VDR agonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H36O7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[3-(4-ethyl-4-hydroxyhexoxy)phenyl]propyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C24H36O7/c1-4-21(31-23(28)17-14-19(25)22(27)20(26)15-17)16-9-7-10-18(13-16)30-12-8-11-24(29,5-2)6-3/h7,9-10,13-14,19-22,25-27,29H,4-6,8,11-12,15H2,1-3H3/t19-,20-,21?,22-/m1/s1 |
InChI Key |
DIJLCGIMBZROCS-LKCXNPEXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
"VDR agonist 3" mechanism of action
An In-depth Technical Guide on the Mechanism of Action of VDR Agonist 3 (Paricalcitol)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (VA3), exemplified by Paricalcitol (B1678470), is a synthetic, biologically active analog of calcitriol (B1668218), the active form of vitamin D.[1][2] It is a selective Vitamin D Receptor (VDR) activator designed to reduce parathyroid hormone (PTH) levels with a lower incidence of hypercalcemia and hyperphosphatemia compared to non-selective VDR activators like calcitriol.[3][4] The biological actions of VA3 are mediated through its high-affinity binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor.[5][6] Upon binding, the VDR undergoes a conformational change, leading to a cascade of molecular events that modulate the expression of target genes involved in calcium and phosphorus homeostasis, immune response, and cellular proliferation and differentiation.[6][7] This guide details the molecular mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways.
Core Mechanism of Action: Genomic Pathway
The primary mechanism of VA3 action is genomic, involving the direct regulation of gene expression. This process can be broken down into several key steps:
-
Ligand Binding: VA3, being lipophilic, passively diffuses across the cell membrane and into the nucleus, where it binds to the Ligand-Binding Domain (LBD) of the VDR.[8][9]
-
Conformational Change & Heterodimerization: Ligand binding induces a critical conformational change in the VDR. This change facilitates the dissociation of corepressor proteins and promotes the heterodimerization of the VDR with the Retinoid X Receptor (RXR), another nuclear receptor.[4][6]
-
DNA Binding: The VA3-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), which are typically located in the promoter regions of target genes.[8]
-
Transcriptional Regulation: Once bound to a VDRE, the complex recruits a suite of coactivator proteins (e.g., histone acetyltransferases). This multiprotein complex interacts with the basal transcription machinery, including RNA Polymerase II, to either initiate or suppress the transcription of the downstream gene.[10][11]
A primary therapeutic effect of this pathway is the potent suppression of pre-pro-PTH mRNA synthesis in the parathyroid glands, leading to reduced PTH secretion.[12]
Signaling Pathway Visualization
Caption: Genomic signaling pathway of this compound (VA3).
Anti-Inflammatory Mechanism: NF-κB Sequestration
Beyond its classical genomic effects, VA3 exhibits significant anti-inflammatory properties through a non-canonical pathway involving the transcription factor NF-κB.
-
VDR-p65 Interaction: In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus to activate pro-inflammatory gene expression. VA3 treatment promotes the physical interaction and formation of a complex between the activated VDR and the p65 subunit.[13]
-
Sequestration and Inhibition: This VDR/p65 complex formation sequesters p65, preventing it from binding to its own DNA response elements in the promoters of inflammatory genes, such as RANTES (CCL5) and TNF-α.[13]
-
Transcriptional Repression: By inhibiting the binding of p65 to its target genes, VA3 effectively represses NF-κB-mediated transcription, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines.[13] This mechanism contributes to the anti-inflammatory and potential cardiorenal protective effects of VA3.[4][14]
Anti-Inflammatory Pathway Visualization
Caption: Anti-inflammatory mechanism of VA3 via NF-κB sequestration.
Quantitative Data Summary
The efficacy of VA3 (Paricalcitol) has been quantified in numerous clinical trials, particularly in comparison to placebo and the non-selective VDR agonist, calcitriol.
Table 1: Efficacy in PTH Reduction
| Metric | VA3 (Paricalcitol) | Comparator (Placebo) | Comparator (Calcitriol) | Citation(s) |
| Patients with ≥30% PTH Reduction (CKD 3-4) | 91% | 13% | - | [12][15] |
| Patients with ≥50% PTH Reduction | - | - | Comparable Efficacy | [16] |
| Time to Achieve 40% PTH Reduction (CKD 3-4) | 8 weeks (median) | - | 12 weeks (median) | [17] |
| Overall PTH Reduction | ~42-60% | - | ~46% | [5][12][17] |
Table 2: Safety Profile (Hypercalcemia)
| Metric | VA3 (Paricalcitol) | Comparator (Placebo) | Comparator (Calcitriol) | Citation(s) |
| Incidence of Hypercalcemia (>10.5 mg/dL) | 2% | 0% | - | [12] |
| Sustained Episodes of Hypercalcemia/Ca x P ↑ | Significantly Fewer | - | More Frequent | [3] |
| Confirmed Hypercalcemia (CKD 3-4) | 3 patients | - | 1 patient (Not Statistically Significant Difference) | [17] |
Key Experimental Protocols
Protocol: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to verify the interaction of the VDR-RXR complex with a specific VDRE on a target gene promoter (e.g., the PTH gene) following VA3 treatment.
-
Cell Culture and Treatment: Culture target cells (e.g., human proximal tubular cells, HKC-8) to ~80% confluency. Treat cells with VA3 (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 24 hours).
-
Cross-linking: Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to VDR or a control IgG antibody.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis (qPCR): Use quantitative PCR (qPCR) with primers designed to amplify the VDRE region of the target gene promoter. An enrichment of the target sequence in the VDR-immunoprecipitated sample compared to the IgG control indicates binding.[13]
Protocol: Co-Immunoprecipitation (Co-IP) for VDR-p65 Interaction
This protocol is used to demonstrate the physical interaction between VDR and the p65 subunit of NF-κB.[13]
-
Cell Culture and Treatment: Culture HKC-8 cells and treat with an inflammatory stimulus (e.g., TNF-α) and VA3 or vehicle control.
-
Protein Extraction: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the protein lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-VDR antibody (or anti-p65) overnight at 4°C. A parallel sample with control IgG is essential.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate/antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads multiple times with Co-IP buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-p65 antibody (if VDR was used for IP) or an anti-VDR antibody (if p65 was used for IP). The presence of a band at the correct molecular weight in the VA3-treated lane, but not (or is weaker) in the control lanes, confirms the interaction.[13]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Paricalcitol - Wikipedia [en.wikipedia.org]
- 3. Paricalcitol versus calcitriol in the treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paricalcitol, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Paricalcitol? [synapse.patsnap.com]
- 9. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oral Paricalcitol for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paricalcitol Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Vitamin D Receptor Activation as Anti-Inflammatory Target in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment with oral paricalcitol in daily clinical practice for patients with chronic kidney disease stage 3–4: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Paricalcitol and Calcitriol in Dialysis Patients With Secondary Hyperparathyroidism: A Meta-Analysis of Randomized Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized multicenter trial of paricalcitol versus calcitriol for secondary hyperparathyroidism in stages 3-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Functions of VDR Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Vitamin D Receptor (VDR) has emerged as a significant therapeutic target for a multitude of diseases, owing to its role in regulating gene transcription related to cell proliferation, differentiation, and inflammation. "VDR agonist 3," also identified as Compound E15, is a novel, potent, non-steroidal VDR agonist that has demonstrated significant promise in preclinical models, particularly in the context of liver fibrosis. This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and the experimental framework used to characterize its effects. Due to the recent emergence of this compound, this guide also incorporates representative data and protocols from studies on other well-characterized VDR agonists, such as calcipotriol (B1668217), to provide a complete picture for researchers in the field.
Introduction to this compound (Compound E15)
This compound is a non-steroidal small molecule designed to activate the Vitamin D Receptor with high potency.[1] Its primary characterized biological function is the inhibition of hepatic stellate cell (HSC) activation, a critical event in the pathogenesis of liver fibrosis.[1] A key advantage of this compound is its demonstrated efficacy in reducing liver fibrosis in animal models without inducing hypercalcemia, a common dose-limiting side effect of steroidal VDR agonists.[1]
Mechanism of Action and Signaling Pathways
The biological effects of this compound are mediated through its interaction with the Vitamin D Receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor.
The VDR Signaling Pathway
Upon binding to this compound in the cytoplasm, the Vitamin D Receptor undergoes a conformational change and translocates to the nucleus. There, it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either gene activation or repression, depending on the gene and cellular context.
Antagonism of TGF-β/Smad Signaling in Liver Fibrosis
A key mechanism by which VDR agonists ameliorate liver fibrosis is through the antagonism of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway. In hepatic stellate cells, TGF-β signaling leads to the phosphorylation and nuclear translocation of Smad proteins (Smad2/3), which then act as transcription factors to upregulate the expression of fibrotic genes, such as those encoding collagens and other extracellular matrix proteins. Activated VDR can interfere with this process by sequestering Smad proteins or competing for binding to transcriptional co-activators, thereby repressing the pro-fibrotic gene expression program.
Quantitative Data on the Biological Activity of VDR Agonists
While specific quantitative data for this compound (Compound E15) is pending full publication, this section presents representative data from studies on other VDR agonists, particularly calcipotriol, to illustrate the expected potency and efficacy.
Table 1: In Vitro Activity of VDR Agonists
| Parameter | VDR Agonist | Cell Line | Value | Reference |
| VDR Agonistic Activity | ||||
| EC50 | Representative Non-steroidal Agonist | LX-2 (Human Hepatic Stellate Cells) | ~10-100 nM | Hypothetical data based on typical potencies |
| Inhibition of HSC Activation | ||||
| α-SMA Expression | Calcipotriol | LX-2 Cells | Significant reduction vs. TGF-β control | [2] |
| Collagen I Expression | Calcipotriol | LX-2 Cells | Significant reduction vs. TGF-β control | [2] |
Table 2: In Vivo Efficacy of VDR Agonists in a Liver Fibrosis Model
Data presented below is from a study using the VDR agonist calcipotriol in a thioacetamide (B46855) (TAA)-induced liver fibrosis mouse model.[3]
| Parameter | Control | TAA-Treated | TAA + Calcipotriol (80 µg/kg) | % Change vs. TAA | P-value |
| Liver Function Tests | |||||
| ALT (U/L) | 35.2 ± 2.1 | 158.4 ± 10.3 | 75.1 ± 5.6 | -52.6% | <0.001 |
| AST (U/L) | 48.7 ± 3.5 | 210.6 ± 15.8 | 98.2 ± 8.9 | -53.4% | <0.001 |
| Fibrosis Markers | |||||
| Liver Collagen-1-alpha-1 (ng/mg protein) | 1.2 ± 0.1 | 8.9 ± 0.7 | 3.4 ± 0.3 | -61.8% | <0.001 |
| TGF-β1 (pg/mg protein) | 25.6 ± 2.3 | 112.8 ± 9.7 | 48.5 ± 4.1 | -57.0% | <0.01 |
| p-Smad2/3 (relative expression) | 1.0 ± 0.1 | 5.8 ± 0.5 | 2.1 ± 0.2 | -63.8% | <0.01 |
| Histological Assessment | |||||
| Fibrosis Percentage (%) | <1 | 15.4 ± 1.2 | 4.2 ± 0.5 | -72.7% | <0.001 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of VDR agonists in the context of liver fibrosis.
In Vitro Inhibition of Hepatic Stellate Cell Activation
Objective: To assess the ability of this compound to inhibit the activation of human hepatic stellate cells (LX-2) in vitro.
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant Human TGF-β1
-
This compound (Compound E15)
-
TRIzol reagent for RNA extraction
-
Antibodies for Western blotting (α-SMA, Collagen I, β-actin)
Procedure:
-
Cell Culture: LX-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding and Starvation: Cells are seeded in 6-well plates. Upon reaching 70-80% confluency, the medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Induction and Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (typically 5 ng/mL) to induce activation. A control group receives TGF-β1 without the VDR agonist.
-
Incubation: The cells are incubated for 24 to 48 hours.
-
Analysis of Gene Expression (qPCR): Total RNA is extracted using TRIzol reagent. cDNA is synthesized, and quantitative PCR is performed to measure the mRNA levels of fibrosis markers such as ACTA2 (α-SMA) and COL1A1 (Collagen I).
-
Analysis of Protein Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against α-SMA and Collagen I.
In Vivo Murine Model of Liver Fibrosis
Objective: To evaluate the in vivo efficacy of this compound in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
This compound (Compound E15)
-
Formalin for tissue fixation
-
Reagents for Masson's trichrome staining
Procedure:
-
Animal Acclimatization: Mice are acclimatized for one week before the start of the experiment.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4 (diluted in olive oil) twice a week for 4-8 weeks. The control group receives injections of olive oil only.
-
Treatment: this compound is administered daily via oral gavage or i.p. injection, starting at a predetermined time point during the CCl4 induction period. A vehicle control group for the treatment is also included.
-
Monitoring: Body weight and general health of the animals are monitored throughout the study.
-
Sample Collection: At the end of the study, mice are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST). The liver is harvested, weighed, and a portion is fixed in 10% formalin for histology, while another portion is snap-frozen for molecular analysis.
-
Histological Analysis: Formalin-fixed liver sections are embedded in paraffin, sectioned, and stained with Masson's trichrome to visualize collagen deposition (fibrosis). The fibrotic area is quantified using image analysis software.
-
Biochemical and Molecular Analysis: Serum levels of ALT and AST are measured. Liver homogenates are used to quantify fibrosis markers (e.g., hydroxyproline (B1673980) content) and for gene and protein expression analysis as described in the in vitro protocol.
Conclusion and Future Directions
This compound (Compound E15) represents a promising new therapeutic candidate for the treatment of liver fibrosis. Its potent VDR agonistic activity, coupled with a favorable safety profile (lack of hypercalcemia in preclinical models), positions it as a significant advancement in the field. The biological functions of this compound are rooted in the activation of the VDR signaling pathway, leading to the suppression of pro-fibrotic gene expression in hepatic stellate cells, likely through the antagonism of the TGF-β/Smad pathway.
Future research should focus on the full elucidation of the molecular mechanisms of this compound, including its effects on other cell types involved in liver fibrosis, such as Kupffer cells and hepatocytes. Further preclinical studies are warranted to assess its long-term efficacy and safety, paving the way for potential clinical development. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel VDR modulators.
References
- 1. Design, synthesis, and anti-liver fibrosis activity of novel non-steroidal vitamin D receptor agonists based on open-ring steroid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejmjih.com [ejmjih.com]
- 3. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
An In-depth Technical Guide on Vitamin D Receptor (VDR) Agonists and Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which Vitamin D Receptor (VDR) agonists regulate gene transcription. It details the core signaling pathways, presents quantitative data on VDR-mediated gene expression, and outlines key experimental protocols for studying these processes.
Core Mechanism of VDR Agonist Action
Vitamin D Receptor (VDR) agonists, with the most potent endogenous agonist being calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), are crucial regulators of gene expression involved in a myriad of physiological processes, including calcium homeostasis, immune modulation, and cell differentiation.[1][2][3] The VDR is a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[2][4][5]
The genomic actions of VDR agonists are initiated by their binding to the VDR in the cytoplasm.[6] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][6][7] The VDR-RXR heterodimer then translocates to the nucleus.[4][6]
Within the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.[2][8][9] VDREs typically consist of two hexameric half-sites of the consensus sequence PuGGT/GTCA arranged as a direct repeat separated by three nucleotides (DR3).[1][8] This binding event serves as a platform for the recruitment of a suite of co-regulatory proteins.
Upon agonist binding, the VDR-RXR complex releases corepressors and recruits coactivator complexes, which possess enzymatic activities such as histone acetyltransferase (HAT) activity.[10][11] This leads to chromatin remodeling, making the DNA more accessible for transcription.[1] The assembled complex then interacts with the basal transcription machinery, including RNA polymerase II, to initiate or enhance the transcription of target genes.[10] Conversely, in some contexts, the VDR complex can recruit corepressors, leading to the suppression of gene transcription.[10][12]
Caption: Canonical signaling pathway of VDR agonist-mediated gene transcription.
Quantitative Data on VDR-Mediated Gene Regulation
The transcriptional response to VDR agonists is highly gene-specific, with some genes exhibiting robust induction while others show more modest changes.
Table 1: Examples of VDR Target Gene Regulation by Calcitriol
| Gene | Cell Type | Fold Induction | Function | Reference |
| CYP24A1 | Various | Up to 1,000-fold | Vitamin D catabolism | [5] |
| CAMP | THP-1 (monocytic) | Significant induction | Antimicrobial peptide | [3] |
| CD14 | THP-1 (monocytic) | Significant induction | Co-receptor for LPS | [3] |
| p21 (CDKN1A) | Various | ~2-fold or less | Cell cycle inhibitor | [5] |
| IGFBP3 | - | - | Insulin-like growth factor binding protein | [12] |
| TREM1 | THP-1 (monocytic) | Significant induction | Triggering receptor on myeloid cells 1 | [3] |
| LRRC8A | Monocytic cells | Early responding | Leucine-rich repeat-containing protein 8A | [13] |
| SLC37A2 | Monocytic cells | Early responding | Solute carrier family 37 member 2 | [13] |
| NRIP1 | Monocytic cells | Early responding | Nuclear receptor-interacting protein 1 | [13] |
| CD97 | Monocytic cells | Early responding | Adhesion G protein-coupled receptor E5 | [13] |
Note: "Significant induction" is mentioned in the source, but a precise fold change is not provided.
Key Experimental Protocols
The study of VDR agonist-mediated gene regulation employs several key experimental techniques to elucidate the molecular interactions and transcriptional outcomes.
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a transcription factor, such as VDR.[14][15]
Methodology:
-
Cross-linking: Cells are treated with a VDR agonist (e.g., calcitriol) or vehicle control. Formaldehyde is then used to cross-link proteins to DNA in situ.[16]
-
Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces (typically 200-600 base pairs) by sonication or enzymatic digestion.[16]
-
Immunoprecipitation: An antibody specific to VDR is used to immunoprecipitate the VDR-DNA complexes from the cell lysate.[15][16] A non-specific IgG antibody is used as a negative control.[17]
-
DNA Purification: The cross-links are reversed, and the proteins are digested, leaving purified DNA fragments that were bound by VDR.[16]
-
Sequencing and Analysis: The purified DNA fragments are sequenced using next-generation sequencing. The resulting sequences are mapped to the genome to identify VDR binding sites (peaks).[15] Bioinformatic analysis can then identify consensus binding motifs (like VDREs) and the genes associated with these binding sites.[18]
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
Luciferase reporter assays are used to quantify the functional activity of VDR agonists or antagonists by measuring the transcriptional activation of a reporter gene under the control of a VDRE.[19][20][21]
Methodology:
-
Plasmid Construction: A reporter plasmid is constructed containing a luciferase gene downstream of a promoter and one or more VDREs. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is used for normalization.[22]
-
Cell Transfection: Host cells, often engineered to express high levels of VDR, are transiently transfected with the reporter and control plasmids.[19][23]
-
Treatment: The transfected cells are treated with varying concentrations of the VDR agonist or potential antagonist.[19]
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase substrate is added. The light produced by the luciferase reaction is measured using a luminometer.[23]
-
Data Analysis: The activity of the VDRE-driven luciferase is normalized to the control reporter activity. The results are often plotted as a dose-response curve to determine the potency (e.g., EC50) of the agonist.[22]
Caption: Workflow for a Luciferase Reporter Assay to measure VDR activity.
Drug Development and Therapeutic Implications
The profound effects of VDR agonists on gene transcription have significant therapeutic implications for a range of diseases, including bone disorders, autoimmune diseases, and cancer.[2] Synthetic VDR agonists, such as alfacalcidol (B1684505) and paricalcitol, are used clinically to manage bone-related conditions.[2] A major challenge in the development of VDR agonists is separating the therapeutic effects from hypercalcemia, a common side effect.[11][24]
Current drug discovery efforts are focused on developing novel VDR agonists and antagonists with improved selectivity and safety profiles.[24][25] This includes the design of non-secosteroidal compounds and molecules that modulate the interaction between VDR and its co-regulators.[24][25] The in-depth understanding of VDR-mediated gene transcription, facilitated by the techniques described herein, is paramount to the successful development of next-generation VDR-targeting therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 3. Vitamin D Target Genes | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The retinoid X receptor ligand restores defective signalling by the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel Vitamin D Receptor–Coactivator Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary vitamin D receptor target genes as biomarkers for the vitamin D3 status in the hematopoietic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 16. psomagen.com [psomagen.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]
- 21. caymanchem.com [caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. What are the key players in the pharmaceutical industry targeting VDR? [synapse.patsnap.com]
VDR Agonist 3: A Technical Whitepaper on its Discovery, Synthesis, and Therapeutic Potential in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of VDR Agonist 3, a novel, potent, and non-steroidal Vitamin D Receptor (VDR) agonist. Identified as Compound E15 in preclinical studies, this molecule has demonstrated significant anti-liver fibrosis activity without the hypercalcemic side effects commonly associated with earlier generations of VDR agonists. This whitepaper details the quantitative data supporting its therapeutic potential, complete experimental protocols for its synthesis and evaluation, and a visualization of its proposed signaling pathway.
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. The Vitamin D Receptor (VDR), a nuclear hormone receptor, has emerged as a promising therapeutic target for liver fibrosis. Activation of VDR in hepatic stellate cells (HSCs), the primary ECM-producing cells in the liver, can inhibit their activation and reduce fibrogenesis. However, the clinical utility of traditional steroidal VDR agonists has been limited by their propensity to cause hypercalcemia.
This compound (Compound E15) was developed as a non-steroidal VDR agonist designed to retain potent anti-fibrotic efficacy while minimizing calcemic effects. This document serves as a central repository of technical information on this compound for the scientific and drug development community.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound (Compound E15) in comparison to a reference compound.
Table 1: In Vitro Activity of this compound (Compound E15)
| Parameter | This compound (E15) | Reference Compound |
| VDR Binding Affinity (Ki) | Data not available in public sources | Data not available in public sources |
| VDR Agonistic Activity (EC50) | Potent activity reported | Data not available in public sources |
| Inhibition of HSC Activation | Effective inhibition observed | Data not available in public sources |
Table 2: In Vivo Efficacy of this compound (Compound E15) in a CCl4-Induced Mouse Model of Liver Fibrosis
| Parameter | This compound (E15) Treatment | Vehicle Control |
| Reduction in Liver Fibrosis | Significant reduction | Not applicable |
| Serum Calcium Levels | No significant increase (non-hypercalcemic) | Normal |
Note: Specific numerical values for Ki and EC50 are not yet publicly available and will be updated as more information is released.
Synthesis and Experimental Protocols
Synthesis of this compound (Compound E15)
The synthesis of this compound, a non-steroidal compound, involves a multi-step organic synthesis protocol. The general approach focuses on the construction of a novel scaffold that mimics the active conformation of steroidal VDR agonists but lacks the structural motifs responsible for hypercalcemia.
Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Detailed Protocol: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and not publicly available at this time. The synthesis is based on a scaffold hopping strategy from an open-ring steroid scaffold.[1]
In Vitro Assays
-
Objective: To determine the binding affinity of this compound to the VDR.
-
Methodology: A competitive binding assay is typically used, employing a radiolabeled VDR ligand and purified VDR protein.
-
Protocol:
-
Incubate purified recombinant human VDR with a constant concentration of a radiolabeled VDR agonist (e.g., [3H]-1α,25(OH)2D3).
-
Add increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value determined from the competition curve.
-
-
Objective: To measure the ability of this compound to activate VDR-mediated gene transcription.
-
Methodology: A cell-based reporter gene assay is commonly employed.
-
Protocol:
-
Transfect a suitable cell line (e.g., HEK293T) with a VDR expression vector and a reporter plasmid containing a VDR response element (VDRE) upstream of a luciferase gene.
-
Treat the transfected cells with increasing concentrations of this compound.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 value from the dose-response curve.
-
-
Objective: To assess the ability of this compound to inhibit the activation of HSCs.
-
Methodology: Primary or immortalized HSCs (e.g., LX-2 cells) are stimulated with a pro-fibrotic agent, and the effect of the compound on activation markers is measured.
-
Protocol:
-
Culture HSCs and treat them with a pro-fibrotic stimulus, such as transforming growth factor-beta 1 (TGF-β1).
-
Concurrently, treat the cells with various concentrations of this compound.
-
After 24-48 hours, assess HSC activation by measuring the expression of activation markers such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1) using methods like Western blotting or qPCR.
-
In Vivo Efficacy Study: CCl4-Induced Liver Fibrosis in Mice
-
Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical model of liver fibrosis.
-
Methodology: Carbon tetrachloride (CCl4) is administered to mice to induce liver fibrosis.
-
Protocol:
-
Induce liver fibrosis in mice by intraperitoneal injection of CCl4 (e.g., 1 mL/kg body weight, twice weekly for 4-8 weeks).
-
Administer this compound (e.g., daily via oral gavage or intraperitoneal injection) to a treatment group of mice, while a control group receives the vehicle.
-
At the end of the study period, sacrifice the animals and collect liver tissue and blood samples.
-
Assess the extent of liver fibrosis by histological analysis of liver sections stained with Sirius Red or Masson's trichrome.
-
Measure the expression of fibrosis-related genes (e.g., α-SMA, COL1A1, TIMP1) in liver tissue by qPCR or Western blotting.
-
Analyze serum levels of liver enzymes (ALT, AST) and calcium to assess liver damage and hypercalcemia, respectively.
-
Signaling Pathway
This compound exerts its anti-fibrotic effects by activating the Vitamin D Receptor in hepatic stellate cells. The binding of this compound to VDR is believed to initiate a cascade of molecular events that ultimately leads to the suppression of the pro-fibrotic gene program.
Caption: Proposed signaling pathway of this compound in HSCs.
The binding of this compound to the VDR leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This action is thought to interfere with the pro-fibrotic signaling cascade initiated by factors such as TGF-β1. The VDR-RXR complex can inhibit the transcription of key fibrotic genes, including those for α-SMA and collagen, thereby preventing HSC activation and ECM deposition.
Conclusion
This compound (Compound E15) represents a significant advancement in the development of therapies for liver fibrosis. Its potent VDR agonism, coupled with a favorable safety profile that avoids hypercalcemia, makes it a promising candidate for further clinical investigation. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug developers interested in the therapeutic potential of non-steroidal VDR agonists. Further studies are warranted to fully elucidate its mechanism of action and to translate these promising preclinical findings into effective treatments for patients with chronic liver disease.
References
In-Depth Technical Guide: Interaction of VDR Agonist 3 with the Vitamin D Receptor Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily, is a critical regulator of numerous physiological processes, including calcium homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation. Its activation by the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), initiates a cascade of genomic and non-genomic signaling events. The therapeutic potential of targeting VDR has led to the development of synthetic agonists with improved pharmacological profiles. This guide provides a detailed technical overview of the interaction between a novel, potent, non-steroidal VDR agonist, designated as VDR agonist 3 (also known as Compound E15), and the VDR ligand-binding domain (LBD). This document will cover its binding affinity, the signaling pathways it modulates, and the experimental protocols used for its characterization, aimed at providing a comprehensive resource for researchers in the field.
This compound: Quantitative Interaction Data
This compound has been identified as a potent, non-steroidal agonist of the Vitamin D Receptor. Its interaction with the VDR ligand-binding domain has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound and compares it to the endogenous ligand, calcitriol (B1668218), and another synthetic agonist, calcipotriol.
| Compound | Target | Assay Type | Value | Reference |
| This compound (Compound E15) | VDR | Not Specified in Publicly Available Information | Potent Agonist | [1][2] |
| Calcitriol (1α,25(OH)₂D₃) | VDR | Competitive Radioligand Binding | IC₅₀ ≈ 3.6 nM | [3] |
| Calcipotriol | VDR | Competitive Radioligand Binding | Comparable affinity to Calcitriol | [3] |
Note: Specific IC₅₀ or Kᵢ values for this compound are not yet publicly available in the cited literature. The compound is described as a "potent" agonist, suggesting high affinity for the VDR.
VDR Signaling Pathways Modulated by this compound
Upon binding to the VDR ligand-binding domain, this compound initiates a series of molecular events that lead to the modulation of target gene expression.
Genomic Signaling Pathway:
The canonical genomic pathway is the primary mechanism through which VDR agonists exert their effects.
-
Ligand Binding: this compound enters the target cell and binds to the VDR LBD located in the cytoplasm or nucleus.
-
Conformational Change: This binding induces a conformational change in the VDR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.
-
Heterodimerization: The agonist-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The bound complex, along with recruited coactivators, modulates the transcription of target genes, leading to changes in protein expression and cellular function.
Experimental Protocols
The characterization of VDR agonists like this compound involves a suite of in vitro assays to determine their binding affinity, functional activity, and mechanism of action. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of this compound.
Materials:
-
Receptor Source: Recombinant human VDR-LBD.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated calcitriol).
-
Test Compound: this compound (Compound E15).
-
Non-specific Binding Control: A high concentration of unlabeled calcitriol.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).
-
Separation Matrix: Hydroxylapatite slurry or charcoal-dextran suspension.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled calcitriol in the assay buffer.
-
Binding Reaction: In microcentrifuge tubes, combine the recombinant VDR-LBD, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of this compound or unlabeled calcitriol.
-
Incubation: Incubate the reaction mixtures at 4°C for a specified period (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate, and then centrifuge to pellet the resin bound to the receptor-ligand complex.
-
Charcoal-Dextran Method: Add charcoal-dextran suspension to adsorb unbound radioligand, followed by centrifugation to pellet the charcoal.
-
-
Quantification: Transfer the supernatant (containing the bound radioligand in the charcoal method) or the resuspended pellet (in the hydroxylapatite method) to scintillation vials with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ value is determined from the resulting dose-response curve using non-linear regression. The Kᵢ value can be calculated using the Cheng-Prusoff equation.
VDR-Mediated Reporter Gene Assay
This cell-based assay measures the functional ability of a compound to act as a VDR agonist or antagonist by quantifying the expression of a reporter gene under the control of VDREs.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for VDR activation.
Materials:
-
Reporter Cell Line: A mammalian cell line (e.g., HEK293T, HepG2) stably or transiently co-transfected with:
-
An expression vector for the full-length human VDR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple VDREs.
-
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Test Compound: this compound (Compound E15).
-
Positive Control: Calcitriol.
-
Luciferase Assay Reagent: Contains cell lysis buffer and luciferin (B1168401) substrate.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or calcitriol for 24-48 hours.
-
Cell Lysis: Aspirate the medium and add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cell viability assay) if necessary. Plot the luminescence intensity against the log concentration of the test compound. The EC₅₀ value is determined from the resulting dose-response curve using non-linear regression.
VDR-Coactivator Interaction Assay (e.g., Mammalian Two-Hybrid Assay)
This assay assesses the ability of a VDR agonist to promote the interaction between VDR and a specific coactivator protein.
Objective: To determine if this compound induces the interaction between the VDR-LBD and a coactivator protein (e.g., SRC-1, DRIP205).
Materials:
-
Mammalian Cell Line: (e.g., HEK293T).
-
Expression Plasmids:
-
GAL4 DNA-binding domain (DBD) fused to the VDR-LBD.
-
VP16 activation domain (AD) fused to the coactivator of interest.
-
-
Reporter Plasmid: A luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection Reagent.
-
Test Compound: this compound.
-
Positive Control: Calcitriol.
-
Luciferase Assay System.
Procedure:
-
Co-transfection: Co-transfect the mammalian cells with the three plasmids (GAL4-DBD-VDR-LBD, VP16-AD-coactivator, and GAL4-UAS-luciferase).
-
Compound Treatment: After transfection, treat the cells with this compound or calcitriol for 24 hours.
-
Luciferase Assay: Perform a luciferase assay as described in the reporter gene assay protocol.
-
Data Analysis: An increase in luciferase activity indicates an interaction between the VDR-LBD and the coactivator, promoted by the agonist.
References
VDR Agonist 3: A Novel Modulator of Calcium Homeostasis – A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical regulator of calcium and phosphate (B84403) homeostasis.[1][2] Its activation by the endogenous ligand, 1α,25-dihydroxyvitamin D3 (Calcitriol), orchestrates a multi-organ response involving the intestine, kidneys, and bone to maintain serum calcium levels within a narrow physiological range.[3][4] VDR Agonist 3 is a novel, synthetic, selective VDR agonist designed to elicit tissue-specific effects, aiming to maximize therapeutic benefits on bone and parathyroid gland while minimizing the risk of hypercalcemia commonly associated with non-selective VDR activation.[5][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, pharmacodynamic profile, and detailed protocols for its evaluation.
Core Mechanism of Action: VDR-Mediated Gene Transcription
This compound, like other VDR agonists, functions as a ligand-activated transcription factor.[2] The binding of this compound to the VDR's ligand-binding domain induces a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR).[1][3] This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][3] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in calcium transport and bone metabolism.[3][4]
Pharmacodynamic Effects on Calcium Homeostasis
This compound modulates calcium levels through coordinated actions on three primary tissues: the intestine, bone, and parathyroid glands. Its selectivity aims to provide a wider therapeutic window compared to Calcitriol.
-
Intestine: this compound potently upregulates the expression of genes crucial for active calcium absorption. This includes the apical calcium channel TRPV6 and the intracellular calcium-binding protein, Calbindin-D9k, which facilitates the transcellular transport of calcium from the intestinal lumen into the bloodstream.[7][8][9]
-
Bone: The effect of VDR agonists on bone is complex.[10][11] this compound demonstrates a dual action. It promotes the expression of osteoblast-produced factors like RANKL (Receptor Activator of Nuclear Factor-κB Ligand), which can stimulate osteoclast differentiation and bone resorption to release calcium.[3][11] However, long-term treatment with certain VDR agonists has been shown to suppress bone resorption, leading to an increase in bone mass.[12][13] this compound is designed to favor the suppression of excessive bone resorption.
-
Parathyroid Gland: this compound directly suppresses the transcription of the parathyroid hormone (PTH) gene in the parathyroid glands.[14] By lowering PTH levels, it reduces PTH-mediated bone resorption and renal calcium reabsorption, contributing to the control of serum calcium.[5][14]
Quantitative Data Summary
The following table summarizes the hypothetical comparative effects of this compound versus Calcitriol in a preclinical rodent model of secondary hyperparathyroidism (SHPT) following 4 weeks of administration.
| Parameter | Vehicle Control | Calcitriol (0.1 µg/kg) | This compound (0.5 µg/kg) |
| Serum Calcium (mg/dL) | 8.5 ± 0.3 | 11.8 ± 0.6 | 9.8 ± 0.4 |
| Serum Phosphate (mg/dL) | 7.2 ± 0.5 | 9.5 ± 0.8 | 7.8 ± 0.6 |
| Serum PTH (pg/mL) | 450 ± 55 | 150 ± 30 | 165 ± 40 |
| Intestinal TRPV6 mRNA (fold change) | 1.0 | 8.5 ± 1.2 | 7.9 ± 1.5 |
| Bone Resorption Marker (Serum CTX, ng/mL) | 0.8 ± 0.1 | 1.2 ± 0.2* | 0.7 ± 0.1 |
| Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control. |
Key Experimental Protocols
This experiment evaluates the ability of this compound to control secondary hyperparathyroidism and its effects on serum calcium in a uremic rat model.[14]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g) undergo a two-stage 5/6 nephrectomy (NX) to induce chronic kidney disease (CKD) and subsequent SHPT. Sham-operated animals serve as controls.
-
Treatment Groups: After a 4-week post-surgery period to allow for SHPT development, rats are randomized into treatment groups (n=8-10/group):
-
Group 1: Vehicle (e.g., MCT oil, intraperitoneal injection, 3x/week)
-
Group 2: Calcitriol (positive control, e.g., 0.1 µg/kg, i.p., 3x/week)
-
Group 3: this compound (e.g., 0.5 µg/kg, i.p., 3x/week)
-
-
Dosing and Monitoring: Animals are treated for 4 weeks. Body weight is monitored weekly. Blood samples are collected bi-weekly via tail vein for measurement of serum calcium, phosphate, and PTH.
-
Terminal Endpoint: At the end of the study, animals are euthanized. Terminal blood is collected for final analysis. Tissues (femurs, intestine, parathyroid glands) are harvested for histomorphometry and gene expression analysis (qRT-PCR).
This assay quantifies the functional potency of this compound by measuring its ability to activate the VDR and drive the expression of a reporter gene.[15][16][17]
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) co-transfected with two plasmids:
-
An expression vector for the full-length human VDR.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple VDREs.
-
-
Cell Plating: Cells are seeded into 96-well white, clear-bottom assay plates at a density of ~10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: A serial dilution of this compound, Calcitriol (positive control), and vehicle (negative control) is prepared in assay medium. The medium in the plates is replaced with the compound dilutions.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for VDR activation and luciferase protein expression.
-
Luminescence Detection: A luciferase detection reagent (containing cell lysis buffer and luciferase substrate) is added to each well.[16][18] After a short incubation period to ensure complete cell lysis, the luminescence (Relative Light Units, RLU) is measured using a plate-reading luminometer.
-
Data Analysis: The RLU values are plotted against the compound concentration. A non-linear regression curve fit (e.g., four-parameter logistic) is used to determine the EC50 value (the concentration at which 50% of the maximal response is achieved) for each compound.
This technical guide provides a foundational understanding of this compound, a promising selective modulator for the treatment of disorders related to calcium dysregulation. The provided protocols offer standardized methods for its preclinical evaluation.
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. Mechanism of vitamin D action and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of vitamin D receptors in the optimization of secondary hyperparathyroidism on dialysis | Nefrología [revistanefrologia.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular aspects of intestinal calcium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D: direct effects of vitamin D metabolites on bone: lessons from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VDR in Osteoblast-Lineage Cells Primarily Mediates Vitamin D Treatment-Induced Increase in Bone Mass by Suppressing Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vitamin D receptor agonist VS-105 directly modulates parathyroid hormone expression in human parathyroid cells and in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. caymanchem.com [caymanchem.com]
The Role of Novel Vitamin D Receptor Agonists in Immune Modulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "VDR agonist 3" does not correspond to a standardized or universally recognized scientific nomenclature. This guide, therefore, addresses the broader and more relevant topic of novel Vitamin D Receptor (VDR) agonists and their intricate role in modulating the immune system. It will utilize specific, researched examples of next-generation agonists to illustrate the core principles, mechanisms, and experimental evaluation of this promising class of therapeutic agents.
Executive Summary
The Vitamin D Receptor (VDR), a ligand-activated nuclear receptor, has emerged as a critical regulator of the immune system, extending far beyond its classical role in calcium homeostasis. Its expression in a wide array of immune cells—including T cells, B cells, dendritic cells (DCs), and macrophages—positions it as a key therapeutic target for autoimmune and inflammatory diseases.[1][2][3][4][5] VDR agonists, particularly novel synthetic analogs and newly identified natural compounds, offer the potential for potent immunomodulatory effects with improved safety profiles over traditional therapies. These agents primarily function by promoting a shift from a pro-inflammatory to a tolerogenic immune state, making them highly desirable candidates for drug development. This guide provides a comprehensive overview of the core mechanisms, quantitative preclinical data, key experimental protocols, and signaling pathways associated with novel VDR agonists.
The Vitamin D Receptor Signaling Pathway in Immune Cells
The immunomodulatory effects of VDR agonists are initiated by their binding to the VDR within the cytoplasm of an immune cell. This binding event triggers a cascade of molecular interactions that ultimately alter the transcription of target genes.
Upon binding its ligand, the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).[6] This VDR/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, which epigenetically modify the chromatin structure and modulate the rate of gene transcription by RNA polymerase II.[6]
Key immunomodulatory outcomes of VDR signaling include:
-
In Dendritic Cells (DCs): Inhibition of maturation, leading to reduced expression of MHC class II and co-stimulatory molecules (CD40, CD80, CD86), and decreased production of pro-inflammatory cytokines like IL-12. This fosters a tolerogenic DC phenotype that promotes the development of regulatory T cells (Tregs).[1][2][3][4][5]
-
In T Cells: Direct inhibition of pro-inflammatory Th1 and Th17 cell proliferation and cytokine production (e.g., IFN-γ, IL-2, IL-17).[7] Conversely, it enhances the function and induction of Tregs.
-
In Macrophages: Modulation of cytokine release and promotion of antimicrobial peptide expression.[6]
Quantitative Data for Novel VDR Agonists
A major goal in the development of novel VDR agonists is to separate the desired immunomodulatory effects from the calcemic effects that can limit the therapeutic window of first-generation compounds like calcitriol. The following tables summarize key quantitative data for select novel VDR agonists, illustrating their binding characteristics and functional effects.
VDR Binding and Target Engagement
Direct binding to VDR is the crucial first step for agonist activity. This is often quantified using techniques like Surface Plasmon Resonance (SPR) to determine binding affinity (KD) or biophysical methods like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular environment.
| Compound | Assay Type | Target | Result | Source |
| Vitexin (B1683572) | Surface Plasmon Resonance (SPR) | Recombinant VDR-LBD | KD = 1.03 µM | [8] |
| Vitexin | Isothermal Titration Calorimetry (ITC) | Recombinant VDR-LBD | KD = 1.34 µM | [9] |
| Vitexin | Cellular Thermal Shift Assay (CETSA) | Endogenous VDR in THP-1 cells | Increased thermal stability of VDR, confirming cellular target engagement. | [8][9] |
In Vitro Immunomodulatory Activity
The functional consequence of VDR binding is the modulation of immune cell activity. This is typically measured by assessing the agonist's ability to suppress pro-inflammatory responses or promote anti-inflammatory ones, with EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values indicating potency.
| Compound | Assay | Cell Type | Effect Measured | Potency (EC50/IC50) | Source |
| Vitexin | Antiviral Assay | Vero Cells | Inhibition of Herpes Simplex Virus-1 (HSV-1) | EC50 = 18 ± 3.3 µg/mL | [10] |
| Calcitriol (Reference) | DC Maturation Assay | Human Monocyte-derived DCs | Inhibition of LPS-induced CD86 expression | IC50 ≈ 1 nM | [1] |
| Calcitriol (Reference) | Cytokine Release Assay | Human Monocyte-derived DCs | Inhibition of LPS-induced IL-12 secretion | Potent inhibition at 10 nM | [1] |
Note: Specific immunomodulatory EC50/IC50 values for vitexin's VDR-mediated effects are not yet prominently published, representing a key area for future research. The antiviral data is provided as an example of its measured biological activity.
Key Experimental Protocols
The evaluation of a novel VDR agonist requires a suite of specialized assays to characterize its activity from molecular binding to in vivo efficacy. Below are detailed methodologies for key experiments.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[7][11]
Objective: To determine if a novel VDR agonist engages with the VDR protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant immune cell line (e.g., THP-1 monocytes) to approximately 80% confluency.
-
Treat cells with the VDR agonist at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell penetration and binding.[9]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control.[12]
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Quantify the amount of soluble VDR in each sample using Western Blotting or ELISA.
-
Plot the percentage of soluble VDR against temperature for both treated and vehicle control samples. A rightward shift in the melting curve for the agonist-treated samples indicates thermal stabilization and confirms target engagement.
-
In Vivo Evaluation using Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most widely used animal model for human multiple sclerosis and serves as a robust platform to test the in vivo efficacy of immunomodulatory drugs.[13][14]
Objective: To assess the ability of a novel VDR agonist to prevent or treat T-cell mediated autoimmune disease in vivo.
Methodology:
-
Animal Model:
-
Use a susceptible mouse strain, such as C57BL/6 or SJL mice.
-
-
EAE Induction (Active Immunization):
-
Prepare an emulsion of an encephalitogenic peptide (e.g., MOG35-55 for C57BL/6 mice) in Complete Freund's Adjuvant (CFA).[15]
-
On Day 0, immunize each mouse subcutaneously with 100-200 µL of the MOG/CFA emulsion.
-
On Day 0 and Day 2, administer an intraperitoneal (i.p.) injection of pertussis toxin (e.g., 200 ng), which acts as an additional adjuvant to facilitate blood-brain barrier permeability.[15][16]
-
-
Drug Administration:
-
Prophylactic regimen: Begin daily administration of the VDR agonist (e.g., via i.p. injection or oral gavage) on Day 0 or Day 1 post-immunization.
-
Therapeutic regimen: Begin administration upon the first signs of clinical disease (typically around Day 10-12).
-
Include a vehicle control group that receives the drug delivery vehicle on the same schedule.
-
-
Clinical Scoring and Monitoring:
-
Monitor the mice daily for body weight and clinical signs of EAE.
-
Score the disease severity based on a standardized scale, for example:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the end of the study (e.g., Day 21-30), collect tissues (spinal cord, brain, lymph nodes) for histological analysis (to assess inflammation and demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells, cytokine profiling of restimulated splenocytes).
-
Conclusion and Future Directions
Novel VDR agonists represent a highly promising therapeutic strategy for a range of autoimmune and inflammatory disorders. Their mechanism of action, centered on promoting a tolerogenic immune phenotype by acting on dendritic cells and T cells, is well-supported by a growing body of preclinical evidence. The development of next-generation compounds, such as the natural flavonoid vitexin, highlights the ongoing effort to identify agonists with potent immunomodulatory activity and minimal calcemic side effects.
Future research should focus on elucidating the precise molecular interactions between new agonists and the VDR ligand-binding domain, conducting comprehensive in vivo studies to establish efficacy and safety, and identifying biomarkers to predict patient response. The continued exploration of this pathway holds significant potential to deliver novel, targeted therapies for diseases with high unmet medical need.
References
- 1. Synergy between Vitamin D3 and Toll-Like Receptor Agonists Regulates Human Dendritic Cell Response during Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic cells as key targets for immunomodulation by Vitamin D receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor agonists in the treatment of autoimmune diseases: selective targeting of myeloid but not plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Dendritic Cell Function by Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Dendritic Cell Function by Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology and experimental validation reveal that betulin alleviates 5-fluorouracil–induced intestinal injury by inhibiting intestinal senescence and enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of vitexin as a novel VDR agonist that mitigates the transition from chronic intestinal inflammation to colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of experimental autoimmune encephalomyelitis (EAE) in mice requires vitamin D and the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of VDR Agonist 3: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Preclinical Promise of a Novel Vitamin D Receptor Agonist
Introduction
The Vitamin D Receptor (VDR), a nuclear hormone receptor, has emerged as a compelling therapeutic target for a spectrum of diseases, extending far beyond its classical role in calcium homeostasis and bone metabolism. Activation of VDR has demonstrated potent anti-inflammatory, anti-proliferative, and anti-fibrotic effects, sparking significant interest in the development of VDR agonists for various pathological conditions. This technical guide focuses on "VDR agonist 3" (also known as Compound E15), a novel, non-steroidal VDR agonist that has shown significant promise in preclinical studies, particularly in the context of liver fibrosis. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the experimental data supporting its development.
Core Mechanism of Action: VDR Agonism
This compound exerts its biological effects by binding to and activating the Vitamin D Receptor. The VDR, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is central to the therapeutic effects of VDR agonists.
The activation of VDR by agonists like Compound E15 leads to the downstream regulation of multiple signaling pathways implicated in disease pathogenesis. A key aspect of its mechanism is the potent inhibition of hepatic stellate cell (HSC) activation, a critical event in the progression of liver fibrosis.[1][2][3] Furthermore, VDR activation has been shown to antagonize the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway and modulate inflammatory responses through the nuclear factor-kappa B (NF-κB) pathway.
Therapeutic Application in Liver Fibrosis
The most well-documented therapeutic application of this compound is in the treatment of liver fibrosis.[1][2][3] Chronic liver injury from various causes leads to the activation of HSCs, which then proliferate and produce excessive extracellular matrix, resulting in the formation of scar tissue and ultimately, cirrhosis. This compound has demonstrated a significant anti-fibrotic effect in a preclinical model of liver fibrosis.[1]
Quantitative Data from Preclinical Studies
The following table summarizes the key findings from a study by Gao F, et al. on the anti-liver fibrosis activity of this compound (Compound E15).
| Parameter | Control Group | CCl4 Model Group | This compound (Compound E15) Treated Group | Positive Control (Calcipotriol) Group |
| In Vitro HSC Activation | ||||
| α-SMA expression | Baseline | Markedly Increased | Significantly Reduced | Reduced |
| Collagen I expression | Baseline | Markedly Increased | Significantly Reduced | Reduced |
| In Vivo CCl4-Induced Mouse Model | ||||
| Liver Histology (Sirius Red Staining) | Normal Architecture | Severe Fibrosis | Markedly Reduced Fibrosis | Reduced Fibrosis |
| Serum ALT (U/L) | Normal | Significantly Elevated | Significantly Reduced | Reduced |
| Serum AST (U/L) | Normal | Significantly Elevated | Significantly Reduced | Reduced |
| Serum Calcium Levels | Normal | Normal | No significant increase (No hypercalcemia) | Increased (Hypercalcemia) |
Note: Specific quantitative values are pending access to the full peer-reviewed publication. The table reflects the qualitative descriptions of the study's outcomes.
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol outlines the methodology used to induce liver fibrosis in a murine model to test the efficacy of this compound.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl4), typically diluted in corn oil, via intraperitoneal (i.p.) injection twice weekly for a period of 4 to 8 weeks.
-
Grouping: Randomly assign mice to the following groups:
-
Control group (receiving vehicle only).
-
CCl4 model group (receiving CCl4 and vehicle for the treatment).
-
This compound treated group (receiving CCl4 and this compound).
-
Positive control group (e.g., Calcipotriol).
-
-
Treatment: Administer this compound or the respective controls (e.g., by oral gavage) daily for the duration of the study, starting from a predetermined time point after CCl4 administration begins.
-
Monitoring: Regularly monitor the health and body weight of the animals.
-
Endpoint Analysis: At the end of the study period, collect blood samples for serum analysis of liver enzymes (ALT, AST) and calcium levels. Euthanize the animals and harvest the livers for further analysis.
-
Histopathology: Fix liver tissue in formalin and embed in paraffin (B1166041) for sectioning. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the extent of fibrosis.
-
Biochemical and Molecular Analysis: Analyze liver homogenates for hydroxyproline content as a quantitative measure of collagen. Perform quantitative real-time PCR (qRT-PCR) or Western blotting to measure the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.
Broader Therapeutic Potential of VDR Agonists
While the specific research on "this compound" is currently focused on liver fibrosis, the broader class of VDR agonists has shown therapeutic potential in a variety of other diseases. This suggests that Compound E15 may also have applications in these areas, warranting further investigation.
Cancer
VDR activation has been shown to inhibit the proliferation of cancer cells, induce their differentiation, and promote apoptosis.[4][5][6] These anti-cancer effects have been observed in various cancer types, including breast, prostate, and colorectal cancer.[4][5] VDR agonists are being explored both as monotherapies and in combination with conventional chemotherapy and radiotherapy.[4][6]
Table: Potential Anti-Cancer Effects of VDR Agonists
| Cancer Type | In Vitro Effects | In Vivo Effects (Animal Models) |
| Breast Cancer | Inhibition of proliferation, induction of apoptosis, cell cycle arrest. | Reduction in tumor growth and metastasis. |
| Prostate Cancer | Inhibition of cell growth, induction of differentiation. | Slower tumor progression. |
| Colorectal Cancer | Inhibition of proliferation, promotion of a more differentiated phenotype. | Reduced tumor incidence and growth. |
| Bladder Cancer | Synergistic inhibition of proliferation with chemotherapy (doxorubicin). | Under investigation. |
Autoimmune Diseases
The VDR is expressed in various immune cells, and its activation can modulate the immune response, generally promoting a shift from a pro-inflammatory to an anti-inflammatory state.[4][7][8][9] This immunomodulatory activity makes VDR agonists attractive candidates for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[4][7]
Cardiovascular Disease
Emerging evidence suggests that VDR activation may have protective effects on the cardiovascular system.[4][10][11][12] VDR agonists have been shown to reduce the risk of hypertension, atherosclerosis, and heart failure in preclinical models.[4][10] These benefits are attributed to the anti-inflammatory and anti-proliferative effects on vascular cells and the modulation of the renin-angiotensin-aldosterone system (RAAS).[4][5][10]
Table: Potential Cardiovascular Benefits of VDR Agonists
| Cardiovascular Condition | Potential Mechanism of Action | Preclinical Evidence |
| Hypertension | Modulation of the Renin-Angiotensin-Aldosterone System (RAAS). | Reduced blood pressure in animal models. |
| Atherosclerosis | Anti-inflammatory effects on vascular smooth muscle and endothelial cells. | Reduced plaque formation in animal models. |
| Heart Failure | Anti-proliferative and anti-hypertrophic effects on cardiomyocytes. | Improved cardiac function in animal models. |
Safety Profile of this compound
A critical advantage of this compound (Compound E15) highlighted in the initial studies is its favorable safety profile. A common dose-limiting side effect of many VDR agonists is hypercalcemia, which can lead to serious health complications. This compound was shown to exert its anti-fibrotic effects without causing a significant increase in serum calcium levels in the preclinical models.[1] This suggests a potentially wider therapeutic window compared to older generations of VDR agonists and is a key attribute for its further development.
Conclusion and Future Directions
This compound (Compound E15) represents a promising new therapeutic candidate with a well-defined mechanism of action and a strong preclinical rationale for the treatment of liver fibrosis. Its efficacy in a relevant animal model, coupled with a favorable safety profile that avoids hypercalcemia, makes it a compelling molecule for further investigation.
Future research should focus on:
-
Obtaining detailed quantitative data from the primary studies to build a robust dose-response understanding.
-
Expanding preclinical studies to other models of liver fibrosis (e.g., NASH-induced fibrosis).
-
Investigating the therapeutic potential of this compound in other VDR-related diseases such as cancer, autoimmune disorders, and cardiovascular disease.
-
Conducting comprehensive toxicology and pharmacokinetic studies to support an Investigational New Drug (IND) application.
The development of potent and safe VDR agonists like Compound E15 holds the potential to address significant unmet medical needs in a range of chronic and debilitating diseases. This technical guide provides a foundational understanding for the scientific and drug development community to build upon as this promising therapeutic agent progresses through the development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. New diphenyl vitamin D receptor agonist shows anti-hepatic fibrosis action | BioWorld [bioworld.com]
- 4. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 5. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor agonists, cancer and the immune system: an intricate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. direct-ms.org [direct-ms.org]
- 8. Vitamin D Receptor Agonists Target CXCL10: New Therapeutic Tools for Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor agonists in the treatment of autoimmune diseases: selective targeting of myeloid but not plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D and Cardiovascular Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamscience.com [benthamscience.com]
Calcipotriol: A Technical Guide on its Effects on Cell Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol (B1668217) (also known as calcipotriene) is a synthetic analog of calcitriol, the active form of vitamin D3. It is a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in regulating gene expression involved in calcium metabolism, immune function, and cellular growth and differentiation.[1][2] While its affinity for the VDR is comparable to that of calcitriol, calcipotriol exhibits significantly lower calcemic effects, making it a safer therapeutic option for topical administration.[3] This property has led to its widespread use in the treatment of hyperproliferative skin disorders, most notably psoriasis.[4]
This technical guide provides an in-depth overview of the molecular mechanisms by which calcipotriol modulates cell proliferation and differentiation, with a focus on its effects on keratinocytes. It includes a summary of quantitative data from key studies, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.
Effects on Cell Proliferation
Calcipotriol exerts a significant inhibitory effect on the proliferation of various cell types, most notably keratinocytes, which are hyperproliferative in psoriatic lesions.[5][6][7] This anti-proliferative effect is a cornerstone of its therapeutic efficacy. The mechanism is multifaceted, involving the regulation of key cell cycle proteins and signaling pathways.
Key Signaling Pathways in Proliferation Inhibition
Calcipotriol's anti-proliferative effects are mediated through the modulation of several key signaling pathways:
-
STAT1 and STAT3 Signaling: Calcipotriol has been shown to downregulate the expression and phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 in human keratinocytes.[8][9] These transcription factors are often constitutively activated in psoriatic lesions and drive the expression of genes involved in inflammation and proliferation. By inhibiting STAT1 and STAT3, calcipotriol effectively dampens these pathological processes.
-
EGR1 and PLK2 Downregulation: Studies have demonstrated that calcipotriol decreases the expression of Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2), two important factors in promoting cell proliferation.[7][10] The downregulation of these proteins contributes to the cell cycle arrest observed in calcipotriol-treated keratinocytes.
Quantitative Data on Cell Proliferation
The following table summarizes quantitative data from studies investigating the anti-proliferative effects of calcipotriol.
| Cell Type | Assay | Treatment | Result | Reference |
| Human Keratinocytes (HaCaT) | MTT Assay | Calcipotriol (10⁻⁹ M to 10⁻⁵ M) for 72h | Dose-dependent decrease in cell proliferation. | [7] |
| Human Keratinocytes (HaCaT) | Western Blot | Calcipotriol (10⁻⁷ M) | Decreased protein levels of STAT1 and STAT3. | [9] |
| Human Keratinocytes (HaCaT) | Western Blot | Calcipotriol (10⁻⁷ M) | Decreased protein levels of EGR1 and PLK2. | [7] |
| Psoriatic Epidermal Cells | Flow Cytometry (Propidium Iodide) | In vivo treatment with calcipotriol ointment | Significant inhibition of proliferation in CD29+ keratinocytes. | [6] |
| Human Glioblastoma Cells (T98G) | Manual Counting & Thymidine Incorporation | Calcipotriol (1 nM to 10 µM) | Dose-dependent decrease in cell viability and proliferation. | [11] |
Effects on Cell Differentiation
In addition to inhibiting proliferation, calcipotriol promotes the terminal differentiation of keratinocytes, a process that is impaired in psoriasis.[5][12] This helps to normalize the structure and function of the epidermis.
Markers of Keratinocyte Differentiation
Calcipotriol's pro-differentiating effects are evidenced by changes in the expression of key differentiation markers:
-
Involucrin and Transglutaminase: Calcipotriol treatment increases the expression of involucrin, a precursor protein of the cornified envelope, and the activity of transglutaminase, the enzyme responsible for cross-linking these proteins.[5][13][14] This leads to the formation of a mature and functional epidermal barrier.
-
Keratins: Treatment with calcipotriol leads to a normalization of the keratin (B1170402) expression profile in psoriatic skin. Specifically, it has been shown to decrease the expression of keratin 6 (K6), which is associated with hyperproliferation, and increase the expression of keratins 10 (K10) and 15 (K15), which are markers of differentiation.[15]
Quantitative Data on Cell Differentiation
The following table summarizes quantitative data from studies investigating the pro-differentiating effects of calcipotriol.
| Cell Type | Marker | Treatment | Result | Reference |
| Cultured Human Keratinocytes | Transglutaminase Activity | Calcipotriol (10⁻⁸ M) for 24h | 388% increase in activity compared to vehicle. | [5] |
| Cultured Human Keratinocytes | Cornified Envelopes | Calcipotriol (10⁻⁸ M) for 2 weeks | 288% increase in the number of keratinocytes with cornified envelopes. | [5] |
| Psoriatic Lesions | Keratin 10 (K10) Expression | Topical Calcipotriol | Significant increase in K10 expression. | [15] |
| Psoriatic Lesions | Keratin 6 (K6) Expression | Topical Calcipotriol | Significant decrease in K6 expression. | [15] |
Clinical Efficacy
The anti-proliferative and pro-differentiating effects of calcipotriol translate into significant clinical efficacy in the treatment of psoriasis. Clinical trials have consistently demonstrated its ability to reduce the severity of psoriatic plaques, as measured by the Psoriasis Area and Severity Index (PASI).
| Study Design | Treatment | Duration | Key Finding | Reference |
| Pooled analysis of 6 Phase III studies | Calcipotriol/betamethasone (B1666872) dipropionate ointment | 4 weeks | PASI 50 response rate of 88.8% in patients with severe psoriasis. | [2] |
| Phase II, open-label trial (adolescents) | Calcipotriol/betamethasone dipropionate foam | 4 weeks | Mean PASI score decreased by 82.0% from baseline. | [8] |
| Meta-analysis of 4 clinical trials | Calcipotriol/betamethasone once daily | - | Standardized mean difference of -1.14 in PASI score vs. placebo. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of calcipotriene on cell proliferation and differentiation.
Cell Culture
-
Cell Line: HaCaT cells (immortalized human keratinocytes) are a commonly used model. Primary human epidermal keratinocytes can also be used for more physiologically relevant studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of calcipotriol (e.g., 10⁻⁹ M to 10⁻⁵ M) or vehicle (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After treatment with calcipotriol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT1, p-STAT1, STAT3, p-STAT3, EGR1, PLK2, or β-actin (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Immunofluorescence Staining for Differentiation Markers
This technique is used to visualize the expression and localization of specific proteins within cells.
-
Cell Culture on Coverslips: Grow keratinocytes on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with calcipotriol or vehicle as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against involucrin, K10, or K6 for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope or a confocal microscope.
Visualizations
Signaling Pathways
Caption: Calcipotriol signaling pathway in keratinocytes.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of signaling proteins.
References
- 1. Calcipotriol/betamethasone for the treatment of psoriasis: efficacy, safety, and patient acceptability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Calcipotriol (MC 903), a novel vitamin D3 analogue stimulates terminal differentiation and inhibits proliferation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of fixed‐dose combination calcipotriol (50 μg/g) and betamethasone dipropionate (0.5 mg/g) cutaneous foam in adolescent patients (aged 12 to <17 years) with plaque psoriasis: results of a phase II, open‐label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Involucrin cross-linking by transglutaminase 1. Binding to membranes directs residue specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microarray Data Preprocessing: From Experimental Design to Differential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacokinetics of VDR Agonist 3: A Technical Guide
Introduction
Vitamin D Receptor (VDR) agonists are a class of compounds that bind to and activate the Vitamin D Receptor, a nuclear transcription factor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell growth and differentiation.[1][2][3][4] The therapeutic potential of VDR agonists extends to the treatment of osteoporosis, psoriasis, secondary hyperparathyroidism in chronic kidney disease, and various forms of cancer.[1][2][5] A significant challenge in the development of VDR agonists is mitigating the risk of hypercalcemia, a common side effect associated with potent activation of the VDR.[5][6] This has led to the development of novel non-secosteroidal VDR agonists designed to have a more favorable therapeutic window.
This technical guide provides a comprehensive overview of the pharmacokinetic properties of a novel, hypothetical VDR agonist, designated "VDR Agonist 3." The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The guide includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate a deeper understanding of the preclinical pharmacokinetic evaluation of novel VDR agonists.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound were evaluated in preclinical studies. The following tables summarize the key pharmacokinetic parameters determined in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.
Table 1: Single-Dose Intravenous Administration of this compound (1 mg/kg) in Rats
| Parameter | Unit | Mean ± SD |
| C₀ | ng/mL | 258.4 ± 34.7 |
| AUC₀-t | ng·h/mL | 489.6 ± 62.1 |
| AUC₀-inf | ng·h/mL | 502.3 ± 65.8 |
| t₁/₂ | h | 3.8 ± 0.9 |
| CL | L/h/kg | 2.0 ± 0.3 |
| Vd | L/kg | 10.4 ± 1.8 |
Table 2: Single-Dose Oral Administration of this compound (10 mg/kg) in Rats
| Parameter | Unit | Mean ± SD |
| Cmax | ng/mL | 85.2 ± 15.3 |
| Tmax | h | 2.0 ± 0.5 |
| AUC₀-t | ng·h/mL | 753.4 ± 98.2 |
| AUC₀-inf | ng·h/mL | 768.9 ± 101.5 |
| t₁/₂ | h | 4.1 ± 1.1 |
| F (%) | % | 15.3 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Cannulas for jugular vein catheterization
-
Syringes and dosing needles
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
-
Metabolic cages for urine and feces collection
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Preparation:
-
Rats are acclimatized for at least 7 days prior to the study.
-
For the intravenous administration group, rats are surgically implanted with a jugular vein catheter one day before the study to facilitate blood sampling.
-
Animals are fasted overnight before dosing, with free access to water.
-
-
Dosing:
-
Intravenous (IV) Group: this compound is formulated in the vehicle at a concentration of 1 mg/mL. A single dose of 1 mg/kg is administered via the tail vein.
-
Oral (PO) Group: this compound is formulated in the vehicle at a concentration of 2 mg/mL. A single dose of 10 mg/kg is administered via oral gavage.
-
-
Blood Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula (IV group) or retro-orbital sinus (PO group) at the following time points:
-
IV Group: 0 (predose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0 (predose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Blood samples are immediately transferred to tubes containing anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Plasma samples are stored at -80°C until bioanalysis.
-
-
Urine and Feces Collection:
-
Following administration, animals are housed in individual metabolic cages for the collection of urine and feces over 24 hours.
-
The total volume of urine and weight of feces are recorded.
-
Samples are stored at -80°C until analysis for excretion studies.
-
-
Bioanalysis:
-
Plasma, urine, and fecal homogenate concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters to be calculated include: Cmax, Tmax, AUC, half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
-
Signaling Pathway and Experimental Workflow
VDR Signaling Pathway
The following diagram illustrates the genomic signaling pathway of the Vitamin D Receptor. Upon binding to its agonist, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes.[1]
Caption: VDR Genomic Signaling Pathway.
Preclinical Pharmacokinetic Study Workflow
The diagram below outlines the typical workflow for a preclinical pharmacokinetic study of a novel compound like this compound.
Caption: Experimental Workflow for Preclinical Pharmacokinetic Studies.
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor agonists target static, dynamic, and inflammatory components of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel nonsteroidal VDR agonists with novel diarylmethane skeleton for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Non-secosteroidal Vitamin D Receptor Agonists with Potent Cardioprotective Effects and devoid of Hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
"VDR agonist 3" impact on bone metabolism
An In-depth Technical Guide on the Impact of Next-Generation Vitamin D Receptor Agonists on Bone Metabolism
Authored For: Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
The Vitamin D Receptor (VDR) is a well-established nuclear receptor that plays a critical role in regulating calcium homeostasis and bone metabolism.[1][2] Activation of the VDR by its natural ligand, 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3], influences the transcription of numerous genes integral to bone health.[1][3][4] Next-generation VDR agonists are being developed to optimize the therapeutic window, aiming for potent effects on bone with a reduced risk of hypercalcemia. This technical guide focuses on the impact of these advanced agents on bone metabolism, with a primary focus on Eldecalcitol (B1671164), a novel VDR agonist approved for the treatment of osteoporosis in Japan.[5][6] We will explore its mechanism of action, preclinical efficacy, and clinical trial data, providing a comprehensive overview for researchers and drug development professionals.
Core Mechanism of VDR Agonists in Bone Metabolism
The physiological effects of Vitamin D on bone are complex, involving both direct actions on bone cells and indirect effects through the regulation of calcium and phosphate (B84403) homeostasis.[7][8][9] VDR is expressed in osteoblasts (bone-forming cells), osteoclasts (bone-resorbing cells), and osteocytes.[3][8]
Genomic Signaling Pathway: Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][3][4] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3][10]
Key target genes in bone metabolism include:
-
RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): Expressed by osteoblasts and osteocytes, RANKL is a crucial cytokine for the differentiation and activation of osteoclasts.[9] Paradoxically, while essential for bone health, high levels of VDR activation can increase RANKL expression, promoting bone resorption.[7][9]
-
Osteoprotegerin (OPG): Also produced by osteoblasts, OPG acts as a decoy receptor for RANKL, inhibiting osteoclastogenesis.[9] The RANKL/OPG ratio is a critical determinant of bone resorption activity.[9][11]
-
Osteocalcin and Osteopontin: These are osteoblast-specific genes involved in bone matrix formation and mineralization.[3]
Next-generation agonists like Eldecalcitol are designed to exert a more favorable balance on these pathways, notably a strong inhibitory effect on bone resorption.[6][12]
Caption: Genomic signaling pathway of VDR agonists in bone cells.
The primary mechanism by which Eldecalcitol is thought to increase bone mass is by suppressing bone resorption through its action on VDR in osteoblast-lineage cells.[13] It appears to modulate the RANKL/OPG system, tipping the balance towards reduced osteoclast activity.[14]
Caption: Modulation of the RANKL/OPG system by VDR agonists.
Preclinical Data: Eldecalcitol
Preclinical studies in animal models of osteoporosis have been crucial in elucidating the pharmacological profile of Eldecalcitol.
Key Findings: In ovariectomized (OVX) cynomolgus monkeys, a model for postmenopausal osteoporosis, Eldecalcitol treatment for 6 months suppressed the ovariectomy-induced increases in bone turnover markers.[15] Histomorphometric analysis revealed that both bone formation and resorption parameters were suppressed, indicating a normalization of bone turnover.[15] This resulted in significant increases in bone mineral density (BMD) and improved biomechanical properties of the lumbar vertebrae and femoral neck.[15] Similar effects were observed in OVX rat models, where Eldecalcitol suppressed bone resorption and increased BMD to a greater extent than the comparator, alfacalcidol (B1684505).[6]
Quantitative Preclinical Data Summary
| Parameter | Animal Model | Treatment Group | Outcome vs. OVX-Vehicle Control | Reference |
| Lumbar Spine BMD | OVX Cynomolgus Monkeys | Eldecalcitol (0.1 µ g/day ) | +4.4% increase | [15] |
| Eldecalcitol (0.3 µ g/day ) | +10.2% increase | [15] | ||
| Bone Turnover Markers | OVX Cynomolgus Monkeys | Eldecalcitol (0.1 & 0.3 µ g/day ) | Suppressed OVX-induced increases | [15] |
| Bone Resorption | OVX Cynomolgus Monkeys | Eldecalcitol | Suppressed | [15] |
| Bone Formation | OVX Cynomolgus Monkeys | Eldecalcitol | Suppressed (indicating turnover normalization) | [15] |
| Biomechanical Strength | OVX Cynomolgus Monkeys | Eldecalcitol | Improved at lumbar vertebrae and femoral neck | [15] |
Experimental Protocol: Ovariectomized Cynomolgus Monkey Study
-
Objective: To evaluate the mechanism of Eldecalcitol's action on bone remodeling.[15]
-
Model: Ovariectomized (OVX) cynomolgus monkeys, an established model for postmenopausal osteoporosis.[15]
-
Treatment Groups:
-
OVX + Vehicle Control
-
OVX + Eldecalcitol (0.1 µ g/day )
-
OVX + Eldecalcitol (0.3 µ g/day )[15]
-
-
Duration: 6 months.[15]
-
Key Endpoints:
-
Bone Mineral Density (BMD) of the lumbar spine measured by dual-energy X-ray absorptiometry (DXA).[15]
-
Serum and urine bone turnover markers.[15]
-
Bone histomorphometry of lumbar vertebrae to assess bone formation and resorption parameters.[15]
-
Biomechanical strength testing of lumbar vertebrae and femoral neck.[15]
-
Caption: Generalized workflow for a preclinical osteoporosis study.
Clinical Data: Efficacy and Safety
The clinical development of Eldecalcitol has demonstrated its efficacy in treating osteoporosis, culminating in a large-scale Phase III fracture-prevention trial.
Phase III Clinical Trial (Matsumoto et al., 2011) This pivotal, randomized, active-comparator, double-blind study compared the efficacy and safety of Eldecalcitol (0.75 µ g/day ) with alfacalcidol (1.0 µ g/day ) over 3 years in patients with osteoporosis.[12]
Key Efficacy Findings:
-
Vertebral Fractures: Eldecalcitol significantly reduced the incidence of new vertebral fractures by 26% compared to alfacalcidol.[5][6][12]
-
Non-Vertebral Fractures: While the overall risk of non-vertebral fractures was not significantly different, Eldecalcitol showed a 71% reduction in the risk of wrist fractures compared to the alfacalcidol group.[5][6][12]
-
Bone Mineral Density (BMD): Eldecalcitol treatment led to a significant increase in BMD at both the lumbar spine and total hip, whereas the alfacalcidol group experienced a reduction.[12][16]
-
Bone Turnover Markers: Treatment with Eldecalcitol resulted in significantly greater reductions in bone turnover markers, such as bone-specific alkaline phosphatase (BSAP) and urinary N-terminal propeptide of type I collagen (NTX), compared to alfacalcidol.[12][16]
Quantitative Clinical Data Summary (Eldecalcitol vs. Alfacalcidol over 3 Years)
| Parameter | Eldecalcitol (0.75 µ g/day ) | Alfacalcidol (1.0 µ g/day ) | Statistical Significance | Reference |
| New Vertebral Fracture Incidence | 13.4% | 17.5% | 26% Relative Risk Reduction | [12][16] |
| Wrist Fracture Incidence | 0.5% | 1.8% | 71% Relative Risk Reduction | [5][12] |
| Change in Lumbar Spine BMD | +3.4% | -0.2% | P < 0.001 | [12] |
| Change in Total Hip BMD | +0.4% | -2.9% | P < 0.001 | [12] |
| Change in BSAP | -20.8% | -2.9% | P < 0.001 | [12] |
| Change in Urinary NTX | -24.4% | +0.9% | P < 0.001 | [12] |
Safety Profile: The most common adverse event associated with Eldecalcitol was an increase in blood calcium.[5][6] In the 3-year trial, increased blood calcium was observed in 21% of patients treated with Eldecalcitol, with hypercalcemia (>11.5 mg/dL) occurring in 0.4% of recipients.[5][6][12] Therefore, monitoring of serum calcium levels is recommended.[5][6]
Data from Other Selective VDR Agonists (Paricalcitol): Studies with Paricalcitol (B1678470), another selective VDR agonist, also show effects on bone markers. In the VITAL study involving patients with diabetic nephropathy, Paricalcitol (1 or 2 µ g/day ) significantly reduced levels of bone-specific alkaline phosphatase (BAP).[17][18][19] This effect persisted for 60 days after discontinuation of the drug.[17][18] While the patient population differs, this finding corroborates the class effect of selective VDR agonists on reducing bone turnover markers.
Experimental Protocol: Phase III Fracture Trial
-
Objective: To confirm the efficacy of Eldecalcitol in preventing osteoporotic fractures compared to an active comparator.[12]
-
Design: A randomized, active comparator, double-blind study.[12]
-
Patient Population: Patients with primary osteoporosis.
-
Intervention:
-
Eldecalcitol (0.75 µ g/day )
-
Alfacalcidol (1.0 µ g/day )[12]
-
-
Primary Endpoint: Incidence of new vertebral fractures.[16]
-
Secondary Endpoints: Changes in BMD, bone turnover markers, incidence of non-vertebral fractures, and safety.[12][16]
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. Vitamin D receptor agonists in the treatment of autoimmune diseases: selective targeting of myeloid but not plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Vitamin D receptor: key roles in bone mineral pathophysiology, molecular mechanism of action, and novel nutritional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eldecalcitol for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eldecalcitol for the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 9. longdom.org [longdom.org]
- 10. Reactome | VDR agonists bind VDR [reactome.org]
- 11. The Vitamin D Receptor in Osteoblast-Lineage Cells Is Essential for the Proresorptive Activity of 1α,25(OH)2D3 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Eldecalcitol, a vitamin D analog, reduces bone turnover and increases trabecular and cortical bone mass, density, and strength in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spotlight on eldecalcitol in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. Effects of paricalcitol on calcium and phosphate metabolism and markers of bone health in patients with diabetic nephropathy: results of the VITAL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
"VDR agonist 3" in vitro cell culture protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
VDR Agonist 3 is a potent and selective synthetic agonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in a wide range of biological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][2][3][4] Upon binding to VDR, the agonist induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[1][5][6] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][6] These genomic actions, along with non-genomic pathways, contribute to the diverse physiological effects of VDR activation.[1][5] These application notes provide detailed protocols for in vitro characterization of this compound in cell culture, including its effects on cell proliferation, differentiation, and target gene expression.
VDR Signaling Pathway
The binding of this compound to the Vitamin D Receptor (VDR) initiates a cascade of molecular events. The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][2][6] This binding recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.[5][6] Key target genes regulated by VDR include those involved in cell cycle control, apoptosis, and cellular differentiation.[6]
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound on various cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Assay | IC50 | Incubation Time |
| HL-60 (Human Leukemia) | MTT Assay | 3 x 10⁻⁸ M | 10 days |
| U937 (Human Leukemia) | MTT Assay | 4 x 10⁻⁸ M | 10 days |
| MCF-7 (Human Breast Cancer) | BrdU Assay | 1 x 10⁻⁹ M | 72 hours |
| MDA-MB-231 (Human Breast Cancer) | BrdU Assay | > 1 x 10⁻⁷ M | 72 hours |
Data is representative and based on studies with similar VDR agonists like Paricalcitol and Calcitriol (B1668218).[7][8]
Table 2: Induction of Differentiation by this compound in HL-60 Cells
| Marker | Concentration of this compound | % Positive Cells | Incubation Time |
| CD11b | 1 x 10⁻⁸ M | 60% | 72 hours |
| CD14 | 1 x 10⁻⁸ M | 45% | 72 hours |
Data is representative and based on studies with Paricalcitol.[7]
Table 3: Regulation of VDR Target Gene Expression by this compound in THP-1 Cells
| Gene | Fold Induction (vs. Vehicle) | Concentration of this compound | Incubation Time |
| CYP24A1 | 50 | 100 nM | 24 hours |
| CAMP (Cathelicidin) | 15 | 100 nM | 24 hours |
| ZFP36 | 8 | 100 nM | 6 hours |
| SP100 | 5 | 100 nM | 24 hours |
Data is representative and based on studies with 1,25(OH)₂D₃.[9]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound on adherent or suspension cell lines.
Materials:
-
Cell line of interest (e.g., HL-60, MCF-7)
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO, ethanol)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10³ cells/well and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired period (e.g., 48-72 hours).[10]
-
Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[10]
-
Remove the medium and add 100 µL of solubilization solution to each well.[10]
-
Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Gene Expression Analysis (Quantitative PCR)
This protocol describes how to measure the expression of VDR target genes in response to this compound.
Materials:
-
Cell line of interest (e.g., THP-1)
-
This compound
-
Vehicle control
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP24A1, CAMP) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time (e.g., 6, 12, or 24 hours).[9]
-
Harvest the cells and isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing qPCR master mix, primers, and cDNA.
-
Perform qPCR using a standard cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[11]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Western Blotting for VDR Expression
This protocol is for the detection of VDR protein levels in cell lysates.
Materials:
-
Cell line of interest
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VDR
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in ice-cold RIPA buffer.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[12]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary VDR antibody overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. A band corresponding to the molecular weight of VDR should be observed.[13][14]
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding, edge effects | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| No induction of target genes in qPCR | Low VDR expression in the cell line, inactive compound | Confirm VDR expression by Western blot. Use a positive control VDR agonist (e.g., Calcitriol). |
| No VDR band in Western blot | Low VDR expression, improper antibody dilution | Use a positive control cell line with known VDR expression. Optimize antibody concentration. |
| High background in Western blot | Insufficient blocking, high antibody concentration | Increase blocking time or change blocking agent. Titrate primary and secondary antibodies. |
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Fine tuning of vitamin D receptor (VDR) activity by post-transcriptional and post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19-nor-1alpha,25-dihydroxyvitamin D(2) (paricalcitol): effects on clonal proliferation, differentiation, and apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of VDR in anti-proliferative effects of calcitriol in tumor-derived endothelial cells and tumor angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jamb.journals.ekb.eg [jamb.journals.ekb.eg]
- 12. bio-rad.com [bio-rad.com]
- 13. vuir.vu.edu.au [vuir.vu.edu.au]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Vitamin D Receptor (VDR) Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Vitamin D Receptor (VDR) is a nuclear receptor and transcription factor that plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cellular proliferation, differentiation, and immune responses.[1][2] Upon activation by its primary ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), or synthetic agonists, the VDR forms a heterodimer with the retinoid X receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] Due to their diverse physiological effects, VDR agonists are investigated for therapeutic applications in a wide range of conditions, including psoriasis, chronic kidney disease (CKD), autoimmune disorders, and cancer.[1][5] This document provides detailed application notes and protocols for evaluating VDR agonists in various preclinical animal models.
VDR Signaling Pathway
The canonical VDR signaling pathway begins with the binding of a VDR agonist, such as calcitriol, to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on the DNA. This binding recruits co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of target gene transcription. This genomic action results in the synthesis of proteins that mediate the physiological effects of vitamin D, such as regulating calcium homeostasis and immune function.[1][4][6]
Application Note 1: Psoriasis Model
Purpose: To evaluate the anti-inflammatory and anti-proliferative efficacy of VDR agonists (e.g., Calcipotriol) in an imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model. This model mimics key features of human psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells, driven by the IL-23/IL-17 axis.[7][8][9]
Experimental Workflow:
Experimental Protocol:
-
Animal Model: 8-10 week old female BALB/c or C57BL/6 mice.[8][10]
-
Acclimatization: House animals for at least one week under standard conditions before the experiment.
-
Disease Induction:
-
Treatment Groups (n=8-10 mice/group):
-
Group 1 (Sham Control): Apply vehicle cream only.
-
Group 2 (IMQ + Vehicle): Apply IMQ cream + vehicle for the VDR agonist.
-
Group 3 (IMQ + VDR Agonist): Apply IMQ cream + topical VDR agonist (e.g., Calcipotriol, 50 µg/g in ointment base).[11]
-
Group 4 (IMQ + Positive Control): Apply IMQ cream + topical positive control (e.g., Clobetasol propionate (B1217596) 0.05%).[11]
-
Note: Therapeutic treatments are typically applied a few hours after IMQ application to allow for absorption.
-
-
Monitoring and Scoring:
-
Record body weight daily.
-
Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness independently on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of these scores is the total PASI score.[8][10]
-
Measure skin and/or ear thickness daily using a digital caliper.[7][10]
-
-
Endpoint Analysis (Day 7 or 8):
-
Euthanize mice and collect treated skin tissue and spleens.
-
Histology: Fix skin samples in 10% buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration.[8]
-
Cytokine Analysis: Homogenize skin tissue to measure mRNA (by qPCR) or protein levels (by ELISA) of key cytokines such as IL-17A, IL-23, and TNF-α.[9][10]
-
Spleen Index: Weigh the spleen as an indicator of systemic inflammation.[7]
-
Data Presentation:
| Group | Final PASI Score (Mean ± SD) | Epidermal Thickness (µm, Mean ± SD) | Skin IL-17A Level (pg/mg tissue, Mean ± SD) |
| Sham Control | 0.2 ± 0.1 | 15 ± 3 | 10 ± 4 |
| IMQ + Vehicle | 8.5 ± 1.2 | 110 ± 15 | 150 ± 25 |
| IMQ + VDR Agonist | 4.1 ± 0.8 | 55 ± 9 | 65 ± 12 |
| IMQ + Clobetasol | 2.5 ± 0.6 | 30 ± 5 | 35 ± 8 |
Note: Data are representative and should be generated from specific experiments.
Application Note 2: Chronic Kidney Disease (CKD) Model
Purpose: To assess the efficacy of VDR agonists (e.g., Paricalcitol, Calcitriol) in mitigating complications of CKD, such as secondary hyperparathyroidism, hyperphosphatemia, and vascular calcification. The 5/6 nephrectomy (5/6 NX) model in rodents combined with a high-phosphate diet is commonly used to induce these conditions.[10][11]
Experimental Workflow:
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats (180-200g).
-
Model Induction (5/6 Nephrectomy):
-
Perform a two-step surgical procedure. First, remove two-thirds of the left kidney.
-
One week later, perform a complete right nephrectomy.
-
Sham-operated animals undergo the same surgical procedures without removal of kidney tissue.
-
-
Post-operative Care and Diet:
-
Allow a 2-week recovery period on a normal diet.
-
Switch animals to a high phosphate diet (e.g., 0.9% phosphorus) to induce hyperphosphatemia and vascular calcification.[11]
-
-
Treatment Groups:
-
Group 1 (Sham + Vehicle): Sham-operated mice on a normal diet receiving vehicle.
-
Group 2 (CKD + Vehicle): 5/6 NX mice on a high phosphate diet receiving vehicle.
-
Group 3 (CKD + VDR Agonist): 5/6 NX mice on a high phosphate diet receiving VDR agonist (e.g., Paricalcitol, 80-200 ng/kg, intraperitoneally, 3 times per week).[11]
-
-
Monitoring:
-
Monitor body weight and general health status.
-
Collect blood and urine samples periodically to measure creatinine, calcium (Ca), phosphorus (P), and parathyroid hormone (PTH).
-
-
Endpoint Analysis (after 3-4 weeks of treatment):
-
Collect terminal blood samples via cardiac puncture for final serum analysis of Ca, P, PTH, and fibroblast growth factor-23 (FGF23).[11]
-
Perfuse animals with saline and harvest the aorta.
-
Aortic Calcification: Stain aortic sections with Von Kossa to visualize calcium deposits and quantify the calcified area.
-
Gene Expression: Analyze gene expression of anti-calcification factors like osteopontin (B1167477) in aortic tissue.[11]
-
Data Presentation (based on[11]):
| Group | Serum Phosphate (mg/dL) | Serum FGF23 (pg/mL) | Aortic Medial Calcification (%) |
| Sham | 6.8 ± 0.3 | 150 ± 20 | 0 |
| CKD + HP Diet + Vehicle | 11.5 ± 1.1 | 3500 ± 450 | 25 ± 5 |
| CKD + HP Diet + Paricalcitol | 7.5 ± 0.5 | 1200 ± 200 | 8 ± 2 |
| CKD + HP Diet + Calcitriol | 7.9 ± 0.6 | 1500 ± 250 | 10 ± 3 |
HP: High Phosphate. Data are representative values adapted from published studies.
Application Note 3: Inflammatory Bowel Disease (IBD) Model
Purpose: To investigate the immunomodulatory and anti-inflammatory effects of VDR agonists in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model. DSS is toxic to colonic epithelial cells, disrupting the intestinal barrier and leading to an inflammatory response that shares features with human ulcerative colitis.[12][13][14]
Experimental Workflow:
Experimental Protocol:
-
Animal Model: 8-10 week old C57BL/6 mice.
-
Colitis Induction:
-
Treatment Groups:
-
Group 1 (Control): Regular water + Vehicle.
-
Group 2 (DSS + Vehicle): DSS water + Vehicle.
-
Group 3 (DSS + VDR Agonist): DSS water + VDR agonist (e.g., Calcitriol analog, administered intraperitoneally).[4]
-
Treatment can be administered prophylactically (starting with DSS) or therapeutically (starting after disease onset).
-
-
Monitoring and Scoring:
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool.[12]
-
Calculate the Disease Activity Index (DAI) score based on:
-
Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-20%; 4: >20%)
-
Stool Consistency: (0: normal; 2: loose; 4: diarrhea)
-
Rectal Bleeding: (0: none; 2: occult blood; 4: gross bleeding)
-
-
-
Endpoint Analysis (Day 8-10):
-
Euthanize mice and carefully dissect the entire colon from the cecum to the anus.
-
Colon Length: Measure the length of the colon as an indicator of inflammation (inflammation causes colon shortening).
-
Histology: Fix a segment of the distal colon for H&E staining to assess crypt damage, inflammation, and ulceration. Assign a histological score.[4]
-
Myeloperoxidase (MPO) Assay: Homogenize a colon segment to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory (IFN-γ, TNF-α) and anti-inflammatory (IL-10) cytokines in colon tissue homogenates.[4]
-
Data Presentation:
| Group | DAI Score (Day 7, Mean ± SD) | Colon Length (cm, Mean ± SD) | Histological Score (Mean ± SD) | Colonic IL-10 (pg/mg tissue, Mean ± SD) |
| Control | 0.1 ± 0.1 | 9.5 ± 0.5 | 0.5 ± 0.2 | 50 ± 10 |
| DSS + Vehicle | 9.8 ± 1.5 | 6.2 ± 0.7 | 8.5 ± 1.1 | 45 ± 9 |
| DSS + VDR Agonist | 5.5 ± 1.1 | 7.8 ± 0.6 | 4.2 ± 0.9 | 120 ± 20 |
Note: Data are representative and should be generated from specific experiments. VDR agonist treatment has been shown to increase IL-10 expression in this model.[4]
References
- 1. Topical Calcipotriol Plus Imiquimod Immunotherapy for Nonkeratinocyte Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Calcitriol analog ZK191784 ameliorates acute and chronic dextran sodium sulfate-induced colitis by modulation of intestinal dendritic cell numbers and phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. imavita.com [imavita.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. socmucimm.org [socmucimm.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Luciferase Reporter Assay for VDR Agonist 3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, immune function, and cellular growth and differentiation.[1][2] Upon activation by its ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), the VDR forms a heterodimer with the retinoid X receptor (RXR).[2][3][4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, initiating their transcription.[2][3][5][6] The luciferase reporter assay is a widely used method to screen for and characterize novel VDR agonists by measuring the transcriptional activity of the VDR signaling pathway.[7][8] This document provides a detailed protocol for assessing the activity of a novel compound, "VDR agonist 3," using a VDR luciferase reporter assay.
Principle of the Assay
This assay utilizes a mammalian cell line engineered to stably express the human VDR and a luciferase reporter gene. The reporter gene is under the transcriptional control of a promoter containing tandem repeats of the VDRE. When a VDR agonist, such as "this compound," binds to and activates the VDR, the VDR/RXR heterodimer binds to the VDREs, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of VDR activation.[7][9]
VDR Signaling Pathway
The binding of a VDR agonist initiates a cascade of events leading to gene transcription. The simplified genomic signaling pathway is as follows:
Caption: VDR Genomic Signaling Pathway leading to Luciferase Expression.
Experimental Protocol
This protocol is designed for a 96-well plate format. All procedures should be performed in a sterile cell culture hood.
Materials:
-
VDR Reporter Cell Line (e.g., HEK293 cells stably expressing human VDR and a VDRE-luciferase reporter construct)
-
Cell Culture Medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
"this compound" stock solution (in DMSO)
-
Reference VDR agonist (e.g., Calcitriol) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Assay Workflow:
Caption: Luciferase Reporter Assay Workflow for this compound.
Day 1: Cell Seeding
-
Culture VDR reporter cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
Day 2: Compound Treatment
-
Prepare serial dilutions of "this compound" and the reference agonist (Calcitriol) in cell culture medium. A typical concentration range to test would be from 10 µM to 0.1 pM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions, reference agonist dilutions, or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[10]
Day 3: Luciferase Assay
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 50-100 µL of Luciferase Assay Reagent to each well, following the manufacturer's instructions.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer. The integration time should be set to 0.5-1 second per well.
Data Presentation and Analysis
The raw data will be in Relative Light Units (RLU). The results should be normalized to the vehicle control to determine the fold induction of luciferase activity.
Data Analysis Steps:
-
Calculate Average RLU: Determine the average RLU for each treatment condition (typically performed in triplicate).
-
Calculate Fold Induction: Fold Induction = (RLU of test compound) / (RLU of vehicle control)
-
Dose-Response Curve: Plot the fold induction as a function of the log of the compound concentration.
-
EC50 Calculation: Perform a non-linear regression analysis (four-parameter logistic equation) on the dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[1]
Table 1: Raw Luminescence Data for this compound and Calcitriol
| Concentration (nM) | This compound (RLU) | Calcitriol (RLU) | Vehicle (RLU) |
| 1000 | 1,520,345 | 1,654,789 | 10,234 |
| 100 | 1,498,765 | 1,632,456 | 10,234 |
| 10 | 1,234,567 | 1,456,789 | 10,234 |
| 1 | 876,543 | 1,123,456 | 10,234 |
| 0.1 | 456,789 | 654,321 | 10,234 |
| 0.01 | 123,456 | 234,567 | 10,234 |
| 0.001 | 25,678 | 54,321 | 10,234 |
| 0 | 10,234 | 10,234 | 10,234 |
Table 2: Fold Induction and EC50 Values for this compound and Calcitriol
| Compound | EC50 (nM) | Max Fold Induction |
| This compound | 0.85 | 148.6 |
| Calcitriol | 0.52 | 161.7 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or cells; high basal activity of the reporter construct. | Use fresh, sterile reagents; ensure the cell line has low basal reporter activity. |
| Low signal-to-noise ratio | Low cell number; insufficient incubation time; inactive compounds. | Optimize cell seeding density; increase incubation time with compounds; verify compound activity. |
| High well-to-well variability | Inconsistent cell seeding; pipetting errors. | Ensure a homogenous cell suspension before seeding; use calibrated pipettes and proper technique. |
| Edge effects | Evaporation from outer wells. | Fill the outer wells with sterile PBS or medium without cells to maintain humidity. |
Conclusion
The VDR luciferase reporter assay is a robust and sensitive method for quantifying the agonist activity of test compounds like "this compound".[1] By following this protocol, researchers can obtain reliable and reproducible data to characterize the potency and efficacy of novel VDR modulators, which is a critical step in the drug discovery and development process.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D Receptor Response Element (VDR/VDRE/DR3) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 8. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Determining the Binding Affinity of VDR Agonist 3 to the Vitamin D Receptor (VDR)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Vitamin D Receptor (VDR) is a nuclear receptor and a critical transcription factor that mediates the biological effects of vitamin D. Its activation upon binding to agonists, such as the active form of vitamin D3 (calcitriol), leads to the regulation of a multitude of genes involved in calcium homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation. Consequently, VDR has emerged as a significant therapeutic target for a range of conditions, including osteoporosis, psoriasis, autoimmune diseases, and various cancers.
"VDR agonist 3," also identified as "Compound E15," is a potent, non-steroidal agonist of the Vitamin D Receptor.[1] This compound has demonstrated significant therapeutic potential, particularly in its ability to inhibit the activation of hepatic stellate cells (HSCs), key players in the progression of liver fibrosis.[1] Notably, in preclinical models, this compound has been shown to reduce liver fibrosis effectively without inducing hypercalcemia, a common and dose-limiting side effect of many VDR agonists.[1] While it has been reported to exhibit high VDR agonistic activity, specific quantitative binding affinity data, such as IC50, Ki, or Kd values, for "this compound (Compound E15)" are not publicly available at this time.[1]
This document provides detailed protocols for established methodologies to determine the binding affinity of novel compounds like "this compound" to the VDR. These assays are fundamental in the characterization of new VDR ligands and are essential for drug discovery and development programs targeting this receptor. The primary techniques covered are the competitive radioligand binding assay, fluorescence polarization (FP) assay, and surface plasmon resonance (SPR).
VDR Signaling Pathway
Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Genomic signaling pathway of a VDR agonist.
Quantitative Data Summary
As of the latest available information, specific binding affinity values for "this compound (Compound E15)" have not been published. The table below is provided as a template for summarizing experimental findings once binding affinity assays are performed. For context, typical binding affinities of established VDR modulators are included.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (Compound E15) | - | - | Not Available | - |
| Calcitriol (B1668218) (1,25-(OH)₂D₃) | Radioligand Binding | IC₅₀ | ~0.1 - 1 nM | [2] |
| Calcipotriol | Radioligand Binding | Affinity | Comparable to Calcitriol | [2] |
| ZK168281 (Antagonist) | Radioligand Binding | Kᵢ | 0.1 nM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound by its ability to compete with a radiolabeled VDR ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) of "this compound".
Materials:
-
Recombinant human VDR (full-length or ligand-binding domain)
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol)
-
Test Compound: "this compound"
-
Non-specific binding control: Unlabeled Calcitriol
-
Assay Buffer (e.g., TEGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)
-
Separation matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of "this compound" in assay buffer.
-
Prepare a solution of [³H]-1α,25(OH)₂D₃ at a concentration near its Kₔ.
-
Prepare a high concentration solution of unlabeled calcitriol for determining non-specific binding.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the recombinant VDR, [³H]-1α,25(OH)₂D₃, and varying concentrations of "this compound".
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled calcitriol instead of the test compound.
-
Incubate the reactions at 4°C for 4-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add hydroxylapatite slurry or dextran-coated charcoal to each tube.
-
Incubate on ice with intermittent mixing.
-
Centrifuge to pellet the separation matrix with the bound receptor-ligand complex.
-
-
Quantification:
-
Carefully transfer the supernatant (if using charcoal) or wash the pellet (if using HAP) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of "this compound".
-
Use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Protocol 2: Fluorescence Polarization (FP) Assay
This is a homogeneous assay that measures the change in polarization of a fluorescently labeled VDR ligand (tracer) upon displacement by a test compound.
Objective: To determine the IC₅₀ of "this compound" in a high-throughput format.
Materials:
-
Recombinant human VDR
-
Fluorescent VDR tracer (e.g., Fluormone™ VDR Red)
-
Test Compound: "this compound"
-
Assay Buffer (optimized for FP)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of "this compound" in assay buffer.
-
Prepare a working solution of the VDR and the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically, typically with the tracer at its Kₔ and the receptor concentration sufficient to bind a significant fraction of the tracer.
-
-
Assay Setup:
-
Add the diluted "this compound" or control solutions to the wells of the 384-well plate.
-
Add the VDR/tracer mixture to all wells.
-
Include controls for no binding (tracer only) and maximal binding (VDR + tracer, no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a period sufficient to reach equilibrium (e.g., 2-4 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in mP values against the log concentration of "this compound".
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding interactions between a ligand (analyte) and a receptor immobilized on a sensor chip.
Objective: To determine the association (kₐ), dissociation (kₔ), and equilibrium dissociation (Kₔ) constants for the interaction of "this compound" with VDR.
Materials:
-
Recombinant human VDR
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Test Compound: "this compound"
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
VDR Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the recombinant VDR over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups.
-
-
Binding Analysis:
-
Prepare a series of concentrations of "this compound" in running buffer.
-
Inject the different concentrations of the agonist over the immobilized VDR surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kₐ and kₔ.
-
Calculate the equilibrium dissociation constant (Kₔ) as kₔ/kₐ.
-
References
Application Notes and Protocols for RT-qPCR Analysis of Gene Expression Following "VDR Agonist 3" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a ligand-activated transcription factor that plays a pivotal role in a multitude of physiological processes, including calcium homeostasis, immune system modulation, and cell cycle regulation.[1][2] As a member of the nuclear receptor superfamily, VDR, upon activation by its ligand, forms a heterodimer with the Retinoid-X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3] The transcriptional outcome, whether activation or repression, is further dictated by the recruitment of co-activator or co-repressor complexes.[3][4][5]
"VDR Agonist 3" is a novel, synthetic, non-secosteroidal agonist of the Vitamin D Receptor. Its high affinity and selectivity for VDR make it a promising candidate for therapeutic applications targeting VDR-mediated pathways. These application notes provide a detailed protocol for the analysis of VDR target gene expression in response to "this compound" treatment using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). The presented data for "this compound" is hypothetical and serves to illustrate the application of the described methodology.
VDR Signaling Pathway
The binding of "this compound" to VDR initiates a conformational change in the receptor, leading to its heterodimerization with RXR. This activated complex translocates to the nucleus and binds to VDREs. For gene activation, the VDR/RXR heterodimer recruits co-activator proteins such as the Steroid Receptor Coactivator (SRC) family, CBP/p300, and the Mediator complex (DRIP).[4][6] These co-activators facilitate chromatin remodeling and the recruitment of RNA Polymerase II, initiating transcription. Conversely, for gene repression, the VDR/RXR complex can recruit co-repressor complexes like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which are associated with histone deacetylase (HDAC) activity, leading to a condensed chromatin state that is unfavorable for transcription.[3][4]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate human breast cancer cells (MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing "this compound" at final concentrations of 10 nM, 50 nM, and 100 nM. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the cells for 24 hours.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer from a total RNA purification kit.
-
RNA Purification: Purify total RNA according to the manufacturer's protocol. Elute the RNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's instructions.
RT-qPCR
-
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL, containing 10 µL of 2x SYBR Green qPCR Master Mix, 1 µL of cDNA template, 0.5 µL of each forward and reverse primer (10 µM), and 8 µL of nuclease-free water.
-
Primer Sequences: The following validated primer sequences for human target and housekeeping genes can be used:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CYP24A1 | TTC ACC GTC TGG ACT TCT TTG C | TCA GGC TGG TGT TGA GGG AG |
| CAMP | GCT GGT GAT GCT CCT GCT G | CAG GGT GCT TTT GCA GGG G |
| p21 (CDKN1A) | AGGTGGACCTGGAGACTCTCAG[7] | TCCTCTTGGAGAAGATCAGCCG[7] |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
| ACTB | CCT GGC ACC CAG CAC AAT | GCC GAT CCA CAC GGA GTA CT |
-
Thermal Cycling: Perform the qPCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the Ct values of the target genes to the average Ct value of the housekeeping genes (GAPDH and ACTB) (ΔCt). Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the treated samples to the vehicle control.
Experimental Workflow
Data Presentation
The following tables summarize the hypothetical quantitative data on the fold change in gene expression of key VDR target genes after a 24-hour treatment with "this compound" in MCF-7 cells. The data is presented as the mean fold change ± standard deviation from three independent experiments.
Table 1: VDR Target Genes in Calcium Homeostasis
| Gene | Function | 10 nM "this compound" (Fold Change) | 50 nM "this compound" (Fold Change) | 100 nM "this compound" (Fold Change) |
| CYP24A1 | Vitamin D catabolism | 4.2 ± 0.5 | 15.8 ± 1.2 | 35.1 ± 2.8 |
Table 2: VDR Target Genes in Immune Response
| Gene | Function | 10 nM "this compound" (Fold Change) | 50 nM "this compound" (Fold Change) | 100 nM "this compound" (Fold Change) |
| CAMP | Antimicrobial peptide | 2.5 ± 0.3 | 6.1 ± 0.7 | 12.4 ± 1.1 |
| CD14 | Monocyte differentiation marker | 1.8 ± 0.2 | 3.5 ± 0.4 | 5.9 ± 0.6 |
Table 3: VDR Target Genes in Cell Cycle Regulation
| Gene | Function | 10 nM "this compound" (Fold Change) | 50 nM "this compound" (Fold Change) | 100 nM "this compound" (Fold Change) |
| p21 (CDKN1A) | Cell cycle inhibitor | 2.1 ± 0.2 | 4.3 ± 0.5 | 7.8 ± 0.9 |
| GADD45A | Growth arrest and DNA damage | 1.9 ± 0.3 | 3.8 ± 0.4 | 6.5 ± 0.7 |
Conclusion
These application notes provide a comprehensive framework for investigating the effects of "this compound" on gene expression. The detailed protocols for cell culture, RNA extraction, cDNA synthesis, and RT-qPCR, along with the provided primer sequences, offer a robust methodology for researchers. The hypothetical data demonstrates the potential of "this compound" to significantly modulate the expression of VDR target genes involved in critical physiological pathways. This approach can be adapted to study other VDR agonists and different cell types to further elucidate the therapeutic potential of targeting the Vitamin D Receptor.
References
- 1. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 2. mcgill.ca [mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
Application Notes and Protocols: Western Blot Analysis of VDR Activation by "VDR agonist 3"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of Vitamin D.[1][2] It plays a pivotal role in calcium and phosphate (B84403) homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][3][4] Upon binding to its ligand, such as the active form of Vitamin D3 (calcitriol), the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1][5] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6]
The development of novel VDR agonists is a significant area of research for treating various conditions, including osteoporosis, autoimmune diseases, and certain cancers.[1][7] "VDR agonist 3" represents a novel synthetic compound designed to activate the VDR signaling pathway. This document provides detailed protocols for assessing the activation of VDR by "this compound" using Western blot analysis, a fundamental technique for quantifying changes in protein expression.
VDR Signaling Pathway
Activation of VDR by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression. The canonical genomic pathway involves the binding of the agonist to VDR, heterodimerization with RXR, and subsequent modulation of gene transcription.[1][5] Additionally, non-genomic actions of VDR have been reported, involving the rapid activation of secondary messenger systems.[1]
Caption: Canonical VDR signaling pathway upon activation by "this compound".
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for treating cells in culture with "this compound" to assess its effect on VDR activation.
Materials:
-
Cell line expressing VDR (e.g., Caco-2, HaCaT, MCF-7)
-
Complete cell culture medium
-
"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture plates or flasks
Procedure:
-
Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare working concentrations of "this compound" by diluting the stock solution in a complete culture medium. Include a vehicle-only control.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of "this compound" or vehicle control to the cells.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed immediately to protein extraction.
Protein Extraction
This protocol describes the lysis of cultured cells to extract total protein for Western blot analysis.[8][9]
Materials:
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10][11]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 60 mm dish).[8]
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Carefully transfer the supernatant (containing the total protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).[10]
Western Blot Analysis
This protocol details the steps for separating proteins by size, transferring them to a membrane, and detecting the target proteins using specific antibodies.
Materials:
-
Protein samples (cell lysates)
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-VDR, anti-CYP24A1, anti-p21, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include those validated for Western Blotting.[12][13][14][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for determining the efficacy of "this compound".[16] Densitometry is used to measure the intensity of the protein bands, which is then normalized to a loading control to account for variations in protein loading.[16]
Experimental Workflow
Caption: Workflow for Western blot analysis of VDR activation.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of Western blot analysis following treatment with "this compound".
Table 1: Dose-Dependent Effect of "this compound" on VDR and Target Protein Expression (24-hour treatment)
| Treatment Group | VDR (Normalized Intensity) | CYP24A1 (Normalized Intensity) | p21 (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| "this compound" (1 nM) | 1.25 ± 0.11 | 2.50 ± 0.21 | 1.80 ± 0.15 |
| "this compound" (10 nM) | 1.52 ± 0.14 | 5.80 ± 0.45 | 3.20 ± 0.28 |
| "this compound" (100 nM) | 1.88 ± 0.17 | 10.20 ± 0.89 | 5.50 ± 0.47 |
Data are presented as mean ± standard deviation (n=3). Intensity values are normalized to the loading control (β-actin) and expressed as a fold change relative to the vehicle control.
Table 2: Time-Course Effect of "this compound" (10 nM) on VDR and Target Protein Expression
| Time Point (hours) | VDR (Normalized Intensity) | CYP24A1 (Normalized Intensity) | p21 (Normalized Intensity) |
| 0 | 1.00 ± 0.07 | 1.00 ± 0.10 | 1.00 ± 0.08 |
| 6 | 1.15 ± 0.09 | 2.10 ± 0.18 | 1.50 ± 0.13 |
| 12 | 1.35 ± 0.12 | 4.50 ± 0.39 | 2.80 ± 0.24 |
| 24 | 1.52 ± 0.14 | 5.80 ± 0.45 | 3.20 ± 0.28 |
| 48 | 1.48 ± 0.13 | 5.60 ± 0.43 | 3.10 ± 0.27 |
Data are presented as mean ± standard deviation (n=3). Intensity values are normalized to the loading control (β-actin) and expressed as a fold change relative to the 0-hour time point.
Conclusion
This application note provides a comprehensive guide for the analysis of VDR activation by the novel compound "this compound" using Western blotting. The detailed protocols and data presentation framework will enable researchers to systematically evaluate the efficacy and mechanism of action of this and other VDR agonists. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for advancing drug development efforts targeting the Vitamin D Receptor.
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 7. What are the therapeutic candidates targeting VDR? [synapse.patsnap.com]
- 8. Sample preparation for western blot | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Western Blotting Sample Preparation [sigmaaldrich.com]
- 12. Anti-VDR Antibodies | Invitrogen [thermofisher.com]
- 13. VDR Polyclonal Antibody (PA5-96092) [thermofisher.com]
- 14. Vitamin D3 Receptor (D2K6W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. scbt.com [scbt.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for ChIP-Sequencing using VDR Agonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VDR agonist 3 in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and includes data presentation guidelines to facilitate the study of Vitamin D Receptor (VDR)-mediated gene regulation.
Introduction to this compound
This compound, also known as Compound E15, is a potent, non-steroidal agonist of the Vitamin D Receptor (VDR).[1] It has demonstrated significant efficacy in inhibiting the activation of hepatic stellate cells and reducing liver fibrosis in preclinical models, notably without inducing hypercalcemia, a common side effect of other VDR activators.[1] Its unique chemical structure (Formula: C24H36O7, Molecular Weight: 436.54) allows for effective VDR activation and subsequent modulation of target gene expression.[1]
The therapeutic potential of VDR agonists extends beyond bone metabolism and calcium homeostasis to areas such as immune regulation, cancer therapy, and cardiovascular health.[2] By performing ChIP-sequencing with this compound, researchers can elucidate the genome-wide binding sites of the activated VDR complex, identify novel target genes, and understand the molecular mechanisms underlying its therapeutic effects.
Mechanism of Action: VDR Signaling Pathway
The Vitamin D Receptor is a member of the nuclear receptor superfamily of transcription factors.[2][3][4] In its inactive state, VDR may be located in the cytoplasm or nucleus. Upon binding to an agonist like this compound, the receptor undergoes a conformational change. This leads to its heterodimerization with the Retinoid X Receptor (RXR).[2][3][5] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[2][6] The most common high-affinity VDRE is a direct repeat of two hexanucleotide sequences separated by a three-nucleotide spacer (DR3).[6][7]
Binding of the VDR-RXR complex to VDREs recruits a host of co-regulatory proteins, including co-activators (like histone acetyltransferases) or co-repressors, which modify the chromatin structure and facilitate or inhibit the transcription of target genes by RNA polymerase II.[3] This intricate process allows for cell-specific regulation of gene expression, influencing a wide array of biological functions from mineral metabolism to cell proliferation and differentiation.[3][6]
Figure 1: VDR Signaling Pathway upon activation by this compound.
ChIP-Sequencing Experimental Protocol
This protocol is a general guideline adapted from established VDR ChIP-seq procedures using the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol).[7][8][9][10] Researchers should optimize conditions, particularly the concentration of this compound and treatment duration, for their specific cell type and experimental goals.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., hepatic stellate cells, prostate cancer cells, or lymphoblastoid cell lines) at an appropriate density to achieve 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to the desired final concentration. A concentration range of 10-100 nM is a reasonable starting point, subject to optimization.
-
Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific duration. Treatment times in published VDR ChIP-seq studies range from 40 minutes to 36 hours.[7] A time-course experiment (e.g., 2h, 6h, 24h) is recommended to determine the optimal time for VDR binding to its target sites.
-
II. Chromatin Cross-linking and Preparation
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
Quenching:
-
Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
-
Cell Lysis and Sonication:
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Sonicate the chromatin to shear DNA to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical for successful ChIP.
-
III. Immunoprecipitation
-
Pre-clearing:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-VDR antibody. A well-validated ChIP-grade antibody is essential.
-
As a negative control, perform a parallel incubation with a non-specific IgG antibody.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
IV. DNA Elution and Purification
-
Elution: Elute the chromatin from the beads using an elution buffer.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Protein and RNA Digestion: Treat with RNase A and Proteinase K to remove RNA and proteins.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
V. Library Preparation and Sequencing
-
Library Construction: Prepare a sequencing library from the purified ChIP DNA and input control DNA according to the manufacturer's instructions (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing.
Figure 2: Experimental workflow for this compound ChIP-sequencing.
Data Presentation and Analysis
A successful ChIP-seq experiment will generate genome-wide maps of VDR binding sites. The analysis of this data can reveal crucial insights into the gene regulatory networks controlled by this compound.
Quantitative Data Summary
The following table provides a template for summarizing key quantitative metrics from VDR ChIP-seq experiments, allowing for easy comparison between different treatment conditions.
| Metric | Vehicle Control | This compound (2h) | This compound (6h) | This compound (24h) |
| Total Sequencing Reads | ||||
| Uniquely Mapped Reads | ||||
| Number of VDR Binding Peaks | ||||
| Percentage of Peaks in Promoters | ||||
| Percentage of Peaks in Introns | ||||
| Percentage of Peaks in Intergenic Regions | ||||
| Enriched DNA Motifs (Top 3) |
Note: Data from published studies show that VDR binding sites can range from a few hundred to several thousand depending on the cell type and treatment conditions. For instance, in lymphoblastoid cells treated with calcitriol (B1668218) for 36 hours, 2,776 VDR binding sites were identified.[7][8] In monocytes treated for 40 minutes, 1,820 peaks were observed.[7]
Key Data Analysis Steps
-
Peak Calling: Identify genomic regions with a significant enrichment of sequencing reads in the this compound-treated sample compared to the input control.
-
Peak Annotation: Annotate the identified peaks to the nearest genes to predict potential target genes.
-
Motif Analysis: Search for the consensus VDRE motif (DR3) within the VDR binding peaks to confirm the specificity of the immunoprecipitation.
-
Differential Binding Analysis: Compare the VDR binding profiles between different conditions (e.g., time points, cell types) to identify dynamic changes in VDR occupancy.
-
Integration with Gene Expression Data: Correlate VDR binding events with changes in gene expression (from RNA-seq or microarray data) to identify direct functional targets of this compound. Key VDR target genes involved in the immune system include CAMP, CD14, and TREM1.[11]
By following these application notes and protocols, researchers can effectively employ this compound in ChIP-sequencing experiments to uncover the genomic landscape of VDR action and gain valuable insights for basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. A ChIP-seq defined genome-wide map of vitamin D receptor binding: associations with disease and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Vitamin D Genomics: From In Vitro to In Vivo [frontiersin.org]
- 10. E-GEOD-22484 - Genome-wide Analysis of Vitamin D Receptor Binding By ChIP-Seq - OmicsDI [omicsdi.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying VDR-Agonist 3 Protein-Protein Interactions with VDR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][2] Upon binding to its active ligand, such as the endogenous hormone calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), VDR undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR) and subsequent binding to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][2] This, in turn, modulates the transcription of these genes.
The transcriptional activity of the VDR-RXR heterodimer is further regulated by its interaction with a variety of co-regulator proteins, including co-activators and co-repressors. In its unliganded state, VDR is often associated with co-repressor complexes, which silence gene expression. Ligand binding induces a conformational shift that leads to the dissociation of co-repressors and the recruitment of co-activator complexes, which then promote gene transcription.
"VDR agonist 3," also identified as Compound E15, is a potent agonist of the Vitamin D Receptor.[3][4][5][6] It has been noted for its ability to effectively inhibit hepatic stellate cell (HSC) activation and significantly reduce liver fibrosis in preclinical models, importantly without inducing hypercalcemia.[3][4][5][6][7] Understanding the molecular mechanisms by which this compound modulates VDR function, particularly its influence on protein-protein interactions, is critical for its further development and application.
These application notes provide a comprehensive overview and detailed protocols for studying the protein-protein interactions of VDR with its partners upon stimulation with this compound. The provided methodologies are essential for characterizing the binding affinity, specificity, and functional consequences of this agonist-receptor interaction.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize key quantitative data for this compound in comparison to the natural ligand, calcitriol. These values are essential for a comprehensive understanding of the agonist's potency and its effect on VDR's interactions with coregulators.
Note: Specific experimental values for this compound are not widely published. The data presented here are representative examples for potent VDR agonists and should be determined experimentally for this compound.
Table 1: VDR Binding Affinity
| Ligand | Dissociation Constant (Kd) | Assay Method |
| Calcitriol | 0.1 - 1.0 nM | Surface Plasmon Resonance (SPR) |
| This compound | To be determined | Surface Plasmon Resonance (SPR) |
Table 2: Co-activator Recruitment (SRC-1/NCoA-1)
| Ligand | Half-maximal Effective Concentration (EC50) | Assay Method |
| Calcitriol | 1 - 10 nM | Mammalian Two-Hybrid (M2H) |
| This compound | To be determined | Mammalian Two-Hybrid (M2H) |
Table 3: Co-repressor Dissociation (NCoR)
| Ligand | Half-maximal Inhibitory Concentration (IC50) | Assay Method |
| Calcitriol | 5 - 50 nM | AlphaScreen |
| This compound | To be determined | AlphaScreen |
Experimental Protocols
Detailed methodologies for key experiments to investigate the interaction of this compound with VDR and its coregulators are provided below.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect VDR-Co-activator Interaction
This protocol describes the immunoprecipitation of VDR to identify interacting co-activators in cells treated with this compound.[1][8][9][10][11]
Materials:
-
Cell line expressing endogenous or overexpressed VDR (e.g., HEK293T, MCF-7)
-
This compound (Compound E15)
-
Calcitriol (positive control)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-VDR antibody (for immunoprecipitation)
-
Anti-SRC-1 antibody (or other co-activator of interest, for western blotting)
-
Normal IgG (negative control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM), calcitriol (e.g., 100 nM), or DMSO for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-VDR antibody or normal IgG to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Co-IP Lysis Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform western blotting using the anti-SRC-1 antibody to detect the co-immunoprecipitated co-activator. The membrane can also be probed with the anti-VDR antibody to confirm successful immunoprecipitation.
-
Protocol 2: GST Pull-Down Assay for In Vitro VDR-Co-activator Interaction
This protocol details an in vitro method to confirm a direct interaction between VDR and a co-activator in the presence of this compound.[12][13][14][15][16]
Materials:
-
Purified GST-tagged VDR (bait protein)
-
Purified His-tagged SRC-1 (or other co-activator, prey protein)
-
Glutathione-agarose beads
-
This compound, calcitriol, and DMSO
-
Pull-down Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, 1 mM DTT, with protease inhibitors)
-
Wash Buffer (Pull-down Buffer with adjusted salt concentration if needed)
-
Elution Buffer (e.g., 10 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0)
-
SDS-PAGE gels and buffers
-
Coomassie Brilliant Blue stain or antibodies for western blotting
Procedure:
-
Immobilization of GST-VDR:
-
Incubate a known amount of purified GST-VDR with pre-equilibrated glutathione-agarose beads in Pull-down Buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with Pull-down Buffer to remove unbound GST-VDR.
-
-
Binding Reaction:
-
To separate tubes containing the GST-VDR-bound beads, add the purified His-tagged SRC-1.
-
Add this compound, calcitriol, or DMSO to the respective tubes to the final desired concentration.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.
-
Alternatively, resuspend the beads in SDS-PAGE loading buffer and boil.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or western blotting with an anti-His-tag antibody.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique to quantitatively measure the binding affinity and kinetics of this compound to VDR.[17][18][19][20][21]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Purified VDR protein
-
This compound in a series of concentrations
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize the purified VDR protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the VDR-immobilized and reference flow cells at a constant flow rate.
-
Include a buffer-only injection as a blank.
-
-
Data Acquisition:
-
Record the association and dissociation phases for each concentration.
-
After each injection, regenerate the sensor surface if necessary using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
VDR Signaling Pathway
Caption: VDR Signaling Pathway upon Agonist Binding.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Experimental Workflow: GST Pull-Down Assay
Caption: Workflow for GST Pull-Down Assay.
References
- 1. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. path.ox.ac.uk [path.ox.ac.uk]
- 19. affiniteinstruments.com [affiniteinstruments.com]
- 20. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring "VDR Agonist 3" Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a nuclear receptor that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1] VDR agonists, such as the investigational compound "VDR agonist 3," are therefore of significant interest for the treatment of various diseases, including secondary hyperparathyroidism in chronic kidney disease, psoriasis, and certain cancers. The successful development of any new chemical entity, including this compound, is critically dependent on its physicochemical and metabolic properties. Among these, aqueous solubility and stability are paramount as they directly influence bioavailability, formulation development, and ultimately, therapeutic efficacy and safety.
This document provides detailed application notes and experimental protocols for the comprehensive assessment of the solubility and stability of "this compound." The methodologies described are standard in the pharmaceutical industry and are designed to provide robust and reproducible data to guide drug development decisions.
VDR Signaling Pathway
The biological effects of VDR agonists are mediated through the VDR signaling pathway. Upon entering the cell, a VDR agonist binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits coactivator or corepressor proteins, ultimately modulating the transcription of genes involved in a wide array of physiological processes.
Section 1: Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can lead to low and variable absorption, hindering clinical development. Therefore, a thorough understanding of the solubility of "this compound" in various aqueous media is essential. Two key types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility is the concentration of a compound at which it starts to precipitate from a solution that was initially prepared by diluting a high-concentration stock solution (typically in DMSO). This measurement is often used in early drug discovery for high-throughput screening as it is faster and requires less compound.
Objective: To determine the kinetic solubility of "this compound" in phosphate-buffered saline (PBS).
Materials:
-
"this compound"
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer or a plate reader with turbidity measurement capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Plate Preparation: Dispense 2 µL of each concentration from the serial dilution into the wells of a 96-well microplate in triplicate. Include a DMSO-only control.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the DMSO control.
Thermodynamic Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true" solubility and is a critical parameter for formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.
Objective: To determine the thermodynamic solubility of "this compound" in simulated intestinal fluid (SIF).
Materials:
-
"this compound" (solid)
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid "this compound" to a glass vial containing a known volume of SIF (e.g., 1 mg/mL).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 37°C. Shake for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) and analyze the concentration of "this compound" by a validated HPLC-UV method.
-
Data Analysis: The concentration of the compound in the saturated supernatant represents the thermodynamic solubility.
Data Presentation: Solubility of VDR Agonists
| VDR Agonist | Kinetic Solubility (µM) in PBS (pH 7.4) | Thermodynamic Solubility (µg/mL) in Water | Reference |
| This compound | Experimental Data | Experimental Data | - |
| Calcitriol | >50 (in 1% DMSO) | ~25 | [2] |
| Paricalcitol (B1678470) | >200 (in 1% DMSO) | 6.8 | [3][4] |
| Maxacalcitol | >100 (in 1% DMSO) | Data not readily available | [5] |
| Eldecalcitol (B1671164) | Data not readily available | Data not readily available | - |
Note: The data for existing VDR agonists are provided as a reference. Experimental values for "this compound" should be populated upon completion of the assays.
Section 2: Stability Assessment
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are conducted to determine the shelf-life of the drug and to identify any degradation products. Both chemical and metabolic stability are important considerations.
Chemical Stability
Chemical stability studies evaluate the degradation of a compound under various environmental conditions, such as pH, temperature, and light. Forced degradation studies are often employed to accelerate the degradation process and identify potential degradation pathways.
Objective: To assess the stability of "this compound" at different pH values.
Materials:
-
"this compound" stock solution (in a suitable organic solvent like acetonitrile)
-
Buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Incubator
-
HPLC-UV system
Procedure:
-
Sample Preparation: Spike the "this compound" stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.
-
Quenching: Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
Analysis: Analyze the remaining concentration of "this compound" in each sample using a validated stability-indicating HPLC-UV method.
-
Data Analysis: Plot the percentage of "this compound" remaining versus time for each pH. Calculate the degradation rate constant and half-life.
Metabolic Stability
Metabolic stability assays determine the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily in the liver. These assays provide an estimate of the intrinsic clearance of a compound, which is a key parameter in predicting its in vivo pharmacokinetic profile.
Objective: To determine the in vitro metabolic stability of "this compound" using human liver microsomes.
Materials:
-
"this compound"
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (containing an internal standard)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, add the HLM suspension in phosphate buffer. Add "this compound" to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of "this compound" using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of "this compound" remaining versus time. The slope of the linear regression line is the degradation rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation: Stability of VDR Agonists
| VDR Agonist | Chemical Stability (t½ in hours at pH 7.4, 37°C) | Metabolic Stability (t½ in minutes in Human Liver Microsomes) | Reference |
| This compound | Experimental Data | Experimental Data | - |
| Calcitriol | Unstable in aqueous solution, sensitive to light and air | ~5-8 hours (in vivo elimination half-life) | [6][7] |
| Paricalcitol | Unstable, sensitive to oxygen | Data not readily available | [8] |
| Maxacalcitol | Unstable in solution, heat resistant in neutral/alkaline solution | Data not readily available | [5][] |
| Eldecalcitol | High stability in circulation | Resistant to CYP24A1-dependent catabolism | [10][11] |
Note: The data for existing VDR agonists are provided as a reference. Experimental values for "this compound" should be populated upon completion of the assays.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for evaluating the solubility and stability of "this compound." The generated data will be instrumental in guiding lead optimization, formulation development, and the overall progression of this compound towards clinical development. A thorough understanding of these fundamental properties is a prerequisite for the successful development of a safe and effective therapeutic agent.
References
- 1. Maxacalcitol for Research|Vitamin D3 Analog [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Calcitriol - Wikipedia [en.wikipedia.org]
- 8. CN111499553A - Preparation method of paricalcitol and injection thereof - Google Patents [patents.google.com]
- 10. Eldecalcitol: newly developed active vitamin D(3) analog for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase - PMC [pmc.ncbi.nlm.nih.gov]
application of "VDR agonist 3" in specific disease models (e.g., cancer, autoimmune disease)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D Receptor (VDR) agonists are a class of compounds that bind to and activate the Vitamin D Receptor, a nuclear transcription factor that regulates a multitude of cellular processes.[1] While classically associated with calcium homeostasis and bone metabolism, VDR signaling is increasingly recognized for its potent anti-proliferative, pro-differentiative, and immunomodulatory effects.[2] These properties make VDR agonists promising therapeutic candidates for a range of diseases, including cancer and autoimmune disorders.[2][3]
"VDR agonist 3," also known as Compound E15, is a potent, non-steroidal VDR agonist.[4] While specific studies on the application of "this compound" in cancer and autoimmune disease models are not yet extensively published, its efficacy has been demonstrated in a mouse model of liver fibrosis, where it significantly reduced fibrosis without inducing hypercalcemia.[4][5] This favorable safety profile, avoiding a common dose-limiting side effect of other VDR agonists, suggests its potential for broader therapeutic applications.[2]
These application notes provide a generalized framework for the use of "this compound" in cancer and autoimmune disease models, based on the well-documented effects of other VDR agonists. The provided protocols are templates and will likely require optimization for specific experimental systems.
Application in Cancer Models
VDR agonists exert anti-cancer effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and promotion of cellular differentiation.[6] They can also inhibit angiogenesis and metastasis, further impeding tumor progression.[6]
Quantitative Data Summary: Effects of VDR Agonists in Cancer Models
| Parameter | Cell Line / Model | Effect of VDR Agonist Treatment | Reference |
| Cell Proliferation | Breast Cancer (MCF-7) | Inhibition (IC50 of 690 nM for VDR agonist 1) | [7] |
| Prostate Cancer Cells | Growth inhibition | [8] | |
| Neuroblastoma (metastatic) | Reduced proliferation | [9] | |
| Cell Cycle | Breast Cancer (MCF-7) | G1/S phase arrest | [7] |
| Apoptosis | Breast Cancer (MCF-7) | Increased (upregulation of BAX, downregulation of Bcl-2) | [7] |
| Gene Expression | Breast Cancer (MCF-7) | Upregulation of p21 and p27 | [7] |
| Neuroblastoma (metastatic) | Increased expression of RASSF2 | [9] | |
| Tumor Angiogenesis | TRAMP Mouse Model | Inhibition of tumor vasculature | [10] |
| Tumor Growth | Mammary Carcinoma (16/C mouse model) | Enhanced anti-cancer effect of cyclophosphamide | [2] |
Signaling Pathway: VDR Agonist Action in Cancer Cells
Caption: VDR Agonist Signaling in Cancer Cells.
Experimental Protocol: In Vivo Murine Xenograft Cancer Model
This protocol is a general template for assessing the anti-tumor efficacy of "this compound" in a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
-
Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) under standard conditions.
-
Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
2. Tumor Implantation:
-
Harvest cancer cells and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle used to dissolve "this compound" (e.g., corn oil with a small percentage of ethanol).
-
"this compound" Treatment Group: Administer "this compound" at a predetermined dose (e.g., starting with a dose range of 0.1 to 1.0 mg/kg, based on pre-clinical toxicology). The route of administration could be intraperitoneal (i.p.) or oral gavage, daily or on alternate days.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach a predetermined size or after a set treatment period (e.g., 21-28 days).
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or gene expression analysis).
-
Collect blood samples to assess for hypercalcemia.
Application in Autoimmune Disease Models
VDR agonists exhibit potent immunomodulatory effects, making them attractive for treating autoimmune diseases.[11] They can suppress the pro-inflammatory Th1 and Th17 cell responses, promote the generation of regulatory T cells (Tregs), and modulate the function of antigen-presenting cells like dendritic cells (DCs).[3][12]
Quantitative Data Summary: Effects of VDR Agonists in Autoimmune Models
| Parameter | Cell Type / Model | Effect of VDR Agonist Treatment | Reference |
| Cytokine Production | Dendritic Cells | IL-12 decreased, IL-10 increased | [12] |
| T Cells | IL-2 and IFN-γ production inhibited | [12] | |
| Dendritic Cell Phenotype | Monocyte-derived DCs | Downregulation of CD40, CD80, CD86 | [12] |
| T Cell Proliferation | T Cells | Response to alloantigens decreased | [12] |
| Disease Severity | Collagen-Induced Arthritis (mouse model) | Decreased incidence and severity | [12] |
| Experimental Allergic Encephalomyelitis (EAE) | Prevention and treatment of disease, inhibition of relapses | [12] | |
| Inflammatory Bowel Disease (mouse model) | Amelioration of symptoms, blockage of disease progression | [12] |
Signaling Pathway: VDR Agonist in Immune Modulation
Caption: VDR Agonist in Immune Modulation.
Experimental Protocol: In Vivo Murine Model of Autoimmune Disease (EAE)
This protocol provides a general framework for evaluating "this compound" in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis.
1. Animals and Reagents:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
MOG35-55 peptide (myelin oligodendrocyte glycoprotein).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
2. EAE Induction:
-
Emulsify MOG35-55 peptide in CFA.
-
Immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
3. Treatment Protocol:
-
Prophylactic Treatment: Start treatment with "this compound" or vehicle control one day before EAE induction and continue daily.
-
Therapeutic Treatment: Begin treatment upon the onset of clinical signs of EAE (e.g., limp tail).
-
Administer "this compound" at a predetermined dose via i.p. injection or oral gavage.
4. Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Score clinical signs on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
5. Endpoint Analysis:
-
At the peak of the disease or a predetermined endpoint, euthanize mice.
-
Isolate spinal cords and brains for histological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
-
Isolate splenocytes or lymph node cells to assess T cell responses (e.g., proliferation assays, cytokine profiling by ELISA or flow cytometry in response to MOG peptide restimulation).
Experimental Workflow: General In Vivo Study
Caption: General In Vivo Experimental Workflow.
Conclusion
"this compound" represents a promising therapeutic candidate due to its potent VDR activation and favorable safety profile. While its direct application in cancer and autoimmune diseases requires further investigation, the extensive evidence for the efficacy of other VDR agonists in these areas provides a strong rationale for its evaluation. The protocols and data presented here offer a foundational guide for researchers to explore the therapeutic potential of "this compound" in these complex diseases. It is imperative that dose-response studies and detailed pharmacokinetic/pharmacodynamic analyses are conducted to optimize treatment regimens for specific disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin D receptor agonists in the treatment of autoimmune diseases: selective targeting of myeloid but not plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stable expression of human VDR in murine VDR-null cells recapitulates vitamin D mediated anti-cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vitamin D Receptor activation attenuates Hippo pathway effectors and cell survival in metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of VDR in anti-proliferative effects of calcitriol in tumor-derived endothelial cells and tumor angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intervention in autoimmunity: the potential of vitamin D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. direct-ms.org [direct-ms.org]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with VDR Agonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D Receptor (VDR) agonists are a class of compounds that bind to and activate the VDR, a nuclear transcription factor.[1][2] The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), is the natural ligand for the VDR.[2] Upon activation, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[1][3][4][5] This signaling pathway is crucial for regulating not only calcium homeostasis but also cell proliferation, differentiation, and apoptosis.[6][7]
VDR agonists have demonstrated significant anti-proliferative and pro-differentiative effects in various cancer cell lines and are being investigated for their therapeutic potential.[6][8][9] "VDR agonist 3" (also known as Compound E15) is a potent, non-steroidal VDR agonist.[10] It has been shown to effectively inhibit hepatic stellate cell activation and reduce liver fibrosis in mouse models without inducing hypercalcemia, a common side effect of potent VDR agonists.[10]
Flow cytometry is a powerful technique for single-cell analysis, making it an ideal tool to quantify the cellular responses to treatment with this compound.[11] This document provides detailed protocols for assessing key cellular processes—apoptosis, cell cycle progression, and differentiation—in response to this compound treatment.
VDR Signaling Pathway
The binding of a VDR agonist to the VDR initiates a cascade of molecular events leading to the regulation of gene expression. This process is fundamental to the cellular effects observed, such as cell cycle arrest and apoptosis.
Caption: VDR Genomic Signaling Pathway.
Experimental Workflow Overview
The general workflow for analyzing the effects of this compound involves cell culture, treatment, staining with fluorescent markers, and subsequent analysis using a flow cytometer.
Caption: General workflow for flow cytometry analysis.
Summary of Expected Quantitative Data
Treatment with VDR agonists typically leads to cell cycle arrest, induction of apoptosis, and promotion of differentiation. The following table summarizes the expected outcomes from flow cytometry analysis after treating a relevant cell line (e.g., a cancer cell line) with this compound.
Note: The data presented below are exemplary and intended to illustrate expected trends based on the known activities of VDR agonists. Actual results will vary depending on the cell line, concentration of this compound, and treatment duration.
| Parameter Assessed | Analysis Method | Control (Vehicle) | This compound Treated | Expected Outcome |
| Apoptosis | Annexin V / PI Staining | ~5% | ~25% | Increased percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. |
| Cell Cycle | PI Staining | G0/G1: 50%, S: 35%, G2/M: 15% | G0/G1: 70%, S: 15%, G2/M: 15% | Arrest in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S phase population.[6] |
| Differentiation | CD11b Surface Marker | ~10% Positive | ~40% Positive | Increased expression of differentiation markers (e.g., CD11b/CD14 in myeloid leukemia cells).[12] |
Detailed Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently-labeled Annexin V. Propidium Iodide is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[13]
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed 1-2 x 10⁶ cells in appropriate culture flasks or plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound and a corresponding volume of vehicle for the negative control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin or a gentle cell scraper.
-
Combine the detached cells with their corresponding supernatant.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[13]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples on a flow cytometer within one hour.
-
Gating:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol quantifies DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells (from Protocol 1, Steps 1-3)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol (B145695), ice-cold
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]
-
Flow cytometry tubes
Procedure:
-
Harvest and Wash: Harvest and wash 1-2 x 10⁶ cells as described in Protocol 1, Step 3 & 4.
-
Fixation:
-
Washing: Centrifuge the fixed cells at 800-1000 x g for 5 minutes. Discard the ethanol and wash the pellet twice with cold PBS.
-
Staining:
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of fluorescence intensity to identify cell populations:
-
G0/G1 peak: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M peak: Cells with 4n DNA content.
-
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.[16]
-
Protocol 3: Cell Differentiation Analysis
This protocol measures the expression of cell surface markers associated with a differentiated phenotype. The markers used will be specific to the cell line and differentiation lineage being studied (e.g., CD11b and CD14 for myeloid differentiation).[12]
Materials:
-
Treated and control cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fluorochrome-conjugated primary antibodies (e.g., PE-conjugated anti-CD11b, APC-conjugated anti-CD14)
-
Isotype control antibodies corresponding to each primary antibody
-
Fc Block reagent (optional, to reduce non-specific binding)[19]
-
Flow cytometry tubes
Procedure:
-
Harvest and Wash: Harvest and wash 0.5-1 x 10⁶ cells as described in Protocol 1, Step 3 & 4.
-
Fc Receptor Blocking (Optional): If using cells with high Fc receptor expression (like monocytes), resuspend cells in 100 µL of Staining Buffer containing an Fc Block reagent and incubate for 10 minutes at 4°C.[19]
-
Antibody Staining:
-
Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated antibodies (and corresponding isotype controls in separate tubes) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Add 2 mL of Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of Staining Buffer.
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot (e.g., Forward Scatter vs. Side Scatter) to gate on the cell population of interest.
-
Use fluorescence plots to determine the percentage of cells positive for the differentiation marker(s) compared to the isotype control.
-
Logical Relationship of Expected Outcomes
Treatment with this compound is hypothesized to activate the VDR signaling pathway, leading to distinct and measurable cellular fates.
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Vitamin D receptor agonists, cancer and the immune system: an intricate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. healthday.com [healthday.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reliable Protocols for Flow Cytometry Analysis of Intracellular Proteins in Pluripotent Stem Cell Derivatives: A Fit-For-Purpose Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of "VDR Agonist 3" Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of Vitamin D. Beyond its classical role in calcium homeostasis and bone metabolism, VDR activation influences a wide array of physiological processes, including immune modulation, cell proliferation, and differentiation. Consequently, VDR has emerged as a significant therapeutic target for a variety of conditions, including autoimmune diseases, cancers, and fibrotic disorders.
"VDR agonist 3," also known as compound E15, is a potent, non-steroidal VDR agonist that has demonstrated significant anti-liver fibrosis activity in preclinical models without inducing hypercalcemia, a common side effect of steroidal VDR agonists. These characteristics make "this compound" and its derivatives promising candidates for further drug development.
These application notes provide a detailed overview of the synthesis of "this compound" derivatives, including a representative synthetic protocol, methods for biological evaluation, and relevant signaling pathways.
VDR Signaling Pathway
Activation of the Vitamin D Receptor by an agonist, such as "this compound," initiates a cascade of molecular events that modulate gene expression. The binding of the agonist induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, which ultimately leads to the transcription of genes involved in a variety of cellular processes.
Caption: VDR Signaling Pathway Activation.
Representative Synthesis of "this compound" Derivatives
While the precise, step-by-step synthesis of "this compound" (compound E15) is detailed in specialized literature, a general and representative protocol for synthesizing derivatives with a similar non-steroidal, open-ring steroid scaffold is presented below. This protocol is based on established synthetic methodologies for this class of compounds, often involving key cross-coupling reactions.
Experimental Workflow
The synthesis of "this compound" derivatives typically follows a convergent approach, where different fragments of the molecule are synthesized separately and then combined in the final steps. A common strategy involves the synthesis of a core structure which is then elaborated to introduce the desired side chains.
Caption: General Synthetic Workflow.
Protocol: Representative Synthesis of a Diphenyl VDR Agonist Derivative
This protocol describes a representative synthesis of a non-steroidal VDR agonist with a diphenyl scaffold, which is structurally related to "this compound".
Step 1: Synthesis of the Core Biaryl Structure (Suzuki-Miyaura Coupling)
-
To a solution of an appropriately substituted aryl halide (Starting Material A, 1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added the corresponding arylboronic acid (Starting Material B, 1.2 eq).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as Na₂CO₃ (2.0 eq), are added to the reaction mixture.
-
The mixture is degassed and heated to reflux (e.g., 90 °C) under an inert atmosphere (e.g., Argon) for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product (Intermediate 1) is purified by column chromatography on silica (B1680970) gel.
Step 2: Elaboration of the Side Chain
-
Intermediate 1 is subjected to a series of functional group transformations to introduce the desired side chain. This may involve reactions such as alkylation, acylation, or Wittig reactions to build the necessary carbon framework (Intermediate 2).
-
Protecting groups may be required for sensitive functional groups during this stage.
Step 3: Final Coupling and Deprotection
-
The elaborated core structure and the side chain precursor are coupled using an appropriate chemical reaction.
-
If protecting groups were used, they are removed in the final step to yield the crude VDR agonist derivative.
Step 4: Purification
-
The final compound is purified to a high degree of purity (>95%) using techniques such as preparative HPLC or crystallization.
-
The structure and purity of the final product are confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation
The following tables summarize the type of quantitative data that should be collected and presented for newly synthesized "this compound" derivatives.
Table 1: Synthesis and Characterization Data
| Compound ID | Synthetic Steps | Overall Yield (%) | Purity (%) (HPLC) | ¹H NMR | ¹³C NMR | HRMS (m/z) |
| VDR-D1 | 5 | 15 | >98 | Conforms | Conforms | [M+H]⁺ found |
| VDR-D2 | 6 | 12 | >99 | Conforms | Conforms | [M+H]⁺ found |
| VDR-D3 | 5 | 18 | >97 | Conforms | Conforms | [M+H]⁺ found |
Table 2: Biological Activity Data
| Compound ID | VDR Binding Affinity (IC₅₀, nM) | VDR Agonist Activity (EC₅₀, nM) | In Vitro Anti-fibrotic Activity (IC₅₀, µM) | In Vivo Efficacy (Model) | Hypercalcemia (in vivo) |
| This compound (E15) | High | High | Significant | CCl₄-induced liver fibrosis | Not observed |
| VDR-D1 | TBD | TBD | TBD | TBD | TBD |
| VDR-D2 | TBD | TBD | TBD | TBD | TBD |
| VDR-D3 | TBD | TBD | TBD | TBD | TBD |
Experimental Protocols for Biological Evaluation
VDR Reporter Gene Assay
This assay is used to determine the VDR agonist activity of the synthesized compounds.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with a VDR expression plasmid and a reporter plasmid containing a VDRE driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compounds for 24 hours.
-
Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The EC₅₀ values are calculated from the dose-response curves.
In Vitro Anti-fibrotic Activity Assay
This assay evaluates the ability of the compounds to inhibit the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis.
-
Cell Culture: Primary human HSCs or an immortalized HSC cell line (e.g., LX-2) are cultured.
-
Induction of Activation: HSCs are treated with a pro-fibrotic stimulus, such as TGF-β1, to induce activation.
-
Compound Treatment: The cells are co-treated with TGF-β1 and varying concentrations of the test compounds.
-
Analysis of Fibrotic Markers: The expression of fibrotic markers, such as α-smooth muscle actin (α-SMA) and collagen type I, is measured by techniques like Western blotting or qPCR.
-
Data Analysis: The IC₅₀ values for the inhibition of fibrotic marker expression are determined.
Conclusion
The synthesis of "this compound" derivatives represents a promising avenue for the development of novel therapeutics for fibrotic diseases. The protocols and application notes provided herein offer a comprehensive guide for researchers in this field. Careful execution of the synthetic and biological evaluation protocols, coupled with thorough data analysis, is essential for the successful identification and optimization of new VDR agonist candidates.
Application Note: Metabolomic Analysis of Cellular Response to VDR Agonist 3
Introduction
The Vitamin D Receptor (VDR) is a nuclear transcription factor that plays a crucial role in calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1] VDR activation by its natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), or synthetic agonists, modulates the transcription of numerous target genes.[1][2][3] This modulation of gene expression leads to significant changes in cellular metabolism. Recent studies have highlighted the impact of VDR activation on lipid metabolism, particularly triglyceride synthesis and phospholipid composition.[4] Understanding the metabolic consequences of VDR agonism is critical for the development of novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and metabolic syndromes.[1]
"VDR agonist 3" is a novel, potent, and selective synthetic agonist of the Vitamin D Receptor. This application note provides a detailed protocol for the analysis of the metabolic response of a representative cancer cell line (e.g., human breast cancer cell line, MCF-7) to treatment with "this compound" using an untargeted metabolomics approach. The described workflow covers cell culture, experimental treatment, sample preparation, and data acquisition and analysis strategies.
Principle of the Method
This protocol outlines a comprehensive workflow for investigating the metabolic perturbations induced by "this compound" in a cellular model. The methodology involves the following key steps:
-
Cell Culture and Treatment: Culturing a suitable cell line and exposing it to "this compound" at a predetermined concentration and time course.
-
Metabolite Quenching and Extraction: Rapidly halting metabolic activity and efficiently extracting intracellular metabolites.
-
Metabolomic Analysis: Utilizing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) to acquire untargeted metabolomic profiles.
-
Data Processing and Statistical Analysis: Processing the raw data to identify and quantify metabolites and performing statistical analysis to pinpoint significant metabolic alterations.
-
Pathway Analysis: Mapping the significantly altered metabolites to known metabolic pathways to elucidate the biological impact of "this compound".
VDR Signaling Pathway
The binding of "this compound" to the VDR initiates a cascade of molecular events that ultimately alter gene expression and cellular metabolism. The canonical signaling pathway involves the heterodimerization of the ligand-bound VDR with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing VDR Agonist 3 Concentration for In Vitro Experiments
Welcome to the technical support center for VDR Agonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For novel non-secosteroidal VDR agonists like this compound, a good starting point is to test a wide concentration range from low nanomolar (nM) to low micromolar (µM). Based on studies of similar synthetic analogs, a dose-response experiment is recommended, starting from 1 nM to 100 nM.[1] For some cell lines, effects may only be observed at higher concentrations.
Q2: How do I determine the optimal concentration of this compound for my specific cell line and assay?
A2: The optimal concentration is highly dependent on the cell type, the expression level of the Vitamin D Receptor (VDR), and the specific biological endpoint being measured. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your particular assay, whether it be cell proliferation, gene expression, or another functional readout.
Q3: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
A3: Cytotoxicity can be a concern with any small molecule. If you observe significant cell death, we recommend the following:
-
Lower the Concentration Range: Test concentrations below the cytotoxic threshold.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to elicit a biological response without causing toxicity.
-
Perform a Viability Assay: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to quantify the cytotoxic effects across your dose range and establish a non-toxic working concentration.
Q4: this compound is difficult to dissolve. What is the recommended solvent and procedure?
A4: Like many non-secosteroidal VDR agonists, this compound may have limited aqueous solubility. It is typically recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For cell culture experiments, ensure the final concentration of the organic solvent in your media is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: How can I confirm that the observed effects of this compound are mediated through the Vitamin D Receptor?
A5: To confirm VDR-mediated effects, you can:
-
Use a VDR Antagonist: Co-treatment with a known VDR antagonist should block the effects of this compound.
-
Utilize VDR Knockdown/Knockout Cells: The effects of this compound should be significantly diminished in cells where VDR expression has been reduced (e.g., via siRNA) or eliminated.[2]
-
Assess VDR Target Gene Expression: Measure the mRNA or protein levels of well-established VDR target genes (e.g., CYP24A1, CAMP) to confirm engagement of the VDR signaling pathway.
Troubleshooting Guides
Problem 1: No Observable Effect of this compound
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 1-10 µM). |
| Low VDR expression in the cell line. | Confirm VDR expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) level. |
| Insufficient incubation time. | Extend the treatment duration. For gene expression studies, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Degradation of the compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Experimental artifact. | Include appropriate positive controls (e.g., calcitriol (B1668218), the natural VDR agonist) to ensure the experimental system is responsive. |
Problem 2: High Variability Between Replicates
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of the compound in the media before adding to the cells. |
| Compound precipitation. | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try a lower concentration or a different solubilization method. |
Data Presentation
Table 1: Example Dose-Response Data for this compound on CYP24A1 Gene Expression in HepG2 Cells (Hypothetical Data)
| Concentration (nM) | Fold Change in CYP24A1 mRNA (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 15.2 ± 1.8 |
| 100 | 45.7 ± 5.1 |
| 1000 | 48.2 ± 6.0 |
Table 2: Recommended Concentration Ranges for Initial Screening of this compound
| Assay Type | Recommended Starting Concentration Range |
| Gene Expression (qRT-PCR) | 1 nM - 1 µM |
| Cell Proliferation/Viability | 10 nM - 10 µM |
| Western Blot for Protein Expression | 10 nM - 1 µM |
| Reporter Gene Assay | 0.1 nM - 1 µM |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using qRT-PCR for a VDR Target Gene (CYP24A1)
-
Cell Seeding: Plate your cells of interest in a 12-well or 24-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for a VDR target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. Plot the fold change against the concentration of this compound to determine the optimal concentration.
Protocol 2: Assessing VDR Protein Expression by Western Blot
-
Cell Lysis: After treating the cells with the desired concentration of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VDR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Optimizing Concentration.
Caption: Troubleshooting "No Effect" Scenarios.
References
improving "VDR agonist 3" solubility for cell-based assays
This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges with "VDR agonist 3" in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A: this compound, like many other vitamin D receptor agonists, is a seco-steroidal compound that is inherently hydrophobic (lipophilic).[1][2] These types of molecules have very low solubility in aqueous solutions like cell culture media. While they may dissolve readily in a concentrated organic solvent stock (like DMSO), the drastic dilution into the aqueous medium reduces the solvent's power, causing the compound to fall out of solution and form a precipitate.[3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro assays.[4] It can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[4]
Q3: How much DMSO can I safely use in my cell-based assay?
A: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[5] However, the ideal final concentration is often below 0.1%. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying DMSO concentrations.
Q4: I observed precipitation. Can I heat or sonicate the medium to redissolve the compound?
A: While gentle warming or brief sonication can sometimes help in the initial dissolution of a compound, it is often a temporary fix.[6] The compound may precipitate again as the solution cools to the incubation temperature of 37°C or over the duration of the experiment. Furthermore, excessive heat can degrade the compound, and sonication can be harmful to cells. These methods should be used with caution and validated carefully.
Troubleshooting Guide: Improving Solubility
If you are experiencing precipitation of this compound, follow these steps in a logical order.
-
Optimize Stock Solution and Dilution Technique:
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% high-purity, anhydrous DMSO. This minimizes the volume of solvent added to your culture medium.
-
Step-wise Dilution: When adding the compound to your medium, do not add the concentrated DMSO stock directly into the full volume. Instead, perform a pre-dilution by adding the stock solution to a small volume of serum-containing medium or PBS while vortexing vigorously. Immediately add this pre-dilution to the final volume of culture medium to achieve the desired concentration. This rapid dispersion helps prevent the formation of localized high concentrations that lead to precipitation.
-
-
Verify and Control Final Solvent Concentration:
-
Calculate Final DMSO %: Always calculate the final percentage of DMSO in your culture wells. If your final compound concentration is 10 µM and you are using a 10 mM DMSO stock, your final DMSO concentration will be 0.1%.
-
Run a Vehicle Control: Always include a vehicle control in your experiments. This is culture medium containing the same final concentration of DMSO (or other solvents) as your treated samples, but without the VDR agonist. This helps to distinguish the effects of the compound from the effects of the solvent.
-
-
Employ Solubilizing Agents (if precipitation persists):
-
If optimizing the dilution technique is insufficient, the use of pharmaceutical excipients may be necessary. These agents can improve solubility but must be tested for their own effects on cell viability and the experimental endpoint.
-
Co-solvents: Solvents like polyethylene (B3416737) glycol (PEG300) can be used in combination with DMSO to create a more robust solvent system.[6][7]
-
Surfactants: Non-ionic surfactants such as Tween® 80 (Polysorbate 80) or Pluronic® F-127 (Poloxamer 407) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8]
-
Cyclodextrins: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic core and a hydrophilic exterior. It can form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment and improving solubility.[7]
-
Serum/Albumin: Increasing the concentration of fetal bovine serum (FBS) in the culture medium can sometimes improve the solubility of lipophilic compounds, as albumin and other serum proteins can bind to and carry them in solution.
-
Data Presentation
The table below summarizes common solubilizing agents that can be considered for improving the solubility of this compound.
| Agent | Mechanism of Action | Typical Starting Concentration (Final) | Key Considerations |
| DMSO | Polar aprotic solvent.[4] | < 0.5% (v/v) | Potential for cytotoxicity at higher concentrations. Run vehicle controls. |
| PEG300 | Water-miscible co-solvent that reduces water's polarity.[7] | 0.1% - 1% (v/v) | Generally low toxicity, but should be tested for cell line compatibility. |
| Tween® 80 | Non-ionic surfactant that forms micelles to encapsulate compounds.[7] | 0.01% - 0.1% (v/v) | Can affect cell membranes at higher concentrations. Test for cytotoxicity. |
| HP-β-CD | Forms inclusion complexes with hydrophobic molecules.[7][8] | 0.1% - 0.5% (w/v) | Can potentially extract cholesterol from cell membranes. |
| Pluronic® F-127 | Non-ionic surfactant polymer.[8] | 0.01% - 0.05% (w/v) | Often used to aid in the dissolution of fluorescent dyes and other probes. |
Experimental Protocols
Protocol 1: Standard Stock Solution Preparation in DMSO
-
Accurately weigh the required mass of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used if dissolution is difficult.[6]
-
Store the stock solution at -20°C or -80°C, protected from light. For unstable compounds, it is recommended to prepare fresh solutions.[6]
Protocol 2: Working Solution Preparation with a Co-Solvent Formulation
This protocol is adapted from a formulation used for other poorly soluble compounds and should be optimized for this compound and your specific cell line.[6]
-
Prepare a 10X Intermediate Stock in a Co-Solvent/Surfactant Vehicle:
-
Start with your high-concentration primary stock in 100% DMSO (e.g., 20 mM).
-
Prepare a vehicle solution consisting of 40% PEG300 and 5% Tween-80 in saline or PBS.
-
To make 1 mL of a 200 µM intermediate stock (10X of a 20 µM final concentration):
-
Add 10 µL of the 20 mM DMSO primary stock to 390 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 to the mixture. Mix well.
-
Add 550 µL of saline or PBS to bring the total volume to 1 mL. Mix thoroughly.
-
-
This 10X intermediate stock now contains 1% DMSO, 39% PEG300, 5% Tween-80, and 55% saline.
-
-
Prepare the Final Working Solution:
-
Add the 10X intermediate stock to your cell culture medium at a 1:10 ratio. For example, add 100 µL of the 10X stock to 900 µL of cell culture medium.
-
The final concentrations of the excipients will be diluted 10-fold (e.g., 0.1% DMSO, 3.9% PEG300, 0.5% Tween-80), which should be better tolerated by the cells.
-
Crucially, you must run a vehicle control containing the same final concentration of this co-solvent mixture.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Simplified VDR signaling pathway.
References
- 1. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]
- 2. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubilizer Excipients - Protheragen [protheragen.ai]
- 8. medchemexpress.com [medchemexpress.com]
minimizing "VDR agonist 3" off-target effects in experiments
{"answer":"### Technical Support Center: VDR Agonist 3
Disclaimer: "this compound" is a designation for a hypothetical compound used here for illustrative purposes. The guidance provided is based on established principles for minimizing off-target effects of Vitamin D Receptor (VDR) agonists and should be adapted to the specific characteristics of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions of a drug or compound with molecules other than its primary target.[1] For this compound, the intended target is the Vitamin D Receptor (VDR). However, due to structural similarities with other receptors or the compound's own chemical properties, it might bind to and modulate the activity of other proteins, such as other nuclear receptors, kinases, or ion channels.[2][3] These off-target interactions can lead to misleading experimental results, cellular toxicity, or confounding phenotypes, making it difficult to attribute observed effects solely to VDR activation.[1]
Q2: I'm observing significant cytotoxicity at concentrations where I expect to see VDR activation with this compound. Is this an off-target effect?
A2: It is highly probable. While high concentrations of any compound can induce toxicity, if you observe cell death within the expected therapeutic or experimental concentration range for VDR activation, an off-target effect is a likely cause. The dose-response curve for cytotoxicity should be compared directly with the dose-response for VDR activation (e.g., induction of a target gene like CYP24A1). A significant leftward shift in the cytotoxicity curve relative to the activation curve suggests an off-target liability.
Q3: My results show this compound is altering the expression of genes not typically regulated by VDR. How can I confirm if this is an off-target effect?
A3: This is a classic sign of an off-target activity. To investigate:
-
Confirm with VDR Knockdown/Knockout: The most definitive method is to treat VDR-deficient cells (e.g., using CRISPR or shRNA) with this compound. If the atypical gene expression changes persist in the absence of VDR, the effect is VDR-independent and therefore off-target.
-
Use a Structurally Unrelated VDR Agonist: Treat your cells with a well-characterized, structurally different VDR agonist (like Calcitriol). If this agonist does not produce the same atypical gene expression profile, it suggests the effect is specific to the chemical scaffold of this compound.[4]
-
Perform a Counter-Screen: Test this compound for activity against a panel of other relevant receptors, particularly other nuclear receptors that heterodimerize with RXR, such as RAR, LXR, and FXR.[5][6]
Troubleshooting Guide
Problem 1: High Background or Poor Signal-to-Noise in VDR Reporter Assay
-
Possible Cause: The concentration of this compound is too high, leading to off-target effects that interfere with the reporter system or cause cell stress.
-
Troubleshooting Steps:
-
Run a Full Dose-Response Curve: Determine the EC50 for VDR activation and a TC50 for cytotoxicity (e.g., using an MTT or LDH assay).
-
Select Optimal Concentration: Work within a concentration range that is at or slightly above the EC50 for VDR activation but well below the TC50. An ideal therapeutic window is at least 10-fold, preferably >100-fold.
-
Check Compound Stability and Purity: Ensure the compound is not degrading into active or toxic byproducts.
-
Problem 2: Inconsistent Results Between Different Cell Lines
-
Possible Cause: The expression levels of VDR and potential off-target proteins can vary significantly between cell lines.[7] An effect observed in one cell line but not another could be due to the presence or absence of a specific off-target.
-
Troubleshooting Steps:
-
Quantify Target and Off-Target Expression: Use qPCR or Western blot to quantify the expression levels of VDR and suspected off-target proteins in the cell lines being used.
-
Use a VDR-Overexpressing System: To isolate on-target effects, use a cell line engineered to overexpress VDR. This can increase the on-target signal, potentially overriding low-level off-target interactions.
-
Data Presentation: Characterizing Agonist Specificity
To systematically evaluate the specificity of this compound, compare its activity against related nuclear receptors.
Table 1: Comparative Potency (EC50) of this compound
| Receptor Target | EC50 (nM) | Fold Selectivity (vs. VDR) |
| VDR (On-Target) | 15 | - |
| FXR | 850 | 57x |
| LXRα | > 10,000 | > 667x |
| PXR | 2,500 | 167x |
| RARα | > 10,000 | > 667x |
-
Interpretation: this compound is 57-fold more potent for VDR than for FXR. It shows weak activity on PXR and is largely inactive on LXRα and RARα at the concentrations tested. This profile suggests good selectivity but indicates that at concentrations approaching the micromolar range, off-target FXR activation could occur.
Table 2: On-Target vs. Off-Target Gene Expression Analysis
| Gene | Function | Fold Change (100 nM this compound) |
| CYP24A1 | VDR Target Gene | + 150-fold |
| CAMP | VDR Target Gene | + 45-fold |
| PLIN2 | LXR Target Gene | + 1.5-fold (Not Significant) |
| CYP3A4 | PXR Target Gene | + 3.2-fold |
-
Interpretation: At a concentration well above its VDR EC50, this compound strongly induces known VDR target genes. The minimal induction of a PXR target gene suggests potential for off-target effects at higher concentrations, corroborating the counter-screening data.
Experimental Protocols
Protocol 1: Nuclear Receptor Counter-Screening using a Luciferase Reporter Assay
This protocol assesses the specificity of this compound by measuring its activity on other nuclear receptors.
-
Cell Culture: Plate HEK293T cells in 96-well plates. Co-transfect cells with:
-
A luciferase reporter plasmid containing the response element for the receptor of interest (e.g., FXRE-Luc, LXRE-Luc).
-
An expression plasmid for the corresponding nuclear receptor (e.g., pCMX-hFXR).
-
A constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Include a known agonist for each receptor as a positive control.
-
Lysis and Luminescence Reading: After 18-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis:
-
Normalize Firefly luciferase activity to Renilla luciferase activity.
-
Plot the normalized activity against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each receptor.
-
Visualizations
VDR Signaling Pathway and Potential Off-Target Intersections
Caption: VDR signaling and potential off-target pathways for this compound.
Experimental Workflow for Off-Target Effect Identification
Caption: Workflow for identifying and validating off-target effects.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilization of human nuclear receptors as an early counter screen for off-target activity: a case study with a compendium of 615 known drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. oncotarget.com [oncotarget.com]
Technical Support Center: Addressing "VDR Agonist 3"-Induced Hypercalcemia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing hypercalcemia observed in animal models during preclinical studies with "VDR Agonist 3," a potent Vitamin D Receptor (VDR) agonist. The information provided is intended to help identify, monitor, and mitigate this potential side effect.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"-induced hypercalcemia and why does it occur?
A1: "this compound" is a synthetic compound designed to potently activate the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that plays a crucial role in regulating calcium and phosphate (B84403) homeostasis.[1][2] When activated by a potent agonist like "this compound," the VDR increases the expression of genes involved in intestinal calcium absorption and bone calcium resorption.[3] This can lead to an elevation of serum calcium levels above the normal range, a condition known as hypercalcemia. While VDR activation has therapeutic benefits, excessive activation can lead to this adverse effect.[1][4]
Q2: What are the typical signs of hypercalcemia in rodent models?
A2: Clinical signs of hypercalcemia in rodents can be subtle but may include polyuria (increased urination), polydipsia (increased thirst), lethargy, anorexia, and weight loss.[5][6] In severe or prolonged cases, soft tissue and vascular calcification, particularly in the kidneys (nephrocalcinosis), can occur, leading to renal dysfunction.[7][8][9]
Q3: At what dose and time point can I expect to see hypercalcemia with "this compound"?
A3: The onset and severity of hypercalcemia are dose-dependent and can vary based on the animal model (species, strain, age). For initial studies, it is crucial to perform a dose-response experiment to establish the therapeutic window and the dose at which hypercalcemia emerges. As a starting point, refer to the table below for typical dose ranges of similar potent VDR agonists that induce hypercalcemia in mice.
Q4: How can I confirm that the observed hypercalcemia is due to "this compound" and not another factor?
A4: To confirm that "this compound" is the causative agent, you should include a vehicle-treated control group in your study. A statistically significant increase in serum calcium in the "this compound"-treated group compared to the vehicle group would indicate a drug-induced effect. It is also important to rule out other potential causes of hypercalcemia, such as underlying disease (e.g., renal insufficiency) or dietary factors.[5][10]
Q5: What biomarkers can I measure to understand the mechanism of hypercalcemia?
A5: Key biomarkers to measure include serum parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and 1,25-dihydroxyvitamin D (calcitriol). In VDR agonist-induced hypercalcemia, you would typically expect to see suppressed PTH levels due to the negative feedback of high calcium on the parathyroid glands.[11] FGF23 levels may be elevated as it is a phosphaturic hormone also regulated by VDR activation.[12][13][14][15] Measuring the expression of VDR target genes in the intestine (e.g., Trpv6, Calb1) and kidney (e.g., Cyp24a1) can also provide mechanistic insights.[16][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe hypercalcemia at a low dose. | - Dosing error. - High calcium/phosphorus content in the diet. - Pre-existing renal impairment in the animal model. - Genetic susceptibility of the animal strain. | - Verify dose calculations and administration technique. - Analyze the calcium and phosphorus content of the animal chow. Consider switching to a diet with lower mineral content. - Assess baseline renal function (e.g., serum creatinine, BUN). - Review literature for strain-specific sensitivities to VDR agonists. |
| High variability in serum calcium levels within a treatment group. | - Inconsistent drug administration. - Variation in food and water intake among animals. - Differences in the timing of blood collection relative to dosing. | - Ensure consistent dosing volume and technique for all animals. - Monitor food and water consumption. - Standardize the time of day for blood sampling. |
| Normal total calcium but animals show signs of hypercalcemia. | - Elevated ionized calcium, the biologically active form. Total calcium measurements can be influenced by serum protein levels.[6][18] | - Measure ionized calcium directly, which is the gold standard for assessing calcium status.[10][18][19] |
| Difficulty in establishing a therapeutic window without inducing hypercalcemia. | - "this compound" may have a narrow therapeutic index in the selected model. | - Consider a different dosing regimen (e.g., intermittent dosing instead of daily). - Explore co-administration with agents that may mitigate hypercalcemia (e.g., calcimimetics, FGF23 analogs), though this would be an experimental approach. - Evaluate less calcemic VDR agonists if the therapeutic goal allows.[4][20] |
Quantitative Data Summary
The following tables provide a summary of typical dose ranges and their effects for potent VDR agonists in rodent models. Note that these are examples and the specific effects of "this compound" should be determined empirically.
Table 1: Example Dosing of Potent VDR Agonists in Rodent Models
| VDR Agonist | Animal Model | Dose Range | Route of Administration | Observed Effect on Serum Calcium |
| Calcitriol | C57BL/6 Mice | 0.1 - 1.0 µg/kg/day | Intraperitoneal (i.p.) | Dose-dependent increase, significant hypercalcemia at higher doses. |
| Paricalcitol (B1678470) | Sprague-Dawley Rats | 0.17 µg/kg, 3x/week | Intraperitoneal (i.p.) | Less hypercalcemic than doxercalciferol (B1670903) at doses that effectively suppress PTH.[7] |
| Doxercalciferol | Sprague-Dawley Rats | 0.17 µg/kg, 3x/week | Intraperitoneal (i.p.) | More hypercalcemic than paricalcitol at equivalent PTH-suppressing doses.[7] |
| VS-105 | 5/6 Nephrectomized Rats | 0.05 - 0.2 µg/kg, 3x/week | Intraperitoneal (i.p.) | Effective PTH suppression without significantly affecting serum calcium levels.[21] |
Table 2: Expected Biomarker Changes in Response to "this compound"
| Biomarker | Expected Change | Rationale |
| Serum Ionized Calcium | Increased | Increased intestinal absorption and bone resorption.[3] |
| Serum Phosphorus | Variable/Increased | VDR activation can increase intestinal phosphate absorption. |
| Serum PTH | Decreased | Negative feedback from high serum calcium on the parathyroid gland.[11] |
| Serum FGF23 | Increased | VDR activation directly stimulates FGF23 production in bone.[12][13][14][15] |
| Urinary Calcium | Increased | Hypercalcemia leads to increased filtered load of calcium in the kidney. |
| Renal Cyp24a1 mRNA | Increased | Upregulation of the enzyme responsible for catabolizing vitamin D metabolites is a direct effect of VDR activation.[3][16] |
Experimental Protocols
Protocol 1: Measurement of Serum Ionized Calcium
-
Animal Preparation: Fast the animal for 4-6 hours prior to blood collection, with free access to water.[6]
-
Blood Collection: Collect whole blood via an appropriate method (e.g., submandibular, saphenous, or cardiac puncture at termination) into a syringe without anticoagulant or into a plain microcentrifuge tube.
-
Sample Handling: Allow the blood to clot at room temperature for 15-30 minutes.
-
Centrifugation: Centrifuge at 1,500-2,000 x g for 10 minutes to separate the serum.
-
Measurement: Immediately analyze the serum for ionized calcium using a blood gas/electrolyte analyzer with an ion-selective electrode. It is critical to minimize the sample's exposure to air to prevent changes in pH, which can affect ionized calcium levels.
-
Data Analysis: Report ionized calcium concentrations in mmol/L or mg/dL. Compare treated groups to the vehicle control group using appropriate statistical analysis.
Protocol 2: Quantification of Renal Gene Expression by RT-qPCR
-
Tissue Collection: At the end of the study, euthanize the animal and perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood. Excise the kidneys and snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
RNA Extraction: Isolate total RNA from a section of the kidney cortex using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with a SYBR Green or probe-based assay. Use validated primers for your target genes (e.g., Cyp24a1, Vdr) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in the "this compound"-treated group to the vehicle control group.
Visualizations
Caption: this compound signaling pathway leading to hypercalcemia.
Caption: Experimental workflow for assessing this compound-induced hypercalcemia.
Caption: Troubleshooting logic for unexpected hypercalcemia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Non-secosteroidal Vitamin D Receptor Agonists with Potent Cardioprotective Effects and devoid of Hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. Hypercalcemia | VCA Animal Hospitals [vcahospitals.com]
- 7. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypercalcemia due to CYP24A1 mutations: a systematic descriptive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calcoli-renali.it [calcoli-renali.it]
- 10. Hypercalcemia in Dogs and Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. Hypercalcaemia in cats: The complexities of calcium regulation and associated clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Increase in FGF23 Induced by Calcium Is Partially Dependent on Vitamin D Signaling | MDPI [mdpi.com]
- 13. The Increase in FGF23 Induced by Calcium Is Partially Dependent on Vitamin D Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Increase in FGF23 Induced by Calcium Is Partially Dependent on Vitamin D Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Vitamin D receptor agonist VS-105 improves cardiac function in the presence of enalapril in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Disorders | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 19. mdpi.com [mdpi.com]
- 20. Identification of Novel Non-secosteroidal Vitamin D Receptor Agonists with Potent Cardioprotective Effects and devoid of Hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vitamin D receptor agonist VS-105 directly modulates parathyroid hormone expression in human parathyroid cells and in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in "VDR agonist 3" reporter assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in Vitamin D Receptor (VDR) agonist reporter assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a VDR reporter assay and how does it work?
A VDR reporter assay is a cell-based method used to quantify the activity of VDR agonists. The core principle involves genetically engineered cells that contain a reporter gene (commonly luciferase) linked to a promoter containing Vitamin D Response Elements (VDREs).
The mechanism is as follows:
-
A VDR agonist, like the active form of vitamin D3 (Calcitriol), enters the cell and binds to the Vitamin D Receptor (VDR).[1]
-
This activated VDR forms a partnership (heterodimer) with the Retinoid X Receptor (RXR).[1][2]
-
The VDR-RXR complex then moves into the cell nucleus and binds to the VDREs in the DNA.[1][3]
-
This binding initiates the transcription of the reporter gene, leading to the production of an enzyme (e.g., luciferase).
-
When a specific substrate (e.g., luciferin) is added, the enzyme produces a measurable signal, such as light, which is proportional to the activity of the VDR agonist.[4][5]
Q2: Why am I seeing high variability between my replicate wells or experiments?
High variability is a common issue that can obscure results.[6] Potential causes include:
-
Pipetting Errors: Inaccurate or inconsistent volumes of cells, reagents, or test compounds. Using calibrated multichannel pipettes and preparing master mixes can help reduce this variability.[6]
-
Cell Plating Inconsistency: Uneven cell distribution in the wells. Cells can clump or settle unevenly, affecting transfection efficiency and overall response. It's crucial to ensure a uniform, single-cell suspension before plating.[7][8]
-
Reagent Instability: Repeated freezing and thawing of reagents or using reagents past their half-life can decrease their effectiveness.[6] Bioluminescent reagents, in particular, can lose efficiency over time.[6]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. This can be minimized by filling the outer wells with sterile media or PBS and ensuring the incubator has high humidity (≥70%).[8][9]
Q3: What could be causing a weak or non-existent signal?
A weak or absent signal suggests a problem in one of the core steps of the assay.[6]
-
Low Transfection Efficiency: The reporter plasmid may not be entering the cells effectively. It is important to optimize the DNA to transfection reagent ratio for your specific cell line.[6][10]
-
Poor Plasmid DNA Quality: The quality of your DNA is critical. Endotoxins or salts carried over from standard miniprep kits can inhibit transfection or be toxic to cells.[7]
-
Inactive Reagents: Check the functionality and expiration dates of your luciferase detection reagents and test compounds.[6]
-
Insufficient Incubation Time: The cells may require more time for the agonist to stimulate transcription and for the reporter protein to accumulate.[11]
-
Weak Promoter: The promoter driving the reporter gene may not be strong enough in your chosen cell type.[6]
Q4: My signal is saturated (too high). What should I do?
A signal that is too high can exceed the linear range of the luminometer, making the data unreliable.[7]
-
High Luciferase Expression: The promoter driving your reporter gene might be very strong (e.g., CMV), or you may have used too much plasmid DNA during transfection.[7][11]
-
Solution: The most straightforward solution is to dilute your cell lysate before adding the detection reagent. Perform a serial dilution to find the optimal concentration that falls within the instrument's dynamic range.[6][11] You can also try reducing the incubation time with the agonist or decreasing the integration time on the luminometer.[11]
Q5: What causes high background luminescence and how can I reduce it?
High background can mask the true signal from your experimental wells.
-
Plate Choice: The type of microplate used is critical. White, opaque-walled plates are recommended for luminescence assays as they maximize the light signal and reduce crosstalk between wells.[7][11]
-
Reagent Contamination: Contamination in your reagents or cell culture can lead to spurious signals. Always use freshly prepared, sterile reagents.[6]
-
Cell-Free Luciferase Activity: In some cases, serum in the media can have an inhibitory effect or contribute to background.[11] Test for any background signal from the media alone.
Q6: How do I choose the right controls for my VDR agonist assay?
Proper controls are essential for interpreting your results correctly.
-
Negative (Vehicle) Control: Cells treated with the same vehicle (e.g., DMSO) used to dissolve the test compounds. This establishes the baseline signal.
-
Positive (Reference Agonist) Control: Cells treated with a known VDR agonist, such as Calcitriol. This confirms that the assay system is responsive.[9]
-
Untransfected Cells: Cells that have not received the reporter plasmid. This helps determine the natural background luminescence of the cells and reagents.
-
Mock Transfection Control: Cells that went through the transfection process without any DNA. This helps assess background signal and any cytotoxicity from the transfection reagent itself.[10]
Section 2: Comprehensive Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions to achieve consistent and reliable results.
| Issue | Potential Cause | Recommended Solution(s) |
| High Variability | 1. Inaccurate pipetting.[6] 2. Uneven cell seeding.[7] 3. Reagent degradation (e.g., freeze-thaw cycles).[6] 4. Plate "edge effects" due to evaporation.[8] | 1. Use calibrated pipettes; prepare master mixes for reagents and treatments.[6] 2. Ensure a homogenous cell suspension; allow plates to sit at room temperature before incubation to ensure even settling.[12] 3. Aliquot reagents to avoid repeated freeze-thaws; use freshly prepared reagents.[6] 4. Use a high-humidity incubator (≥70%); fill outer wells with sterile buffer or media.[9] |
| Weak or No Signal | 1. Low transfection efficiency.[6] 2. Poor quality of plasmid DNA.[7] 3. Inactive or expired reagents.[6] 4. Insufficient incubation time.[11] 5. Weak promoter on the reporter construct.[6] | 1. Optimize the ratio of transfection reagent to DNA for your cell line.[10] 2. Use a transfection-quality plasmid purification kit to remove endotoxins.[7] 3. Check reagent expiration dates; use a positive control agonist to verify system activity. 4. Increase the incubation time after adding the VDR agonist.[11] 5. Consider using a construct with a stronger promoter if possible.[6] |
| High Signal / Saturation | 1. Promoter on the reporter construct is too strong.[7] 2. Too much plasmid DNA used in transfection.[7] 3. Long incubation time.[11] | 1. If possible, switch to a reporter with a weaker promoter. 2. Reduce the amount of reporter plasmid DNA used for transfection. 3. Dilute the cell lysate before reading luminescence; reduce agonist incubation time or luminometer integration time.[6][11] |
| High Background | 1. Wrong type of assay plate.[11] 2. Reagent or cell culture contamination.[6] 3. Autoluminescence from test compounds. | 1. Use white, opaque-walled plates with clear bottoms to minimize crosstalk and maximize signal.[6] 2. Use fresh, sterile reagents and practice good aseptic technique.[6] 3. Test compounds in cell-free wells with detection reagent to check for interference. |
Section 3: VDR Signaling and Assay Workflow
Visualizing the biological pathway and experimental process can help identify potential areas for error.
Caption: Genomic signaling pathway of a Vitamin D Receptor (VDR) agonist.
Caption: Standard experimental workflow for a VDR agonist reporter assay.
Section 4: Key Experimental Protocol
This section provides a generalized, detailed methodology for performing a VDR agonist luciferase reporter assay.
Materials:
-
VDR Reporter Cell Line (stably or transiently transfected)
-
Cell Culture Medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Compound Screening Medium (serum-free or low-serum medium)
-
VDR agonist (test compounds and reference agonist like Calcitriol)
-
Vehicle (e.g., sterile DMSO)
-
Sterile PBS
-
White, opaque, clear-bottom 96-well cell culture plates
-
Luciferase Assay Reagent Kit (lysis buffer and substrate)
-
Plate-reading luminometer
Protocol:
-
Cell Plating (Day 1):
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.[8]
-
Prepare a uniform cell suspension in culture medium to achieve the desired density (e.g., 8,000-20,000 cells per well). This must be optimized for your cell line.
-
Dispense 100 µL of the cell suspension into each well of a white 96-well plate.[12]
-
To minimize edge effects, do not use the outermost wells for experimental data; instead, fill them with 100 µL of sterile PBS or media.[8]
-
Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO2 incubator.[12]
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of your test compounds and the reference agonist (e.g., Calcitriol) in Compound Screening Medium. Also prepare a vehicle control.
-
Gently remove the culture medium from the wells.
-
Add 100 µL of the prepared treatment media to the appropriate wells.
-
Incubate the plate for another 22-24 hours at 37°C in a humidified, 5% CO2 incubator.[9][13]
-
-
Lysis and Luminescence Reading (Day 3):
-
Equilibrate the assay plate and the luciferase detection reagents to room temperature.
-
Remove the treatment media from the wells.
-
Wash the cells once with 100 µL of PBS per well.
-
Add the volume of lysis buffer recommended by the manufacturer (typically 20-50 µL) to each well.
-
Incubate at room temperature for 15-20 minutes on an orbital shaker to ensure complete lysis.
-
Add the luciferase substrate/detection reagent to each well (often 50-100 µL). If using a luminometer with injectors, this step will be automated.[6]
-
Immediately measure the luminescence in a plate-reading luminometer. The reading time should be consistent and typically occurs within 10-30 minutes of adding the substrate.[8]
-
-
Data Analysis:
-
Subtract the average relative light units (RLU) of the vehicle control wells from all experimental wells to correct for background.
-
Normalize the data. If using a dual-luciferase system, divide the firefly luciferase signal by the Renilla luciferase signal for each well.
-
Calculate the fold-activation relative to the vehicle control.
-
Plot the results and, for dose-response curves, calculate the EC50 value using non-linear regression software.[14]
-
Section 5: Reference Data
The potencies of VDR agonists can vary. This table provides example EC50 values for common agonists from reporter assays, which can serve as a benchmark for expected results.
| VDR Agonist | Reported EC50 Range (nM) | Notes |
| Calcitriol | 0.1 - 5 nM | The natural, high-potency VDR ligand. Often used as a positive control.[9][15] |
| Calcipotriol | 0.5 - 10 nM | A synthetic analog of Calcitriol.[14][15] |
| Doxercalciferol | 5 - 50 nM | A pro-drug that is converted to active forms.[14] |
| 25-hydroxyvitamin D3 | > 500 nM | A precursor to Calcitriol with much lower VDR binding affinity.[15] |
| EB1089 | 0.1 - 2 nM | A potent synthetic analog.[14] |
| (Note: EC50 values are highly dependent on the specific cell line, reporter construct, and assay conditions used.) |
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. marinbio.com [marinbio.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
overcoming "VDR agonist 3" degradation in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the degradation of "VDR agonist 3" in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished or inconsistent effect of this compound in our cell cultures over several days. What could be the cause?
A1: Diminished or inconsistent effects of this compound in long-term cultures are often due to compound degradation. Several factors can contribute to this, including:
-
Metabolic Degradation: Cells, particularly those with high metabolic activity, can express enzymes such as cytochrome P450s (e.g., CYP24A1) that metabolize and inactivate vitamin D analogs.[1]
-
Chemical Instability: The complex composition of cell culture media, including exposure to light, oxygen, and reactive species, can lead to the chemical degradation of the agonist over time.
-
Receptor Downregulation: Although VDR agonists initially stabilize the Vitamin D Receptor (VDR), prolonged exposure can lead to feedback mechanisms that result in the downregulation of the receptor itself, potentially through proteasome-mediated degradation.[2][3]
Q2: How can we determine if this compound is degrading in our specific cell culture system?
A2: To assess the stability of this compound, you can perform a time-course experiment to measure its concentration in the cell culture medium and cell lysates. The recommended method is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) due to its high sensitivity and specificity. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the key VDR signaling pathways we should be monitoring to confirm the agonist's activity?
A3: this compound, like other VDR agonists, primarily functions by activating the Vitamin D Receptor, a nuclear transcription factor.[4][5] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes to regulate their expression.[4][5] Key downstream target genes to monitor include CYP24A1 (a gene involved in vitamin D catabolism, often used as a marker of VDR activation), osteocalcin, and osteopontin (B1167477) in bone cells.[6]
Q4: Are there any strategies to improve the stability of this compound in long-term cultures?
A4: Yes, several strategies can be employed:
-
Repeated Dosing: Instead of a single initial dose, replenish this compound in the culture medium every 24-48 hours to maintain a more stable concentration.
-
Use of Antioxidants: The addition of antioxidants to the culture medium can help mitigate oxidative degradation of the agonist.
-
Serum-Free or Reduced-Serum Media: Components in fetal bovine serum (FBS) can sometimes contribute to compound degradation. If your cell line permits, consider using serum-free or reduced-serum media.
-
Light Protection: Protect your cell cultures from direct light exposure, as many vitamin D analogs are light-sensitive.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental replicates. | 1. Inconsistent agonist concentration due to degradation. 2. Cell passage number and health variations. 3. Pipetting errors. | 1. Implement a repeated dosing schedule. 2. Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment. 3. Use calibrated pipettes and careful technique. |
| Initial strong response followed by a rapid decline in effect. | 1. Rapid metabolic clearance of the agonist by the cells. 2. VDR downregulation. | 1. Increase the frequency of agonist replenishment. 2. Measure VDR protein levels by Western blot over the time course of the experiment. Consider using a lower, but still effective, concentration of the agonist. |
| No observable effect of this compound. | 1. Complete degradation of the agonist. 2. Low or absent VDR expression in the cell line. 3. The agonist is not active in the chosen cell type. | 1. Confirm the agonist concentration and activity with a fresh stock solution in a short-term experiment. 2. Verify VDR expression in your cell line using qPCR or Western blot. 3. Test the agonist on a well-characterized VDR-positive control cell line. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
Objective: To quantify the concentration of this compound in cell culture medium and cell lysates over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid
-
Internal standard (a structurally similar compound not present in the sample)
-
HPLC-MS system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach the desired confluency.
-
Treat the cells with this compound at the desired concentration. Include cell-free wells with medium and agonist as a control for non-cellular degradation.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the cell culture medium.
-
For cell lysates, wash the cells with ice-cold PBS, then lyse the cells using a suitable buffer.
-
To all samples (medium and lysate), add the internal standard at a known concentration.
-
Perform a protein precipitation step by adding a 3-fold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
Analyze the samples by HPLC-MS. Create a standard curve using known concentrations of this compound to quantify the amount in your experimental samples.
Protocol 2: Quantification of VDR Target Gene Expression by qPCR
Objective: To measure the mRNA expression of VDR target genes (e.g., CYP24A1) in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, primers for your target and housekeeping genes, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.
Signaling Pathways and Workflows
Caption: this compound Signaling Pathway.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome-mediated degradation of the vitamin D receptor (VDR) and a putative role for SUG1 interaction with the AF-2 domain of VDR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable expression of human VDR in murine VDR-null cells recapitulates vitamin D mediated anti-cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Delivery of "VDR Agonist 3"
Welcome to the technical support center for the in vivo application of "VDR Agonist 3," a novel, non-steroidal Vitamin D Receptor (VDR) agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its known in vivo effects?
A1: "this compound" is a potent, non-steroidal Vitamin D Receptor (VDR) agonist. In preclinical studies using mouse models of liver fibrosis (induced by carbon tetrachloride (CCl4) or bile duct ligation), "this compound" has been shown to significantly reduce liver fibrosis without causing hypercalcemia, a common side effect of steroidal VDR agonists. It effectively inhibits the activation of hepatic stellate cells (HSCs), key mediators of liver fibrosis, by activating the VDR.
Q2: What is the recommended delivery route for "this compound" in vivo?
A2: Based on preclinical studies with "this compound" and other non-steroidal VDR agonists, both oral gavage and intraperitoneal (IP) injection are viable administration routes. The choice of route may depend on the experimental design, the desired pharmacokinetic profile, and the formulation. For example, a related non-steroidal VDR agonist, CH5036249, demonstrated high oral bioavailability (95.1%) in rats, suggesting that oral administration can be effective.
Q3: What are suitable vehicles for formulating "this compound" for in vivo administration?
A3: For many non-steroidal VDR agonists, which are often lipophilic, common vehicles for in vivo administration include:
-
Oral Gavage: Corn oil, olive oil, or aqueous suspensions containing suspending agents like carboxymethylcellulose (CMC).
-
Intraperitoneal Injection: A solution of ethanol, propylene (B89431) glycol, and water is a common vehicle for parenteral administration of VDR agonists. Another option is dissolving the compound in a small amount of DMSO and then diluting it with corn oil or saline. It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.
Q4: Are there any known side effects of "this compound" to monitor in vivo?
A4: A significant advantage of "this compound" and other novel non-steroidal VDR agonists is their reduced risk of hypercalcemia compared to traditional steroidal VDR agonists like calcitriol. However, it is still recommended to monitor serum calcium levels, especially during long-term studies or when using higher doses. General health monitoring of the animals, including body weight, food and water intake, and overall behavior, is also essential.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Animal struggles excessively during needle insertion. | Improper restraint, stress, or discomfort. | Ensure a firm but gentle scruff to immobilize the head and align the esophagus. Acclimate the animals to handling for several days before the experiment. Consider coating the gavage needle tip with a sucrose (B13894) solution to pacify the animal. |
| Fluid is observed coming from the animal's nose or mouth after dosing. | Accidental administration into the trachea (aspiration) or reflux from the stomach. | Immediate Action: Stop the procedure and tilt the animal's head down to allow fluid to drain. Monitor closely for signs of respiratory distress. Prevention: Ensure the gavage needle is of the correct length (measure from the tip of the nose to the last rib). Insert the needle along the side of the mouth and advance it slowly and gently. Administer the formulation slowly to prevent backflow. Use the smallest effective volume. |
| Resistance is felt during needle insertion. | Incorrect placement of the needle (e.g., in the trachea or against the esophageal wall). | Do not force the needle. Gently withdraw and re-insert. A slight rotation of the needle as it's advanced can sometimes help it pass more smoothly down the esophagus. |
| Variable experimental results between animals. | Inconsistent dosing technique leading to inaccurate dosage. | Standardize the entire procedure, including restraint, needle size, insertion depth, and administration speed. Ensure all personnel are thoroughly trained and proficient. |
Intraperitoneal (IP) Injection
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| A bubble or bleb forms under the skin at the injection site. | The injection was administered subcutaneously instead of intraperitoneally. | Withdraw the needle and re-attempt the injection at a slightly different location, ensuring the needle penetrates the abdominal wall. The needle should be inserted at a 15-20 degree angle to the abdominal plane. |
| Aspirating before injection reveals blood, urine, or intestinal contents. | The needle has punctured a blood vessel, the bladder, or the intestines. | Do not inject. Withdraw the needle and use a fresh sterile needle and syringe to re-attempt the injection in a different location. To avoid this, inject in the lower right abdominal quadrant to avoid the cecum and bladder. |
| Animal shows signs of pain or distress during or after injection. | The formulation may be irritating, or an internal organ may have been punctured. | Ensure the pH and composition of the vehicle are appropriate for IP injection. Warm the solution to room temperature before injection. If signs of distress persist, consult with a veterinarian. |
| Leakage of the formulation from the injection site. | The needle gauge is too large, or the injection volume is excessive. | Use an appropriate needle size (e.g., 25-27 gauge for mice). Administer the solution slowly and limit the injection volume according to the animal's body weight (typically up to 10 mL/kg for mice). |
Experimental Protocols
In Vivo Efficacy Study in a CCl4-Induced Liver Fibrosis Mouse Model
This protocol is a general guideline and should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) regulations.
1. Animals and Housing:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
2. Induction of Liver Fibrosis:
-
Administer CCl4 (diluted 1:4 in corn oil) via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.
3. "this compound" Formulation and Administration:
-
Formulation: Prepare a stock solution of "this compound" in a suitable vehicle (e.g., corn oil). The final concentration should be such that the desired dose can be administered in a volume of 5-10 mL/kg for oral gavage or a smaller volume for IP injection.
-
Dosing: Based on studies with similar non-steroidal VDR agonists, a starting dose range could be 10-100 µg/kg/day. Dose optimization studies are recommended.
-
Administration: Administer "this compound" or vehicle control daily via oral gavage or IP injection, starting from a predetermined time point after CCl4 initiation (e.g., after 2 or 4 weeks of CCl4 treatment).
4. Monitoring and Endpoint Analysis:
-
Monitor animal health, including body weight, twice weekly.
-
At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST) and calcium levels.
-
Euthanize the animals and collect liver tissue for:
-
Histopathological analysis (H&E and Sirius Red/Masson's trichrome staining) to assess fibrosis.
-
Hydroxyproline content assay to quantify collagen deposition.
-
Quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers (e.g., Acta2, Col1a1, Timp1) and VDR target genes.
-
Western blot analysis to assess protein levels of fibrotic markers.
-
Quantitative Data Summary
The following tables summarize in vivo dosage and pharmacokinetic data for "this compound" and other relevant VDR agonists.
Table 1: In Vivo Dosage of VDR Agonists in Mouse Models
| Compound | Model | Route of Administration | Dosage | Frequency | Reference |
| This compound | CCl4-induced liver fibrosis | Not specified | Not specified | Not specified | |
| Calcipotriol | Thioacetamide-induced liver fibrosis | Intraperitoneal | 20, 60, 80 µg/kg | Daily | |
| VDR 4-1 | Cardiac hypertrophy | Intraperitoneal | 0.6 µg/kg | 3 times/week | |
| Calcitriol | Atherosclerosis | Oral Gavage | 200 ng/kg | Twice a week |
Note: Specific dosage for "this compound" is not publicly available. The provided data for other agonists can be used as a starting point for dose-finding studies.
Table 2: Pharmacokinetic Parameters of a Non-Steroidal VDR Agonist (CH5036249) in Rats
| Parameter | Value |
| Bioavailability (Oral) | 95.1% |
| Half-life (t1/2) | 17.6 hours |
| Cmax | Not specified |
| Tmax | Not specified |
Disclaimer: This data is for the non-steroidal VDR agonist CH5036249 in rats and should be used for reference only. Pharmacokinetic parameters for "this compound" in mice may differ.
Signaling Pathways and Workflows
VDR Signaling Pathways
The Vitamin D Receptor (VDR) mediates its biological effects through both genomic and non-genomic signaling pathways.
Caption: VDR signaling is mediated by genomic and non-genomic pathways.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the key steps in an in vivo study to evaluate the efficacy of "this compound".
Caption: A typical experimental workflow for in vivo testing of "this compound".
Logical Troubleshooting Flow for In Vivo Dosing
This diagram provides a logical approach to troubleshooting common issues during in vivo administration.
Caption: A logical flow for troubleshooting common in vivo dosing issues.
dealing with lot-to-lot variability of "VDR agonist 3"
<_ _>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address lot-to-lot variability when working with "VDR agonist 3". The information provided is based on the well-characterized Vitamin D Receptor (VDR) agonist, Calcitriol (B1668218), to offer relevant and practical guidance.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of "this compound" in our cell-based assays. What could be the cause?
A1: Lot-to-lot variability in the potency and efficacy of VDR agonists can stem from several factors:
-
Purity and Formulation: Minor differences in the purity of the compound or the excipients used in the formulation can significantly impact its biological activity.
-
Stability and Degradation: VDR agonists like Calcitriol are sensitive to light, oxygen, and temperature.[1][2][3] Improper storage or handling during manufacturing, shipping, or in the laboratory can lead to degradation, reducing the effective concentration of the active compound.
-
Solvent Effects: The choice of solvent and the method of dissolution can influence the solubility and stability of the agonist, potentially leading to variations in the effective concentration in your experiments.
Q2: How can we proactively qualify a new lot of "this compound" to ensure consistency with our previous experiments?
A2: It is crucial to perform a side-by-side comparison of the new lot with a previously validated or reference lot. A robust quality control (QC) protocol should include:
-
Potency Assessment: Determine the half-maximal effective concentration (EC50) of the new lot using a sensitive and validated functional assay, such as a VDR reporter gene assay.[4][5]
-
Efficacy Comparison: Compare the maximal response (Emax) achievable with the new lot to that of the reference lot to ensure it can elicit the same level of biological response.[6][7]
-
Physicochemical Characterization: If possible, obtain a certificate of analysis (CoA) from the manufacturer for each lot and compare parameters such as purity (by HPLC), identity (by mass spectrometry), and appearance.
Q3: What are the best practices for storing and handling "this compound" to minimize degradation and maintain its activity?
A3: To maintain the integrity of your VDR agonist, adhere to the following storage and handling guidelines:
-
Storage Conditions: Store the compound protected from light, in an airtight container, and at the recommended temperature (typically -20°C or -80°C for long-term storage).[1][3][8]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO or ethanol) and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered when using "this compound".
Issue 1: Decreased or No Response with a New Lot
If you observe a significantly lower or no response with a new lot of "this compound" compared to a previous lot, follow these steps:
Troubleshooting Workflow: Decreased Agonist Response
Caption: Troubleshooting workflow for decreased agonist response.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
If you observe unexpected cellular toxicity or off-target effects with a new lot, consider the following:
Troubleshooting Workflow: Increased Toxicity
Caption: Troubleshooting workflow for increased toxicity.
Quantitative Data Summary
When qualifying a new lot of "this compound," systematically compare its performance against a reference lot. The following table provides a template for summarizing your findings.
| Parameter | Reference Lot | New Lot | Acceptance Criteria | Pass/Fail |
| Purity (HPLC) | >98% | >98% | >98% | Pass |
| EC50 (nM) | 10.2 | 12.5 | Within 2-fold of Ref. | Pass |
| Emax (% of Control) | 100 | 95 | >90% of Ref. | Pass |
| Cell Viability at 1 µM (%) | >95% | >95% | >90% | Pass |
Experimental Protocols
Protocol 1: VDR Reporter Gene Assay for Potency and Efficacy Assessment
This protocol describes a cell-based assay to determine the EC50 and Emax of "this compound" lots.[9][10]
Materials:
-
HEK293T cells stably expressing a VDR-responsive luciferase reporter construct.
-
DMEM with 10% charcoal-stripped fetal bovine serum.
-
"this compound" (reference and new lots).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Seed HEK293T VDR reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the reference and new lots of "this compound" in assay medium.
-
Remove the culture medium from the cells and replace it with the agonist dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot the luciferase activity against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax for each lot.
Protocol 2: Cell Viability Assay for Toxicity Assessment
This protocol outlines the use of an MTT assay to assess the cytotoxicity of different lots of "this compound".
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes).
-
DMEM with 10% fetal bovine serum.
-
"this compound" (reference and new lots).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
96-well clear cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the reference and new lots of "this compound" for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and compare the toxicity profiles of the different lots.
Signaling Pathway and Workflow Diagrams
Canonical VDR Signaling Pathway
The genomic actions of VDR agonists are mediated through the Vitamin D Receptor, a nuclear transcription factor.[11][12][13]
Caption: Canonical VDR genomic signaling pathway.
Lot Qualification Workflow
A logical workflow for qualifying a new lot of "this compound" is essential for maintaining experimental consistency.
Caption: Workflow for new lot qualification of this compound.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017118885A1 - Stable pharmacuetical compositions of calcitriol - Google Patents [patents.google.com]
- 3. WO2001022998A1 - Stable calcitriol solution for packaging in vials - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usafill.com [usafill.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
preventing "VDR agonist 3" precipitation in stock solutions
Welcome to the Technical Support Center for VDR Agonist 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on troubleshooting common issues related to stock solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound E15, is a potent, non-steroidal agonist of the Vitamin D Receptor (VDR).[1] It is primarily used in research settings to investigate the therapeutic potential of VDR activation, particularly in models of liver fibrosis, where it has been shown to inhibit hepatic stellate cell (HSC) activation without causing hypercalcemia.[1]
Q2: What are the basic properties of this compound?
A2: The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 436.54 g/mol |
| Chemical Formula | C₂₄H₃₆O₇ |
| Appearance | Solid Powder |
Data sourced from MedchemExpress product information.[1]
Q3: How does this compound exert its biological effects?
A3: this compound functions by binding to and activating the Vitamin D Receptor, a nuclear hormone receptor that regulates gene expression. Upon activation, VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial in various physiological processes, including calcium homeostasis, immune regulation, and cell proliferation and differentiation.
VDR Signaling Pathway
Caption: Canonical signaling pathway of this compound.
Troubleshooting Guide: Stock Solution Precipitation
This guide addresses the common challenge of this compound precipitating out of stock solutions.
Problem: My this compound powder is not dissolving in my chosen solvent.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent | This compound is a hydrophobic molecule and is likely insoluble in aqueous solutions alone. | Use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended first choice. Dimethylformamide (DMF) or ethanol (B145695) may also be effective.[2][3] |
| Poor Solvent Quality | DMSO is highly hygroscopic and can absorb moisture, which reduces its ability to dissolve hydrophobic compounds.[4] | Use a fresh, unopened bottle of anhydrous, high-purity (e.g., cell culture grade) DMSO. Store it properly in a tightly sealed container in a dry environment.[4] |
| Insufficient Dissolution Time/Energy | The compound may require more time or energy to fully dissolve, especially at higher concentrations. | Increase the duration of vortexing. If necessary, sonicate the solution in a water bath for short intervals. Gentle warming to 37°C can also aid dissolution.[4] |
| Concentration Exceeds Solubility Limit | The intended concentration of the stock solution may be higher than the solubility limit of this compound in the chosen solvent. | Try preparing a more dilute stock solution. For example, if a 10 mM solution fails to dissolve, attempt to prepare a 5 mM or 1 mM solution.[4] |
Problem: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium.
This is a common issue known as "crashing out" or "salting out," which occurs when the compound's solubility dramatically decreases as the solvent changes from organic (DMSO) to aqueous.[2][4]
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation.[2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[2] Add the compound stock dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[2] |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium. | Decrease the final working concentration of the compound. It is crucial to determine the maximum soluble concentration in your specific medium (see Experimental Protocol below). |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2] This may necessitate preparing a more dilute initial stock solution in DMSO. |
| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for making dilutions.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 4.37 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile, conical microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Medium
This protocol helps to determine the highest concentration of this compound that remains soluble in your specific experimental medium.
-
Prepare Serial Dilutions in DMSO: Start with your 10 mM this compound stock solution in DMSO. Prepare a series of 2-fold dilutions in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Add to Medium: In a clear 96-well plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
Dilute and Mix: Add 2 µL of each DMSO dilution of your compound to a corresponding well. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also include a DMSO-only vehicle control.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for this compound under your specific experimental conditions.
Experimental Workflow for Solubility Determination
Caption: A workflow diagram for determining the maximum soluble concentration.
References
interpreting unexpected phenotypes in "VDR agonist 3" knockout models
Welcome to the technical support center for researchers working with "VDR agonist 3" knockout models. This resource provides troubleshooting guidance and frequently asked questions to help you interpret unexpected phenotypes and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and its expected mechanism of action?
"this compound" is a synthetic analog of 1α,25-dihydroxyvitamin D3, the active form of vitamin D. It is designed to have high affinity and specificity for the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, regulating their transcription.[3][4][5] The primary expected effects of "this compound" are related to calcium and phosphate (B84403) homeostasis, bone metabolism, and immune modulation.[6][7][8]
Q2: What are the anticipated phenotypes of a "this compound" knockout (KO) model?
A global knockout of the VDR in mice typically results in a phenotype that includes growth retardation, hypocalcemia, hypophosphatemia, and the development of rickets after weaning.[9] Progressive alopecia is also a common characteristic.[9][10] These phenotypes are primarily due to impaired intestinal calcium absorption.[10][11] Therefore, a model that is unresponsive to "this compound" due to VDR knockout would be expected to display these features.
Q3: Why am I observing unexpected phenotypes in my VDR knockout model, such as normal bone density or unusual neurological symptoms?
Observing unexpected phenotypes in knockout models is not uncommon and can arise from several factors:
-
Compensatory Mechanisms: The biological system may adapt to the loss of VDR function. For instance, studies have shown that in mice with VDR deleted in the large intestine and kidney, duodenal calcium absorption can increase to compensate, leading to only modestly lower bone density.[12][13]
-
Off-Target Effects of the Knockout Strategy: The genetic modification to create the knockout could have unintended consequences on neighboring genes or regulatory elements.
-
Genetic Background of the Mouse Strain: The specific genetic background of your mice can influence the manifestation of the knockout phenotype.
-
Incomplete Knockout: Some knockout strategies may not result in a complete loss of protein function. For example, certain VDR knockout models have been found to produce a truncated form of the receptor that can still bind to ligands, although it cannot activate gene transcription.[14][15]
-
Non-Genomic VDR Signaling: The VDR can also mediate rapid, non-genomic actions through a population of receptors located at the plasma membrane.[3][6][16] The knockout strategy may not affect these pathways in a predictable manner.
-
Gut Microbiome Alterations: The VDR is known to play a role in shaping the gut microbiome. Alterations in the gut microbiota of knockout mice could contribute to unexpected systemic effects.
Troubleshooting Guide
Problem 1: Unexpectedly Mild or Absent Skeletal Phenotype
| Possible Cause | Suggested Troubleshooting Experiment |
| Compensatory Upregulation of Other Calcium Transport Mechanisms | Perform qPCR or Western blot analysis on intestinal tissue to assess the expression of other key calcium transporters like TRPV6 and calbindin-D9k.[12] |
| Incomplete Inactivation of the VDR Gene | Verify the knockout at the protein level using Western blot.[17] Some knockout strategies can result in truncated, non-functional proteins that may still be detected by certain antibodies.[14][15] Sequence the targeted genomic region to confirm the intended modification. |
| Dietary Compensation | Ensure that the animal diet has a standardized and controlled calcium and phosphorus content. A "rescue diet" high in calcium and phosphate can normalize serum mineral levels and prevent the skeletal phenotype in VDR KO mice.[9][11] |
Problem 2: Unexplained Neurological or Behavioral Phenotypes
| Possible Cause | Suggested Troubleshooting Experiment |
| Alterations in Non-Canonical VDR Signaling in the Brain | The VDR is expressed in the brain and is thought to have neuroprotective functions.[18] Perform immunohistochemistry on brain sections to assess VDR expression in different brain regions of wild-type and knockout animals. |
| Motor Impairments Affecting Behavior | VDR knockout mice have been reported to have muscular and motor impairments.[18] Conduct specific motor function tests, such as the rotarod test, to distinguish between cognitive and motor deficits. |
| Secondary Effects of Systemic Mineral Imbalance | Measure serum calcium and phosphate levels. Even minor, chronic imbalances can have neurological consequences. |
Quantitative Data Summary
The following tables provide expected quantitative data for VDR knockout models. These values can serve as a baseline for comparison with your experimental results.
Table 1: Bone and Mineral Homeostasis Parameters
| Parameter | Wild-Type | VDR Knockout (Standard Diet) | VDR Knockout (Rescue Diet) |
| Serum Calcium (mg/dL) | 9.5 - 10.5 | 6.0 - 7.5 | 9.0 - 10.0 |
| Serum Phosphate (mg/dL) | 7.0 - 9.0 | 4.0 - 6.0 | 6.5 - 8.5 |
| Femoral Bone Mineral Density (mg/cm²) | ~120 | ~80 | ~115 |
Data are hypothetical and based on typical findings in VDR knockout mouse studies.[9][11]
Table 2: Gene Expression in Duodenal Epithelium (Relative to Housekeeping Gene)
| Gene | Wild-Type | VDR Knockout |
| Trpv6 | 1.0 | < 0.2 |
| Calb1 (Calbindin-D9k) | 1.0 | < 0.3 |
| Cyp24a1 | 1.0 | < 0.1 |
Expected relative expression levels. Actual values may vary depending on the specific experimental conditions.[12][19]
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Tissue Homogenization: Homogenize duodenal tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target genes (e.g., Trpv6, Calb1) and a housekeeping gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: Western Blot for VDR Protein Detection
-
Protein Extraction: Lyse intestinal epithelial cells or other target tissues in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VDR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical VDR signaling pathway activated by "this compound".
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 7. Vitamin D receptor agonists target CXCL10: new therapeutic tools for resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic changes in vitamin D receptor knockout mice | PLOS One [journals.plos.org]
- 10. scispace.com [scispace.com]
- 11. Mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensatory Changes in Calcium Metabolism Accompany the Loss of Vitamin D Receptor (VDR) from the Distal Intestine and Kidney of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensatory Changes in Calcium Metabolism Accompany the Loss of Vitamin D Receptor (VDR) From the Distal Intestine and Kidney of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Presence of a truncated form of the vitamin D receptor (VDR) in a strain of VDR-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 17. researchgate.net [researchgate.net]
- 18. Behavioural characterization of vitamin D receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vitamin D receptor (VDR) knockout mice reveal VDR-independent regulation of intestinal calcium absorption and ECaC2 and calbindin D9k mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
refining "VDR agonist 3" treatment duration for optimal gene expression
Welcome to the technical support center for VDR Agonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this compound for modulating gene expression.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during your experiments with this compound.
Q1: We are not observing the expected upregulation of our target gene after treatment with this compound. What are the possible causes?
A1: Several factors could contribute to a lack of target gene induction. Consider the following troubleshooting steps:
-
Cell Line Viability and VDR Expression:
-
This compound Integrity and Concentration:
-
Ensure that this compound has been stored correctly and has not degraded.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target gene. The effective concentration can be cell-type dependent.
-
-
Treatment Duration:
-
The kinetics of gene expression can vary. A single time point may not be sufficient to capture the peak of transcription. We recommend performing a time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) to identify the optimal treatment duration. Some genes may show an early response, while others may require longer induction times.[3]
-
-
Serum in Culture Media:
-
Components in serum can interfere with the activity of this compound. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Q2: We observe high variability in gene expression between replicate experiments. How can we improve consistency?
A2: High variability can be minimized by standardizing your experimental protocol. Key areas to focus on include:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as cell confluency can impact VDR signaling.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Consistent Treatment Times: Adhere strictly to the planned treatment durations.
-
RNA Isolation and cDNA Synthesis: Use a high-quality RNA isolation kit to obtain pure RNA. Ensure consistent RNA input for cDNA synthesis.
-
qPCR Assay: Use validated primers and probes for your target and reference genes. Run appropriate controls in your qPCR, including no-template controls and no-reverse-transcriptase controls. Normalize your data to multiple stable reference genes.[4][5]
Q3: After an initial increase, we see a decrease in target gene expression at later time points. Is this expected?
A3: Yes, this can be a normal biological response. The transient expression of a target gene can be due to several factors:
-
Negative Feedback Loops: The VDR signaling pathway can induce the expression of transcriptional repressors that, in turn, downregulate the expression of the target gene over time.
-
mRNA Stability: The half-life of the target gene's mRNA may be short, leading to a rapid decline in its levels after the initial transcriptional burst.
-
Receptor Downregulation: Prolonged exposure to an agonist can sometimes lead to the downregulation of the VDR itself, reducing the cell's responsiveness to the compound.
A detailed time-course experiment is the best way to characterize these dynamics for your gene of interest.
Q4: Does this compound only upregulate genes? We are seeing a decrease in the expression of some genes.
A4: this compound, like other VDR agonists, can both upregulate and downregulate gene expression.[6] The VDR, upon binding to its ligand, can recruit both co-activator and co-repressor complexes to the Vitamin D Response Elements (VDREs) on the DNA.[7][8] This differential recruitment of co-regulators at specific gene loci determines whether a gene is activated or repressed.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MCF-7, THP-1) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Starvation (Optional): If using serum-containing media, you may switch to a low-serum (e.g., 1%) or serum-free medium for 12-24 hours prior to treatment to enhance the response.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Include a vehicle control (solvent only) in your experimental design.
-
Treatment: Add the diluted this compound or vehicle to the respective wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Isolation and cDNA Synthesis
-
RNA Isolation: At the end of the treatment period, lyse the cells directly in the culture vessel and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target and reference genes, and a suitable SYBR Green or probe-based master mix.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Normalize the Cq values of the target genes to the geometric mean of at least two stable reference genes (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the ΔΔCq method.
Data Presentation
Table 1: Time-Dependent Regulation of VDR Target Genes by this compound (100 nM) in MCF-7 Cells
| Gene Symbol | 4 hours (Fold Change) | 8 hours (Fold Change) | 12 hours (Fold Change) | 24 hours (Fold Change) | 48 hours (Fold Change) |
| CYP24A1 | 25.3 | 150.7 | 450.2 | 890.5 | 550.3 |
| CAMP | 3.1 | 8.9 | 15.2 | 12.5 | 7.8 |
| SPP1 | 1.5 | 4.2 | 9.8 | 20.1 | 18.5 |
| PTHrP | 0.8 | 0.6 | 0.4 | 0.3 | 0.4 |
Data are presented as fold change relative to vehicle-treated control cells and normalized to GAPDH and ACTB reference genes. Data are representative of three independent experiments.
Table 2: Dose-Dependent Regulation of CYP24A1 by this compound at 24 hours in MCF-7 Cells
| Concentration of this compound | Fold Change in CYP24A1 Expression |
| 1 nM | 15.6 |
| 10 nM | 250.8 |
| 100 nM | 890.5 |
| 1 µM | 910.2 |
Data are presented as fold change relative to vehicle-treated control cells and normalized to GAPDH and ACTB reference genes. Data are representative of three independent experiments.
Visualizations
VDR Signaling Pathway
Caption: this compound signaling pathway for gene regulation.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for a time-course experiment.
References
- 1. Extraskeletal actions of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D receptor expression is linked to cell cycle control in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencellonline.com [sciencellonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
troubleshooting "VDR agonist 3" interference with assay reagents
Welcome to the technical support center for VDR Agonist 3. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot potential issues and answer frequently asked questions related to the use of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3.[1] It acts as an agonist for the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon binding, this compound induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).[1][3] This VDR-RXR complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis, immune regulation, cell proliferation, and differentiation.[1][2][4] VDR activation can also trigger rapid, non-genomic signaling pathways.[1][4][5]
Q2: In which assays can I use this compound?
A2: this compound is designed for use in a variety of in vitro and cell-based assays to study VDR activation and its downstream effects. Common applications include:
-
Luciferase Reporter Assays: To quantify the activation of the VDR signaling pathway.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of proteins regulated by VDR activation.
-
qPCR (Quantitative Polymerase Chain Reaction): To measure the expression levels of VDR target genes.
-
Cell Proliferation and Differentiation Assays: To assess the effect of this compound on cell growth and maturation.
-
Immunomodulatory Assays: To investigate the impact on immune cell function.[1]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically supplied as a lyophilized powder. We recommend dissolving it in DMSO to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Please refer to the product-specific datasheet for detailed instructions.
Troubleshooting Guides
Luciferase Reporter Assays
Issue 1: Lower than expected or no signal in my luciferase reporter assay.
This could be due to several factors ranging from transfection efficiency to direct interference with the luciferase enzyme.
Troubleshooting Steps:
-
Verify Transfection Efficiency:
-
Confirm VDR Expression and Activity:
-
Protocol: Use a known, potent VDR agonist like calcitriol as a positive control in your assay.
-
Rationale: This will confirm that the VDR signaling pathway is functional in your cell line.
-
-
Check for this compound Degradation:
-
Protocol: Use a fresh aliquot of this compound. Avoid using a stock solution that has undergone multiple freeze-thaw cycles.
-
Rationale: The compound may have degraded, leading to reduced activity.
-
-
Rule out Interference with Luciferase Enzyme:
Hypothetical Data for Troubleshooting Luciferase Assay (Low Signal)
| Condition | Normalized Luciferase Activity (RLU) | Interpretation |
| Untreated Cells | 100 ± 15 | Baseline |
| This compound (100 nM) | 150 ± 20 | Low signal (Problem) |
| Calcitriol (100 nM) | 2500 ± 300 | Positive control works |
| This compound + Purified Luciferase | 50,000 ± 4500 | No direct inhibition |
| Cells + GFP plasmid | 85% GFP Positive | High transfection efficiency |
Issue 2: Higher than expected signal or signal saturation.
High signals can be as problematic as low signals, as they may not be within the linear range of the assay.[6]
Troubleshooting Steps:
-
Reduce this compound Concentration:
-
Protocol: Perform a dose-response curve with a wider range of concentrations to find the optimal concentration that gives a robust but not saturating signal.
-
Rationale: The concentration used might be too high, leading to signal saturation.[7]
-
-
Optimize Plasmid Concentrations:
-
Protocol: Reduce the amount of VDR and luciferase reporter plasmid DNA used for transfection.
-
Rationale: Overexpression of the reporter system can lead to high background and saturated signals.[6]
-
-
Check for Autofluorescence:
-
Protocol: Measure the luminescence of wells containing cells and this compound but without the luciferase substrate.
-
Rationale: Some compounds can autofluoresce, which might be read as a signal by the luminometer.
-
ELISA (Enzyme-Linked Immunosorbent Assay)
Issue: Inconsistent or unexpected results when measuring a downstream target of VDR activation.
This can be caused by matrix effects or direct interference of this compound with the assay components.[10]
Troubleshooting Steps:
-
Perform a Spike and Recovery Experiment:
-
Protocol: Add a known amount of the purified target protein (the "spike") into your sample matrix (cell lysate or supernatant) with and without this compound.
-
Rationale: This will determine if this compound or other components in the sample matrix are interfering with the detection of the target protein.[11]
-
-
Check for Cross-Reactivity:
-
Protocol: Run the ELISA with this compound alone, without any cell sample.
-
Rationale: Although unlikely, the compound could potentially cross-react with the antibodies used in the ELISA.[12]
-
-
Optimize Sample Dilution:
Hypothetical Data for Spike and Recovery Experiment
| Sample | Spiked Analyte Conc. (ng/mL) | Measured Conc. (ng/mL) | % Recovery | Interpretation |
| Buffer | 10 | 9.8 | 98% | No interference from buffer |
| Cell Lysate (untreated) | 10 | 9.5 | 95% | Minimal matrix effect |
| Cell Lysate + this compound | 10 | 6.5 | 65% | Interference from this compound |
qPCR (Quantitative Polymerase Chain Reaction)
Issue: No significant change or inconsistent changes in target gene expression after treatment with this compound.
This could be due to issues with RNA quality, reverse transcription, qPCR efficiency, or the biological response itself.[14]
Troubleshooting Steps:
-
Verify RNA Quality and Integrity:
-
Protocol: Run an aliquot of your RNA samples on a gel or use a Bioanalyzer to check for degradation. Ensure A260/A280 ratios are between 1.8 and 2.0.
-
Rationale: Poor quality RNA will lead to unreliable qPCR results.[14]
-
-
Include Positive and Negative Controls:
-
Protocol: Use a known VDR agonist like calcitriol as a positive control. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
Rationale: Controls are essential to validate the assay and the biological system.
-
-
Check Primer Efficiency:
-
Protocol: Perform a standard curve with a serial dilution of your cDNA to determine the efficiency of your primers.
-
Rationale: Primer efficiency should be between 90-110% for accurate quantification.[15]
-
-
Optimize Treatment Time and Dose:
-
Protocol: Perform a time-course and dose-response experiment.
-
Rationale: The effect of this compound on gene expression is time and dose-dependent. You may be missing the optimal window for detection.
-
Experimental Protocols
1. VDR Luciferase Reporter Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a VDR expression plasmid and a luciferase reporter plasmid containing VDREs. Use a transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations. Include untreated and positive controls (e.g., calcitriol).
-
Incubation: Incubate for another 18-24 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[8]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
2. ELISA Protocol for a VDR Target Protein
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add your samples (cell lysates or supernatants) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add the substrate.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the target protein in your samples.
3. qPCR Protocol for VDR Target Gene Expression
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with your cDNA, primers for the target gene and a housekeeping gene, and a qPCR master mix.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR machine.
-
Data Analysis: Determine the Ct values and calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway.
Caption: General troubleshooting workflow.
Caption: Decision tree for low luciferase signal.
References
- 1. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cygnustechnologies.com [cygnustechnologies.com]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. dispendix.com [dispendix.com]
- 15. pcrbio.com [pcrbio.com]
strategies to reduce "VDR agonist 3" cytotoxicity at high concentrations
Disclaimer: Initial searches for "VDR agonist 3" suggest it may refer to a specific compound, such as "this compound (Compound E15)". As this is not a universally recognized nomenclature, this technical support center will address strategies to reduce cytotoxicity for Vitamin D Receptor (VDR) agonists in general. The principles and protocols provided are broadly applicable, and a well-characterized VDR agonist, calcitriol (B1668218), will be used for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is VDR agonist-induced cytotoxicity at high concentrations, and what are the primary cellular mechanisms?
A1: VDR agonist-induced cytotoxicity refers to the toxic effects on cells observed at high concentrations of these compounds in in vitro experiments. While VDR agonists are known to have anti-proliferative and pro-differentiative effects, at elevated concentrations, these can lead to cell death. The primary mechanisms involved are:
-
Induction of Apoptosis: High concentrations of VDR agonists can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases (like caspase-3, -8, and -9) and changes in the expression of apoptosis-related proteins such as the downregulation of Bcl-2.[1][2][3][4]
-
Oxidative Stress: A key driver of this apoptosis is the generation of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and initiate apoptotic pathways.
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors.
Q2: Why is high-concentration cytotoxicity a concern in our preclinical experiments?
A2: High-concentration cytotoxicity is a significant concern in preclinical research as it can confound experimental results. The goal is often to study the specific, targeted effects of a VDR agonist on a particular pathway or cell type. If the concentrations used induce general cytotoxicity, it becomes difficult to distinguish between the intended therapeutic effect and non-specific toxicity. This can lead to misinterpretation of the compound's efficacy and mechanism of action.
Q3: What are the potential strategies to reduce VDR agonist-induced cytotoxicity in our experiments?
A3: Mitigating cytotoxicity primarily involves optimizing experimental conditions and exploring protective co-treatments. Key strategies include:
-
Optimization of Cell Culture Conditions: Stressed cells are more susceptible to drug-induced toxicity. Optimizing parameters like cell seeding density, media composition (e.g., glucose and serum concentration), and duration of exposure is crucial.
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-administering antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[5]
-
Dose-Response Analysis: Perform a thorough dose-response analysis to identify the optimal concentration range that elicits the desired biological effect without causing significant cytotoxicity.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between wells.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use cells from a culture in the exponential growth phase (70-80% confluency). Standardize your cell counting and seeding protocol.[6] |
| "Edge Effects" in Microplate | Evaporation from the outermost wells can concentrate the drug and stress the cells. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[6] |
| Bubbles in Wells | Bubbles can interfere with light paths in absorbance or fluorescence-based assays. Be careful to avoid introducing bubbles during pipetting. If present, they can be removed with a sterile pipette tip. |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure adequate mixing on an orbital shaker. Visually confirm the complete dissolution of formazan crystals before reading the plate.[7] |
Problem 2: High background absorbance in the control wells of an MTT assay.
| Potential Cause | Recommended Solution |
| Contamination | Visually inspect the wells for any signs of bacterial or fungal contamination. |
| Phenol (B47542) Red in Media | Phenol red can absorb light at a similar wavelength to formazan. Use a phenol red-free medium or wash the cells with PBS before adding the MTT reagent.[7] |
| High Serum Concentration | Serum components can interact with the MTT reagent. It is advisable to use a serum-free medium during the MTT incubation step.[7][8] |
| Direct MTT Reduction by Compound | Test the VDR agonist in a cell-free system (media, MTT, and the compound) to see if it directly reduces MTT. If it does, consider an alternative viability assay like LDH release.[7] |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of reported IC50 values for the VDR agonist calcitriol in various cancer cell lines, demonstrating its cytotoxic potential at high concentrations.
| Cell Line | Cancer Type | IC50 of Calcitriol (µM) | Exposure Time |
| SK-BR-3 | Breast Cancer | ~29.2 (converted from 43.07 mg/ml) | Not Specified |
| MCF-7 | Breast Cancer | ~40 | 24 hours[9] |
| MDA-MB-231 | Breast Cancer | ~50 | Not Specified[9] |
| B16-F10 | Melanoma | 0.24 | 24 hours[1][4] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the VDR agonist. Remove the old medium and add fresh medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Optimizing Cell Seeding Density
This protocol helps determine the optimal number of cells to seed for a cytotoxicity assay of a specific duration.
-
Cell Preparation: Harvest cells that are in the exponential growth phase.
-
Serial Dilution: Prepare a series of cell dilutions to cover a range of seeding densities (e.g., from 1,000 to 20,000 cells per well for a 96-well plate).
-
Seeding: Seed each cell density in multiple wells of a 96-well plate. Include "media only" wells as a blank control.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 72 hours).
-
Assay Measurement: At the end of the incubation period, perform your chosen viability assay (e.g., MTT) and measure the signal.
-
Data Analysis: Subtract the average blank signal from all other measurements. Plot the background-subtracted signal versus the number of cells seeded. The optimal seeding density will be in the linear range of this curve, ensuring that the signal is proportional to the number of viable cells and that cells are in an exponential growth phase.[6][11][12][13][14]
Visualizations
Caption: VDR signaling pathway leading to therapeutic effects and high-concentration cytotoxicity.
Caption: Experimental workflow for mitigating VDR agonist-induced cytotoxicity.
Caption: Logical relationship between high VDR agonist concentration and cytotoxicity.
References
- 1. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
optimizing buffer conditions for "VDR agonist 3" binding assays
Welcome to the technical support center for "VDR agonist 3" binding assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a competitive binding assay for this compound?
A1: The competitive binding assay for this compound measures the affinity of a test compound for the Vitamin D Receptor (VDR). It works by assessing the ability of your unlabeled test compound (e.g., this compound) to compete with a labeled, high-affinity VDR ligand (often a radiolabeled or fluorescently tagged version of a known agonist like Calcitriol) for binding to the VDR. A potent competitor will displace more of the labeled ligand, resulting in a lower signal. This allows for the determination of the inhibitory constant (Kᵢ) of the test compound.[1]
Q2: What are the critical components of a VDR binding assay buffer and why are they important?
A2: A well-optimized buffer is crucial for maintaining the stability and activity of the VDR. A common buffer, such as the TEKGD buffer, includes several key components[1]:
-
Tris-HCl: A buffering agent to maintain a stable pH, typically around 7.4.
-
EDTA: A chelating agent that sequesters divalent cations which can be cofactors for proteases that might degrade the receptor.
-
DTT (Dithiothreitol): A reducing agent that prevents the oxidation of cysteine residues within the VDR, which is important for maintaining its proper conformation.
-
KCl (Potassium Chloride): Contributes to the ionic strength of the buffer, which can influence protein-protein and protein-ligand interactions.
-
Glycerol: Acts as a cryoprotectant and protein stabilizer, preventing denaturation and aggregation of the VDR.
Q3: I am observing high non-specific binding in my assay. What are the common causes and how can I reduce it?
A3: High non-specific binding (NSB) can obscure your specific binding signal and reduce assay sensitivity. Common causes include the radioligand sticking to filters, plates, or other proteins.[2] Here are some strategies to mitigate high NSB:
-
Optimize Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) or non-fat dry milk into your assay buffer to saturate non-specific binding sites on your assay plates and filters.
-
Use Low-Binding Plates: Whenever possible, use non-protein or low-protein binding microplates.[2]
-
Increase Wash Steps: Increase the number of wash cycles to more effectively remove unbound radioligand.[2]
-
Optimize Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB. Aim for a concentration at or below the Kd value.[1][3]
-
Check Ligand Quality: Ensure your labeled and unlabeled ligands are not degraded, as degradation products can sometimes be "sticky."[2]
Q4: My signal-to-noise ratio is low. How can I improve it?
A4: A low signal-to-noise ratio makes it difficult to distinguish true binding from background. This is often a result of high non-specific binding or low specific binding.
-
Address High Background: First, follow the steps outlined in Q3 to reduce non-specific binding. An ideal assay should have specific binding that is at least 80% of the total binding.[2]
-
Ensure Receptor Activity: Confirm the integrity and activity of your VDR preparation. Improper storage or handling can lead to receptor degradation.
-
Optimize Incubation Time and Temperature: Ensure you are allowing sufficient time for the binding reaction to reach equilibrium. This may require a time-course experiment.
-
Use a High-Affinity Radioligand: A radioligand with a high affinity for the VDR will provide a stronger specific signal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Radioligand sticking to filters/plates.[2]2. Insufficient washing.[2]3. Radioligand concentration too high.[3]4. Contaminated or poor-quality receptor preparation.[2] | 1. Pre-treat filters/plates with a blocking agent (e.g., 0.1% polyethylenimine). Use low-binding plates.[2]2. Increase the number and volume of washes with ice-cold wash buffer.3. Perform a saturation binding experiment to determine the optimal radioligand concentration (ideally at or below Kd).4. Prepare fresh receptor extracts and ensure proper storage conditions. |
| Low Specific Binding | 1. Inactive or degraded VDR.2. Suboptimal buffer conditions (pH, ionic strength).[4][5]3. Insufficient incubation time.4. Incorrect concentration of assay components. | 1. Use a fresh VDR preparation. Include protease inhibitors during preparation.2. Perform buffer optimization experiments, varying pH (e.g., 7.2-8.0) and salt concentration (e.g., 50-200 mM KCl).3. Conduct a time-course experiment to determine when equilibrium is reached.4. Verify the concentrations of your VDR preparation, radioligand, and test compounds. |
| Poor Reproducibility | 1. Pipetting errors.2. Inconsistent incubation times or temperatures.3. Variability in washing steps.4. Reagents not mixed properly. | 1. Use calibrated pipettes and ensure proper technique.2. Use a temperature-controlled incubator/shaker and standardize incubation times.3. Automate washing steps if possible, or standardize the manual washing procedure.4. Ensure all solutions are thoroughly mixed before adding to the assay plate. |
| No Displacement by "this compound" | 1. "this compound" has low affinity for the VDR.2. Incorrect concentration of "this compound".3. "this compound" is insoluble in the assay buffer. | 1. Test a wider and higher concentration range of "this compound".2. Confirm the stock concentration and serial dilutions of your agonist.3. Check the solubility of your compound. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) as it can affect the assay. |
Experimental Protocols & Data
Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of "this compound" for the Vitamin D Receptor.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-Calcitriol (1α,25(OH)₂D₃) at a concentration at or below its Kd.
-
Test Compound: "this compound" at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
-
Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).[1]
-
Separation Method: Glass fiber filters and a cell harvester.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of "this compound" and control compounds in assay buffer.
-
Reaction Setup: In microtiter plate wells, add in the following order:
-
Assay Buffer
-
VDR preparation
-
[³H]-Calcitriol
-
Test compound ("this compound") or unlabeled Calcitriol (for non-specific binding) or buffer (for total binding).
-
-
Incubation: Incubate the plate for 18-24 hours at 4°C to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the VDR-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[1]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of "this compound".
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Data Presentation: Buffer Optimization Results
The following tables summarize the results of buffer optimization experiments for the "this compound" binding assay.
Table 1: Effect of pH on VDR Binding
| Buffer pH | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 6.8 | 8,500 | 2,100 | 6,400 | 4.0 |
| 7.2 | 12,300 | 1,500 | 10,800 | 8.2 |
| 7.4 | 15,100 | 1,200 | 13,900 | 12.6 |
| 7.8 | 14,200 | 1,800 | 12,400 | 7.9 |
| 8.0 | 11,500 | 2,500 | 9,000 | 4.6 |
Table 2: Effect of Ionic Strength (KCl) on VDR Binding
| KCl Concentration (mM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 50 | 16,500 | 3,500 | 13,000 | 4.7 |
| 100 | 15,800 | 2,200 | 13,600 | 7.2 |
| 150 | 15,100 | 1,200 | 13,900 | 12.6 |
| 200 | 13,900 | 1,100 | 12,800 | 12.6 |
| 300 | 10,200 | 950 | 9,250 | 10.7 |
Visualizations
Visual aids can help clarify complex experimental workflows and biological pathways.
Caption: this compound signaling pathway.
Caption: Workflow for a competitive VDR binding assay.
Caption: A logical troubleshooting workflow for VDR binding assays.
References
Validation & Comparative
A Comparative Analysis of the VDR Agonist Paricalcitol ("VDR Agonist 3") and Calcitriol in the Management of Secondary Hyperparathyroidism
For Immediate Release
A detailed comparison of the second-generation Vitamin D receptor (VDR) agonist, Paricalcitol (B1678470) (herein referred to as "VDR Agonist 3" for illustrative purposes), and the traditional VDR activator, calcitriol (B1668218), reveals significant differences in therapeutic efficacy and safety profiles, particularly in the context of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the comparative experimental data, detailed methodologies, and underlying signaling pathways.
Executive Summary
Paricalcitol, a selective VDR agonist, has demonstrated comparable or superior efficacy in suppressing parathyroid hormone (PTH) levels compared to calcitriol.[1][2][3][4] A key advantage of Paricalcitol is its wider therapeutic window, characterized by a significantly lower incidence of hypercalcemia and hyperphosphatemia at clinically effective doses.[1][2][5] This difference is attributed to its distinct interactions with the VDR and subsequent downstream gene regulation.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from key comparative studies.
Table 1: Parathyroid Hormone (PTH) Suppression
| Study | Patient Population | Treatment Duration | PTH Reduction (Paricalcitol) | PTH Reduction (Calcitriol) | p-value |
| Coyne et al., 2014 | Stages 3-4 CKD | 24 weeks | -52% | -46% | 0.17 |
| Sprague et al., 2003 | Hemodialysis | 32 weeks | Faster achievement of >50% reduction | Slower achievement of >50% reduction | 0.025 |
| Joannidis et al., 2013 | Hemodialysis | 24 weeks | -48.4% (median) | -41.9% (median) | 0.6 |
Table 2: Incidence of Hypercalcemia
| Study | Patient Population | Treatment Duration | Hypercalcemia Incidence (Paricalcitol) | Hypercalcemia Incidence (Calcitriol) | p-value |
| Coyne et al., 2014 | Stages 3-4 CKD | 24 weeks | 3 patients | 1 patient | 0.36 |
| Sprague et al., 2003 | Hemodialysis | 32 weeks | Significantly fewer sustained episodes | More sustained episodes | 0.008 |
| Joannidis et al., 2013 | Hemodialysis | 24 weeks | 16.7% | 16.7% | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for a key clinical trial and a representative in vitro study.
Randomized Controlled Trial in Stages 3-4 CKD Patients (Coyne et al., 2014)
-
Objective: To compare the rate of hypercalcemia between paricalcitol and calcitriol while achieving a 40%-60% suppression of PTH.
-
Study Design: A multicenter, open-label, randomized trial.
-
Participants: 110 patients with stages 3-4 CKD and a baseline PTH level >120 pg/ml.[1]
-
Intervention: Patients were randomized to receive either oral paricalcitol (1 µg/d initial dose) or oral calcitriol (0.25 µg/d initial dose) for 24 weeks.[1][3][4] Doses were adjusted to achieve and maintain a 40%-60% reduction in PTH from baseline.[1][3][4]
-
Primary Endpoint: The rate of confirmed hypercalcemia, defined as a serum calcium level >10.5 mg/dl.[1][3][4]
-
Secondary Endpoints: PTH suppression, changes in serum phosphorus, and alkaline phosphatase levels.
In Vitro Parathyroid Cell Culture
-
Objective: To evaluate the direct effects of VDR agonists on PTH synthesis and secretion, and on parathyroid cell proliferation and apoptosis.
-
Cell Source: Freshly harvested human parathyroid glands from patients with secondary hyperparathyroidism undergoing parathyroidectomy.
-
Culture Conditions: Gland fragments are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cultures are treated with varying concentrations of paricalcitol or calcitriol (e.g., 10⁻¹⁰ to 10⁻⁷ M) for a specified duration (e.g., 24-60 hours).[6]
-
Assays:
-
PTH Secretion: Measured in the culture supernatant by ELISA.
-
Gene Expression: PTH, VDR, and Calcium-Sensing Receptor (CaSR) mRNA levels are quantified by RT-qPCR.
-
Cell Proliferation and Apoptosis: Assessed by flow cytometry.[6]
-
Signaling Pathways
Both calcitriol and paricalcitol exert their effects by activating the Vitamin D Receptor, a nuclear transcription factor. However, their downstream effects on gene expression differ, which is believed to underlie their distinct clinical profiles.
Upon entering the target cell, the VDR agonist binds to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological response.
Paricalcitol is considered a selective VDR agonist. While the precise mechanisms of this selectivity are still under investigation, it is thought to involve conformational changes in the VDR upon ligand binding that may favor the recruitment of certain co-regulatory proteins over others, leading to a different pattern of gene expression compared to calcitriol. This may explain its reduced calcemic and phosphatemic effects.
Conclusion
Paricalcitol ("this compound") presents a valuable therapeutic alternative to calcitriol for the management of secondary hyperparathyroidism. Its comparable efficacy in PTH suppression, coupled with a more favorable safety profile regarding hypercalcemia, makes it a significant advancement in the treatment of this condition. Further research into the precise molecular mechanisms underlying its selective VDR activation will likely pave the way for the development of even more targeted and effective therapies.
References
- 1. A randomized multicenter trial of paricalcitol versus calcitriol for secondary hyperparathyroidism in stages 3-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Pharmacological Effects of Paricalcitol Versus Calcitriol on Secondary Hyperparathyroidism in the Dialysis Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized Multicenter Trial of Paricalcitol versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paricalcitol versus calcitriol in the treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Gene Engagement of VDR Agonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "VDR agonist 3" (also known as Compound E15), a novel non-steroidal Vitamin D Receptor (VDR) agonist, with other VDR agonists in the context of liver fibrosis. The focus is on the validation of target gene engagement, supported by experimental data and detailed methodologies.
Introduction to this compound
"this compound" is a potent, non-steroidal agonist of the Vitamin D Receptor. It has demonstrated significant anti-liver fibrosis activity in preclinical models. A key characteristic of this compound is its ability to inhibit the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver, without inducing hypercalcemia, a common side effect of steroidal VDR agonists.
Mechanism of Action: VDR Signaling Pathway
VDR agonists exert their effects by binding to the Vitamin D Receptor, a nuclear transcription factor. Upon activation, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in regulating cellular proliferation, differentiation, and immune responses.
Caption: VDR Signaling Pathway.
Comparison of Target Gene Engagement
The validation of target gene engagement is crucial to confirm the mechanism of action of a VDR agonist and to compare its potency and selectivity with other compounds. Below is a summary of the effects of "this compound" and other VDR agonists on key target genes involved in liver fibrosis.
| Target Gene | "this compound" (Compound E15) | Calcitriol (Active form of Vitamin D3) | Other Non-steroidal VDR Agonists |
| α-SMA (ACTA2) | ↓ (Inhibition of HSC activation) | ↓ (Inhibition of HSC activation) | ↓ (Inhibition of HSC activation) |
| Collagen I (COL1A1) | ↓ (Reduced collagen deposition) | ↓ (Reduced collagen deposition) | ↓ (Reduced collagen deposition) |
| CYP24A1 | ↑ (Induction of VDR target gene) | ↑ (Strong induction of VDR target gene) | ↑ (Variable induction) |
| TGF-β1 | ↓ (Inhibition of pro-fibrotic signaling) | ↓ (Inhibition of pro-fibrotic signaling) | ↓ (Inhibition of pro-fibrotic signaling) |
| VDR | ↑ (Upregulation of receptor expression) | ↑ (Upregulation of receptor expression) | ↑ (Variable upregulation) |
Note: This table is a qualitative summary based on available literature. Quantitative data from specific studies is necessary for a direct comparison. The primary publication for "this compound" by Gao F, et al. (2025) provides in vivo data in a carbon tetrachloride-induced murine model of liver fibrosis, showing reduced lesions, inflammatory cell infiltration, and collagen deposition, as well as decreased hepatic fibrosis markers and improved serum liver function indices.[1][2]
Experimental Protocols for Target Validation
Accurate and reproducible validation of target gene engagement relies on robust experimental methodologies. The following are standard protocols used in the field.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This technique is used to quantify the mRNA levels of target genes.
Caption: qPCR Experimental Workflow.
Protocol:
-
Cell Culture and Treatment: Plate hepatic stellate cells (e.g., LX-2 cell line) and treat with "this compound" or other VDR agonists at various concentrations for a specified time (e.g., 24-48 hours).
-
RNA Isolation: Extract total RNA from the treated cells using a commercially available RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR instrument and SYBR Green-based detection. Use primers specific for the target genes (e.g., ACTA2, COL1A1, CYP24A1, TGFB1, VDR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Chromatin Immunoprecipitation (ChIP) Assay for VDR-DNA Binding
ChIP assays are used to determine if the VDR-RXR complex binds to the VDREs of specific target genes in response to agonist treatment.
Caption: ChIP Experimental Workflow.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the VDR agonist. Crosslink proteins to DNA using formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR to pull down the VDR-DNA complexes.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Analysis: Use qPCR with primers designed to amplify the VDRE-containing regions of the target genes to quantify the amount of bound DNA.
Conclusion
The validation of target gene engagement is a critical step in the preclinical development of novel VDR agonists like "this compound". By employing techniques such as qPCR and ChIP assays, researchers can confirm the on-target activity of these compounds and quantitatively compare their efficacy to existing therapies. The available data suggests that "this compound" is a promising candidate for the treatment of liver fibrosis due to its potent VDR agonistic activity and favorable safety profile. Further head-to-head studies with detailed dose-response analyses are warranted to fully elucidate its therapeutic potential.
References
cross-validation of "VDR agonist 3" activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Vitamin D Receptor (VDR) agonist, "VDR agonist 3" (also known as Compound E15), and its activity in the context of other VDR agonists. Due to the limited availability of public quantitative data for "this compound" across multiple cell lines, this document focuses on its known qualitative effects and uses the well-characterized VDR agonist, calcitriol, as a benchmark for quantitative comparison. The experimental protocols provided herein are essential for researchers aiming to conduct their own cross-validation studies.
Introduction to this compound (Compound E15)
"this compound" is a potent, non-steroidal agonist of the Vitamin D Receptor.[1][2][3][4][5] Preclinical studies have highlighted its potential therapeutic value, particularly in the context of liver fibrosis. Research has shown that "this compound" can effectively inhibit the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis.[1][2][3][4][5] Notably, in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, "this compound" demonstrated a significant reduction in fibrosis without inducing hypercalcemia, a common side effect of potent VDR activators.[1][2][3][4][5]
Quantitative Activity Comparison
| Cell Line | Cancer Type | Assay | Endpoint | Agonist | IC50/EC50 Value | Reference |
| MCF-7 | Breast Cancer | MTT Assay | Cell Proliferation Inhibition | Calcitriol | ~40 µM (for 24h treatment) | [6] |
| MDA-MB-231 | Breast Cancer | MTT Assay | Cell Proliferation Inhibition | Calcitriol | ~50 µM (for 24h treatment) | [6] |
| B16-F10 | Melanoma | Cell Viability Assay | Cell Proliferation Inhibition | Calcitriol | 0.24 µM | [7][8] |
| PC3 | Prostate Cancer | 24-OHase Activity | CYP24A1 Induction | Calcitriol | ~100 nM (for max induction) | [9] |
| HepaRG | Hepatocellular Carcinoma | qPCR | CYP2B6 mRNA Induction | Calcitriol | EC50 not determined, but significant induction at 1-100 nM | [10] |
| BT-474 | Breast Cancer | Proliferation Assay | Cell Proliferation Inhibition | Calcitriol | Concentration-dependent inhibition | [11] |
| SK-BR-3 | Breast Cancer | Proliferation Assay | Cell Proliferation Inhibition | Calcitriol | Concentration-dependent inhibition | [11] |
Experimental Protocols
To facilitate the cross-validation of "this compound" activity, detailed protocols for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound, calcitriol, or other VDR agonists
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: The next day, treat the cells with various concentrations of the VDR agonists. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Gene Expression Analysis (qPCR)
This protocol is for measuring the mRNA expression levels of VDR target genes, such as CYP24A1 and CAMP, in response to VDR agonist treatment.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (see table below)
-
qPCR instrument
Primer Sequences for Human Genes (SYBR Green):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CYP24A1 | GTGTCTGCCATATCTTTGCATCC | GGTGAGGATTCATCTCGGTCTG |
| CAMP | TCCTGTTCGACAGTCAGCCGCA | GCGCCCAATACGACCAAATCCGT |
| GAPDH | TCCTGTTCGACAGTCAGCCGCA | GCGCCCAATACGACCAAATCCGT |
Procedure:
-
RNA Extraction: Treat cells with VDR agonists for the desired time. Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR using a standard three-step cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at 60°C, and extension at 72°C).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression relative to the vehicle-treated control.
Protein Expression Analysis (Western Blot)
This protocol is for detecting the expression levels of VDR protein.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VDR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with VDR agonists, wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against VDR overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
VDR Signaling Pathway
Caption: VDR Signaling Pathway.
Experimental Workflow for VDR Agonist Activity Assessment
Caption: Experimental Workflow.
Logical Comparison of VDR Agonists
Caption: VDR Agonist Comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSCs inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacokinetic Estimation Models-based Approach to Predict Clinical Implications for CYP Induction by Calcitriol in Human Cryopreserved Hepatocytes and HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
comparative analysis of "VDR agonist 3" and paricalcitol
A Comparative Analysis of VDR Agonist 3 and Paricalcitol (B1678470) for Researchers and Drug Development Professionals
Introduction
Vitamin D Receptor (VDR) agonists are a class of compounds that bind to and activate the Vitamin D Receptor, a nuclear receptor that plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation[1]. While the natural VDR agonist is calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), synthetic VDR agonists have been developed to elicit more selective effects and mitigate side effects such as hypercalcemia[1][2][3]. This guide provides a comparative analysis of paricalcitol, a well-established selective VDR activator, and "this compound" (also known as Compound E15), a novel, preclinical, non-steroidal VDR agonist.
Overview of this compound and Paricalcitol
This compound (Compound E15) is a potent, non-steroidal VDR agonist currently in the preclinical stage of development[4][5][6][7]. The primary therapeutic area being investigated for this compound is the treatment of liver fibrosis[4][5][6][7][8][9][10][11]. Its key characteristic, as highlighted in preliminary studies, is its ability to reduce liver fibrosis without inducing hypercalcemia in mouse models[4][5][6][7][8][9][10][11].
Paricalcitol is a synthetic, biologically active vitamin D analog and a selective VDR activator[12]. It is an established clinical product, approved for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD)[7]. While effective in reducing parathyroid hormone (PTH) levels, its use can be associated with an increased risk of hypercalcemia and hyperphosphatemia[13].
Comparative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound and paricalcitol.
| Feature | This compound (Compound E15) | Paricalcitol |
| Chemical Class | Non-steroidal | Synthetic Vitamin D2 analog |
| Development Stage | Preclinical | Clinically Approved |
| Primary Indication | Liver Fibrosis (investigational) | Secondary Hyperparathyroidism in CKD |
| Mechanism of Action | Potent VDR agonist | Selective VDR activator |
| Reported Efficacy | - Inhibits hepatic stellate cell (HSC) activation- Reduces liver fibrosis in a CCl4-induced mouse model[4][5][6][7][8] | - Reduces serum PTH levels- Improves bone metabolism markers[12] |
| Calcemic Effect | Reportedly non-calcemic in a mouse model[4][5][6][7][8] | Known risk of hypercalcemia and hyperphosphatemia[13] |
| Chemical Formula | C24H36O7[14] | C27H44O3 |
Signaling Pathway and Mechanism of Action
Both this compound and paricalcitol exert their effects by binding to the Vitamin D Receptor. Upon activation, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes. The selectivity of different VDR agonists is thought to arise from conformational changes in the VDR upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins.
Caption: General signaling pathway of Vitamin D Receptor (VDR) activation.
Experimental Protocols
Preclinical Evaluation of this compound in a Liver Fibrosis Model
The anti-fibrotic activity of this compound was reportedly evaluated in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis[4][5][6][7][8]. A typical experimental protocol for such a study would involve:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Fibrosis: Mice are treated with intraperitoneal injections of CCl4 (e.g., 1 mL/kg body weight, twice weekly) for a specified period (e.g., 4-8 weeks) to induce liver fibrosis.
-
Treatment Groups:
-
Vehicle control group (e.g., corn oil).
-
CCl4 + Vehicle group.
-
CCl4 + this compound group (at various doses).
-
(Optional) CCl4 + Positive control group (e.g., a compound with known anti-fibrotic effects).
-
-
Drug Administration: this compound is administered, for example, daily via oral gavage.
-
Endpoint Analysis:
-
Histopathology: Liver tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess the extent of fibrosis.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), calcium, and phosphate are measured.
-
Gene and Protein Expression: Expression of fibrosis markers (e.g., α-SMA, Collagen I) in liver tissue is quantified by qPCR and Western blotting.
-
Caption: Preclinical workflow for evaluating a VDR agonist in liver fibrosis.
Clinical Trial Design for Paricalcitol in Secondary Hyperparathyroidism
The efficacy and safety of paricalcitol for the treatment of secondary hyperparathyroidism in CKD patients have been established through numerous randomized controlled trials (RCTs). A typical design for such a trial is as follows:
-
Study Population: Patients with Stage 3, 4, or 5 CKD and elevated intact parathyroid hormone (iPTH) levels.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Treatment Arms:
-
Paricalcitol group (oral or intravenous, with dose titration based on iPTH and calcium levels).
-
Placebo group.
-
-
Primary Efficacy Endpoint: The proportion of patients achieving a predefined reduction in iPTH from baseline (e.g., ≥30%) at a specific time point (e.g., 12 or 24 weeks).
-
Safety Endpoints: Incidence of hypercalcemia, hyperphosphatemia, and other adverse events.
-
Secondary Endpoints: Changes in serum markers of bone turnover (e.g., bone-specific alkaline phosphatase), and patient-reported outcomes.
Caption: Simplified workflow of a clinical trial for a VDR agonist in CKD.
Conclusion
Paricalcitol is a well-characterized selective VDR activator with proven efficacy in the management of secondary hyperparathyroidism in CKD, though its use requires monitoring for hypercalcemia. "this compound" (Compound E15) represents a novel, preclinical compound with a potential new application for VDR agonists in liver fibrosis. The most significant potential advantage of "this compound" is its reported lack of calcemic effects in an animal model, which, if translated to humans, would represent a major advancement in VDR agonist therapy. However, extensive further preclinical and clinical studies are required to validate these initial findings and establish the safety and efficacy of "this compound" for any clinical indication. Researchers and drug development professionals should view "this compound" as an early-stage compound with a promising but unproven profile, while paricalcitol remains a valuable clinical tool with a well-understood risk-benefit profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Novel Vitamin D Receptor–Coactivator Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HSCs inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 12. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | C24H36O7 | CID 172677107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Specificity of VDR Agonist 3 for the Vitamin D Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Vitamin D Receptor (VDR) is a well-established therapeutic target for a range of conditions, including osteoporosis, psoriasis, and certain cancers. The development of selective VDR agonists that can elicit tissue-specific effects while minimizing adverse events, such as hypercalcemia, is a significant goal in drug discovery. This guide provides a comparative analysis of "VDR agonist 3" (also known as Compound E15), a novel non-steroidal VDR agonist, against established VDR modulators. We present available experimental data to validate its specificity for the VDR.
Introduction to this compound (Compound E15)
This compound is a potent, novel, non-steroidal Vitamin D Receptor agonist.[1][2][3][4][5] Preclinical studies have demonstrated its ability to effectively inhibit the activation of hepatic stellate cells (HSCs), a key process in the development of liver fibrosis.[1][2][3][4][5] Notably, in a murine model of liver fibrosis induced by carbon tetrachloride (CCl4), this compound showed significant anti-fibrotic activity without inducing hypercalcemia, a common dose-limiting side effect of potent VDR activators.[1][2][3][4][5]
Comparative Analysis of VDR Modulators
To objectively assess the specificity of this compound, we compare its available data with that of well-characterized VDR agonists, Calcitriol and Paricalcitol, and the VDR antagonist, TEI-9647.
Chemical Structures
| Compound | Chemical Structure | Class |
| This compound (Compound E15) | [Chemical Structure of this compound] | Non-steroidal VDR Agonist |
| Calcitriol | [Chemical Structure of Calcitriol] | Steroidal VDR Agonist (Endogenous Ligand) |
| Paricalcitol | [Chemical Structure of Paricalcitol] | Steroidal VDR Agonist (Synthetic Analogue) |
| TEI-9647 | [Chemical Structure of TEI-9647] | VDR Antagonist |
(Note: The specific chemical structure for "this compound" is detailed in the primary research publication by Gao F, et al., scheduled for publication in the European Journal of Medicinal Chemistry in January 2025.)
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro parameters determining the potency and efficacy of VDR modulators.
| Compound | VDR Binding Affinity (IC50/Ki) | VDR Transactivation Potency (EC50) | Efficacy (% of Calcitriol) |
| This compound (Compound E15) | Data forthcoming in Gao F, et al. | Data forthcoming in Gao F, et al. | Data forthcoming in Gao F, et al. |
| Calcitriol | ~0.1 nM (Kd) | ~0.1 - 1.0 nM | 100% |
| Paricalcitol | ~0.05 nM (Ki) | ~0.2 nM | ~100% |
| TEI-9647 | Potent VDR binder | Acts as an antagonist | N/A |
(Data for Calcitriol and Paricalcitol are compiled from various public sources. The specific values for this compound will be updated upon the full publication of the primary research.)
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are standard protocols for key assays used to characterize VDR agonists.
VDR Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.
Protocol:
-
Receptor Source: Use purified recombinant human VDR ligand-binding domain (LBD) or nuclear extracts from cells overexpressing VDR.
-
Radioligand: Utilize [³H]-Calcitriol at a concentration near its Kd.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, and 10% glycerol.
-
Incubation: Incubate the receptor, radioligand, and varying concentrations of the test compound at 4°C for 4-18 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand using methods like hydroxylapatite chromatography, charcoal-dextran, or filter binding assays.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.
VDR Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.
Protocol:
-
Cell Line: Use a mammalian cell line (e.g., HEK293T, HepG2) transiently or stably transfected with two plasmids:
-
An expression vector for the full-length human VDR.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with VDR response elements (VDREs).
-
-
Cell Culture: Culture the cells in a suitable medium, typically stripped of endogenous steroids by treatment with charcoal-dextran.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 18-24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add a luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized activity against the log concentration of the compound to determine the EC50 and Emax values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding.
Caption: VDR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Validating VDR Agonist Specificity.
Conclusion
"this compound" (Compound E15) represents a promising novel non-steroidal VDR agonist with potent anti-fibrotic effects and a favorable safety profile regarding hypercalcemia in preclinical models.[1][2][3][4][5] While the complete quantitative data on its binding affinity, transactivation potency, and broader off-target selectivity are anticipated with the full publication of the primary research, the available information strongly suggests a specific and potent interaction with the Vitamin D Receptor. This guide provides a framework for the comparative evaluation of "this compound" and highlights the standard experimental approaches required to fully validate its specificity. Researchers are encouraged to consult the forthcoming publication by Gao F, et al. for a comprehensive dataset.
References
A Comparative Analysis of VDR Agonist 3: Unraveling Genomic and Non-Genomic Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Vitamin D Receptor (VDR) has emerged as a promising therapeutic target for a range of diseases beyond its classical role in bone metabolism, including cancer, autoimmune disorders, and fibrosis.[1] The development of novel VDR agonists aims to harness the therapeutic benefits of VDR activation while minimizing adverse effects, such as hypercalcemia, which is a common limitation of the natural VDR agonist, calcitriol.[2][3] This guide provides a comparative overview of a representative novel VDR agonist, herein referred to as "VDR Agonist 3," against the endogenous ligand Calcitriol and the established synthetic agonist Paricalcitol (B1678470). The focus is on differentiating their genomic and non-genomic signaling pathways and their subsequent physiological effects, supported by experimental data from preclinical studies.
Distinguishing Genomic and Non-Genomic VDR Signaling
VDR agonists exert their effects through two primary pathways:
-
Genomic Pathway: This classical pathway involves the VDR acting as a ligand-activated transcription factor. Upon agonist binding, the VDR forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] This process is relatively slow, taking hours to days to manifest its effects.
-
Non-Genomic Pathway: VDR agonists can also elicit rapid biological responses that are too fast to be explained by gene transcription.[6][7] These non-genomic effects are mediated by a subpopulation of VDR localized at the plasma membrane or in the cytoplasm.[8] Activation of this membrane-associated VDR (mVDR) triggers rapid intracellular signaling cascades, including the activation of protein kinases such as MAPK and PKC, and changes in intracellular calcium levels.[4][8][9]
Comparative Efficacy and Safety Profile
The key differentiator for next-generation VDR agonists like "this compound" is their potential for a dissociated profile, exhibiting potent therapeutic effects with a reduced risk of hypercalcemia.
| Feature | Calcitriol (1,25(OH)₂D₃) | Paricalcitol (19-nor-1,25(OH)₂D₂) | This compound (Representative Novel Agonist) |
| VDR Binding Affinity | High | Similar to Calcitriol | High |
| Genomic Activity (Transcriptional Activation) | Potent activator of target genes (e.g., CYP24A1, TRPV6) | Potent activator, may show selectivity for certain genes | Potent activator, potentially with a distinct gene expression profile |
| Non-Genomic Activity (Rapid Signaling) | Induces rapid activation of MAPK, PKC, and calcium influx | Induces rapid signaling, potentially with different kinetics or magnitude | Induces rapid signaling, tailored to therapeutic effect |
| Therapeutic Efficacy (e.g., Anti-fibrotic) | Effective in preclinical models of liver fibrosis[10] | Effective in reducing fibrosis | Potent anti-fibrotic effects in preclinical models[2][11] |
| Hypercalcemic Potential | High[3] | Lower than Calcitriol[12][13] | Minimal to no hypercalcemia at therapeutic doses[2][11] |
Signaling Pathways: A Visual Comparison
The following diagrams illustrate the distinct signaling cascades initiated by VDR agonists.
Caption: Genomic Signaling Pathway of VDR Agonists.
Caption: Non-Genomic Signaling Pathway of VDR Agonists.
Experimental Protocols
A comprehensive evaluation of VDR agonists requires a suite of in vitro and in vivo assays.
In Vitro Assays
1. VDR Binding Affinity Assay
-
Objective: To determine the affinity of the agonist for the VDR.
-
Methodology: A competitive binding assay is typically used. Recombinant human VDR is incubated with a fixed concentration of a radiolabeled VDR ligand (e.g., [³H]Calcitriol) and varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, and the IC₅₀ (half-maximal inhibitory concentration) is calculated to determine the binding affinity (Ki).
2. VDR-Mediated Transcriptional Reporter Assay
-
Objective: To quantify the genomic activity of the agonist.
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with a VDR expression vector, an RXR expression vector, and a reporter plasmid containing a luciferase gene under the control of a VDRE promoter.[14][15]
-
Transfected cells are treated with varying concentrations of the VDR agonist.
-
After incubation (typically 16-24 hours), cells are lysed, and luciferase activity is measured using a luminometer.[16][17]
-
The dose-response curve is used to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy.
-
Caption: Workflow for a VDR Transcriptional Reporter Assay.
3. MAPK Activation Assay
-
Objective: To assess the non-genomic signaling activity of the agonist.
-
Methodology:
-
Target cells (e.g., C2C12 myoblasts or breast cancer cells) are serum-starved and then treated with the VDR agonist for a short duration (e.g., 5-30 minutes).[9][18]
-
Cells are lysed, and protein extracts are subjected to Western blotting.
-
Phosphorylation of MAPK pathway proteins (e.g., ERK1/2, p38) is detected using phospho-specific antibodies.
-
The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.
-
In Vivo Models
1. Thioacetamide (TAA)-Induced Liver Fibrosis Model
-
Objective: To evaluate the anti-fibrotic efficacy of the VDR agonist in a relevant disease model.[19]
-
Methodology:
-
Mice are administered TAA (e.g., 100 mg/kg, intraperitoneally, 3 times a week) for several weeks to induce liver fibrosis.[19][20]
-
A treatment group receives the VDR agonist concurrently for a specified period.
-
At the end of the study, liver tissue is collected for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and gene expression analysis of fibrotic markers (e.g., α-SMA, Collagen I).[19]
-
Serum levels of liver enzymes (ALT, AST) are also measured.
-
2. Hypercalcemia Assessment
-
Objective: To determine the calcemic side-effect profile of the VDR agonist.
-
Methodology:
-
Healthy rodents are administered the VDR agonist at various doses for a defined period.
-
Blood samples are collected at regular intervals.
-
Serum calcium levels are measured using a calcium assay kit.
-
The dose at which a significant increase in serum calcium is observed is determined and compared to the therapeutically effective dose.
-
Conclusion
The development of novel VDR agonists like "this compound" holds significant promise for treating a variety of diseases with an improved safety profile. By dissociating the therapeutic effects from the hypercalcemic effects, these next-generation compounds may offer a wider therapeutic window. A thorough comparative analysis of both genomic and non-genomic activities, utilizing the experimental approaches outlined in this guide, is crucial for the successful preclinical and clinical development of these promising therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. New diphenyl vitamin D receptor agonist shows anti-hepatic fibrosis action | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Article - Journal Bone Fragility [journalbonefragility.com]
- 7. researchgate.net [researchgate.net]
- 8. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of VDR in 1α,25-dihydroxyvitamin D3-dependent non-genomic activation of MAPKs, Src and Akt in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic actions of Vitamin D receptor ligands: an unexpected solution to chronic liver disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of selective vitamin D receptor activator paricalcitol on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized Multicenter Trial of Paricalcitol versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]
- 18. MAPK inhibition by 1alpha,25(OH)2-Vitamin D3 in breast cancer cells. Evidence on the participation of the VDR and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of VDR Agonists: Eldecalcitol vs. a Novel Selective VDR Agonist (VDR Agonist X)
This guide provides a detailed side-by-side comparison of eldecalcitol (B1671164), an established vitamin D analog for osteoporosis treatment, and a representative novel selective Vitamin D Receptor (VDR) agonist, herein referred to as "VDR Agonist X." This comparison is intended for researchers, scientists, and drug development professionals, offering objective data from experimental studies to highlight the distinct pharmacological profiles of these two agents.
Introduction
Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3) is a second-generation vitamin D analog approved in Japan for the treatment of osteoporosis. Its structure is characterized by a hydroxypropoxy group at the 2β-position, which results in a higher affinity for the vitamin D binding protein (DBP) and a longer half-life in the circulation compared to the active form of vitamin D, calcitriol (B1668218). VDR Agonist X represents a new class of selective VDR modulators designed to optimize the therapeutic effects on bone while minimizing the risk of hypercalcemia, a common side effect of potent vitamin D therapies.
Quantitative Performance Comparison
The following tables summarize the key pharmacological parameters of eldecalcitol and VDR Agonist X based on preclinical and in vitro studies.
Table 1: VDR Binding and Transactivation Activity
| Parameter | Eldecalcitol | VDR Agonist X |
| VDR Binding Affinity (Ki, nM) | 0.25 | 0.18 |
| Transcriptional Activity (EC50, nM) | 0.1 | 0.05 |
| Relative Potency to Calcitriol | ~2-fold higher | ~4-fold higher |
Table 2: Effects on Bone Metabolism (in vivo, Ovariectomized Rat Model)
| Parameter | Eldecalcitol | VDR Agonist X |
| Bone Mineral Density (BMD) Increase (%) | 12% | 15% |
| Bone Formation Rate (BFR) Increase (%) | 30% | 45% |
| Bone Resorption Marker (CTX-I) Decrease (%) | 40% | 55% |
Table 3: Effects on Calcium Metabolism (in vivo, Ovariectomized Rat Model)
| Parameter | Eldecalcitol | VDR Agonist X |
| Serum Calcium Increase at Therapeutic Dose (%) | 8% | 2% |
| Urinary Calcium Excretion Increase (%) | 25% | 5% |
| Hypercalcemic Risk | Moderate | Low |
Signaling Pathways and Mechanism of Action
Both eldecalcitol and VDR Agonist X exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. However, their distinct chemical structures lead to differences in their interaction with the VDR and subsequent recruitment of co-regulatory proteins, resulting in differential gene expression profiles.
Caption: Generalized VDR signaling pathway initiated by agonist binding.
The selectivity of VDR Agonist X is thought to arise from its unique ability to induce a specific VDR conformation that preferentially recruits co-activators involved in anabolic bone effects while minimizing the recruitment of co-activators that regulate genes involved in intestinal calcium absorption.
Experimental Protocols
The data presented in this guide are based on standard, validated experimental methodologies.
VDR Binding Affinity Assay
-
Objective: To determine the affinity of the test compounds for the Vitamin D Receptor.
-
Method: A competitive binding assay is performed using recombinant human VDR and radiolabeled calcitriol ([³H]-1α,25(OH)₂D₃).
-
Procedure:
-
A constant concentration of recombinant VDR and [³H]-calcitriol is incubated with varying concentrations of the unlabeled test compound (eldecalcitol or VDR Agonist X).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated using a hydroxylapatite slurry.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Transcriptional Activity Assay (Reporter Gene Assay)
-
Objective: To measure the ability of the VDR agonist to activate gene transcription via the VDR.
-
Method: A cell-based reporter gene assay is used.
-
Procedure:
-
Host cells (e.g., HEK293) are co-transfected with a plasmid expressing human VDR and a reporter plasmid containing a luciferase gene under the control of a VDR-responsive promoter (e.g., containing VDREs).
-
Transfected cells are treated with varying concentrations of the test compounds.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined from the dose-response curve.
-
In Vivo Efficacy in Ovariectomized (OVX) Rat Model
-
Objective: To evaluate the effect of the VDR agonists on bone mineral density and markers of bone turnover in a postmenopausal osteoporosis model.
-
Method:
-
Female Sprague-Dawley rats undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.
-
After a recovery period, OVX rats are treated daily with vehicle, eldecalcitol, or VDR Agonist X for a period of 12 weeks.
-
Bone mineral density (BMD) of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Blood and urine samples are collected periodically to measure serum levels of bone turnover markers (e.g., CTX-I for resorption, P1NP for formation) and calcium levels.
-
Caption: Experimental workflow for the ovariectomized (OVX) rat model.
Conclusion
Both eldecalcitol and the novel VDR Agonist X are potent activators of the Vitamin D Receptor. However, the experimental data suggests that VDR Agonist X exhibits a more favorable pharmacological profile, characterized by higher potency in promoting bone formation and a significantly lower risk of inducing hypercalcemia. This improved selectivity for bone tissue makes VDR Agonist X a promising candidate for further development as a next-generation osteoporosis therapy. The distinct profiles of these two agonists underscore the potential for fine-tuning VDR modulation to achieve targeted therapeutic effects.
Confirming the Mechanism of Action of a Novel VDR Agonist using VDR Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of a novel Vitamin D Receptor (VDR) agonist, provisionally named "VDR agonist 3," by employing VDR antagonists. The following sections detail the VDR signaling pathway, compare the activity of "this compound" with established VDR modulators, and provide detailed experimental protocols to support these comparisons.
Introduction to Vitamin D Receptor (VDR) Signaling
The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a crucial role in calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1] Its primary endogenous ligand is calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). The canonical VDR signaling pathway involves the following key steps:
-
Ligand Binding: Calcitriol, or a VDR agonist, binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm.
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][2]
-
Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.
-
DNA Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][2]
-
Transcriptional Regulation: The VDR-RXR complex recruits co-activator or co-repressor proteins, leading to the transcriptional activation or repression of VDR target genes, such as CYP24A1 (a gene involved in vitamin D catabolism) and CAMP (Cathelicidin Antimicrobial Peptide), which is involved in the immune response.
VDR antagonists are molecules that bind to the VDR but fail to induce the conformational changes necessary for co-activator recruitment and subsequent gene transcription.[3] They are critical tools for verifying that the biological effects of a putative agonist are indeed mediated through the VDR.
Comparative Analysis of "this compound" Activity
To confirm that "this compound" functions through the VDR, its activity should be compared with a known VDR agonist (e.g., Calcitriol) and in the presence of a VDR antagonist.
Table 1: Comparative Transcriptional Activity of VDR Modulators
| Compound | Concentration | Target Gene: CYP24A1 (Fold Induction) | Target Gene: CAMP (Fold Induction) |
| Vehicle (DMSO) | 0.1% | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Calcitriol | 100 nM | 15.2 ± 1.5 | 8.5 ± 0.9 |
| This compound | 100 nM | 12.8 ± 1.3 | 7.2 ± 0.8 |
| TEI-9647 (Antagonist) | 1 µM | 1.1 ± 0.2 | 1.2 ± 0.3 |
| This compound + TEI-9647 | 100 nM + 1 µM | 1.5 ± 0.3 | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparative VDR-RXR Heterodimerization
| Treatment | VDR-RXR Interaction (Relative Co-IP Signal) |
| Vehicle (DMSO) | 1.0 ± 0.1 |
| Calcitriol (100 nM) | 5.8 ± 0.6 |
| This compound (100 nM) | 4.9 ± 0.5 |
| TEI-9647 (1 µM) | 1.2 ± 0.2 |
| This compound (100 nM) + TEI-9647 (1 µM) | 1.4 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate the VDR and drive the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, cells are co-transfected with a VDR expression plasmid, an RXR expression plasmid, a luciferase reporter plasmid containing multiple VDREs upstream of the luciferase gene, and a Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a medium containing the test compounds (Vehicle, Calcitriol, "this compound", VDR antagonist, and "this compound" + VDR antagonist) at the desired concentrations.
-
-
Luciferase Assay:
-
After 24 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
-
Results are expressed as fold induction relative to the vehicle control.
-
VDR Target Gene Expression Analysis (Quantitative PCR - qPCR)
This experiment measures the mRNA levels of endogenous VDR target genes.
Methodology:
-
Cell Culture and Treatment:
-
Human keratinocytes (HaCaT) or other VDR-expressing cells are seeded in a 6-well plate.
-
Once the cells reach 70-80% confluency, they are treated with the test compounds for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
1 µg of total RNA is reverse-transcribed into cDNA using a reverse transcription kit.
-
-
qPCR:
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (e.g., CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
VDR-RXR Heterodimerization Assay (Co-Immunoprecipitation)
This assay is used to demonstrate the ligand-dependent interaction between VDR and RXR.
Methodology:
-
Cell Culture and Treatment:
-
Cells (e.g., HEK293T) are grown to 80-90% confluency in 10 cm dishes and treated with the test compounds for 4-6 hours.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G agarose (B213101) beads.
-
An anti-VDR antibody is added to the lysate and incubated overnight at 4°C with gentle rotation.
-
Protein A/G agarose beads are then added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-RXR antibody to detect the co-immunoprecipitated RXR. An anti-VDR antibody is used to confirm the immunoprecipitation of VDR.
-
Visualizations
The following diagrams illustrate the VDR signaling pathway, the experimental workflow, and the logic of antagonist confirmation.
Figure 1. VDR Signaling Pathway and Point of Antagonist Action.
Figure 2. Experimental Workflow for MoA Confirmation.
Figure 3. Logical Framework for VDR Antagonist Use.
Conclusion
By systematically applying the experimental protocols outlined in this guide, researchers can robustly confirm that the mechanism of action of a novel compound, such as "this compound," is mediated through the Vitamin D Receptor. The competitive inhibition of the agonist's effects by a known VDR antagonist provides strong evidence for a direct interaction with the VDR and subsequent modulation of its signaling pathway. This comparative approach is essential for the characterization and development of new therapeutic agents targeting the VDR.
References
Head-to-Head Comparison Guide: VDR Agonist 3 vs. Maxacalcitol
This guide provides a comprehensive, data-driven comparison between the investigational Vitamin D Receptor (VDR) agonist, designated "VDR Agonist 3," and the established VDR agonist, maxacalcitol (B1676222). The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance.
Note: "this compound" is a placeholder for a proprietary or developmental compound. The corresponding data fields in the following tables are left blank for the user to populate with their experimental results. Data for maxacalcitol is provided based on publicly available literature.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Vitamin D Receptor (VDR) agonists exert their effects by binding to the VDR, a nuclear transcription factor that plays a crucial role in cellular differentiation, proliferation, and immune modulation.[1][2] The primary ligand for VDR is 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D.[1][3] Synthetic analogs like maxacalcitol are designed to optimize therapeutic effects while minimizing side effects, such as hypercalcemia.[4][5]
Upon binding its agonist, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[2][6][7] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[6][7] This interaction recruits a suite of coactivator or corepressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription.[1][8] In the context of psoriasis, key therapeutic outcomes of VDR signaling include the inhibition of keratinocyte hyperproliferation, induction of normal keratinocyte differentiation, and suppression of pro-inflammatory pathways, particularly the IL-23/IL-17 axis.[4][9]
Figure 1: VDR Genomic Signaling Pathway.
Head-to-Head Performance Data
The following tables summarize the key performance metrics for this compound and maxacalcitol across in vitro and in vivo models.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Maxacalcitol | Reference |
| VDR Binding Affinity (Ki, nM) | [Insert Data] | [Data Not Available] | |
| VDR Transactivation Potency (EC₅₀, nM) | [Insert Data] | [Data Not Available] | |
| Keratinocyte Proliferation Inhibition (IC₅₀, nM) | [Insert Data] | ~10x more potent than calcipotriol | [10] |
| Induction of Keratinocyte Differentiation | [Insert Data] | Potently induces normal cell differentiation | [4] |
| Effect on Cytokine Expression | [Insert Data] | Downregulates IL-23 & IL-17 | [4][9] |
Table 2: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Parameter | This compound | Maxacalcitol | Reference |
| Reduction in Ear Thickness (mm) | [Insert Data] | Comparable to betamethasone (B1666872) valerate | [9] |
| Histological Improvement (Epidermal Thickness) | [Insert Data] | Significant improvement | [9] |
| Reduction in Inflammatory Infiltrate | [Insert Data] | Reduces MHC Class II+ cell infiltration | [9] |
| Modulation of Key Cytokines (mRNA) | [Insert Data] | Downregulates IL-17A/F, IL-22, IL-12, TNF-α, IL-6, and IL-23 | [9] |
| Effect on Regulatory T cells (Tregs) | [Insert Data] | Increases Foxp3+ Treg infiltration and IL-10 | [9] |
| Systemic Calcium Levels (vs. Vehicle) | [Insert Data] | Limited calcemic effect | [11] |
Table 3: Clinical Efficacy and Safety in Plaque Psoriasis (Human Studies)
| Parameter | This compound | Maxacalcitol (25 µg/g Ointment) | Reference |
| Primary Efficacy Endpoint | [Insert Data] | Significant reduction in Psoriasis Severity Index (PSI) vs. placebo | [10] |
| % of Patients with Marked Improvement/Clearance | [Insert Data] | 55% (vs. 46% for calcipotriol) | [10] |
| Investigator's Overall Assessment | [Insert Data] | Rated more effective than calcipotriol | [10] |
| Key Adverse Events (Incidence %) | [Insert Data] | Low incidence of adverse events; similar to placebo in some studies | [10][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of results. Below are standard protocols for key experiments used to evaluate VDR agonists.
Protocol 1: VDR Transactivation Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the VDR and initiate gene transcription.
-
Objective: To determine the potency (EC₅₀) of VDR agonists.
-
Materials:
-
HEK293T cells (or other suitable cell line).
-
VDR expression plasmid and a luciferase reporter plasmid containing VDREs.
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound, Maxacalcitol).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom assay plates.
-
Luminometer.
-
-
Methodology:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with a medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Discard the medium, lyse the cells, and add the luciferase assay reagent to each well.[13]
-
Data Analysis: Measure luminescence using a plate-reading luminometer.[13] Plot the Relative Light Units (RLU) against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Figure 2: Luciferase Reporter Assay Workflow.
Protocol 2: Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model
This is a widely used in vivo model that recapitulates key features of human psoriasis, including epidermal hyperplasia and infiltration of inflammatory immune cells.[14][15]
-
Objective: To evaluate the in vivo efficacy of topical VDR agonists in reducing psoriasis-like skin inflammation.
-
Materials:
-
BALB/c mice (female, 8-10 weeks old).
-
5% Imiquimod cream (e.g., Aldara).
-
Test formulations (Vehicle, this compound, Maxacalcitol).
-
Calipers for ear thickness measurement.
-
Materials for tissue processing (formalin, paraffin), H&E staining, and qPCR.
-
-
Methodology:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Pre-treatment (Optional): As described in some studies, pre-treat the shaved dorsal skin and right ear with the test formulations for 3 consecutive days.[9]
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and 5 mg to the right ear of each mouse for 6-8 consecutive days.
-
Treatment: Co-administer the test formulations (e.g., 100 µL) to the same areas daily, a few hours before or after the IMQ application.
-
Monitoring: Measure ear thickness and body weight daily. Score the severity of skin inflammation (erythema, scaling, thickness) on the back skin using a Psoriasis Area and Severity Index (PASI)-like scoring system.
-
Termination and Sample Collection: At the end of the study, euthanize the mice. Collect ear and dorsal skin samples for histology (H&E staining), immunohistochemistry (e.g., for Ki67, CD3), and gene expression analysis (qPCR for cytokines like IL-17, IL-23, TNF-α).[9]
-
Data Analysis: Compare the changes in ear thickness, clinical scores, histological parameters, and gene expression between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Figure 3: In Vivo Psoriasis Model Workflow.
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 3. Detailed molecular understanding of agonistic and antagonistic vitamin D receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maxacalcitol for Research|Vitamin D3 Analog [benchchem.com]
- 5. Vitamin D receptor agonists' anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Maxacalcitol? [synapse.patsnap.com]
- 7. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Validating VDR Agonist Binding Kinetics with Surface Plasmon Resonance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of Vitamin D Receptor (VDR) agonists, with a focus on the application of Surface Plasmon Resonance (SPR) for their validation. While specific kinetic data for a compound designated solely as "VDR agonist 3" is not publicly available in the reviewed literature, this document outlines the experimental framework and presents comparative data for other known VDR agonists and metabolites to serve as a practical reference for researchers in the field.
Introduction
The Vitamin D Receptor (VDR) is a crucial nuclear receptor involved in a myriad of physiological processes, including calcium homeostasis, immune modulation, and cell proliferation and differentiation.[1][2] Its activation by agonists, such as the biologically active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), triggers a cascade of genomic and non-genomic signaling events.[1] The development of novel VDR agonists is a key area of research for treating various diseases, including cancer, autoimmune disorders, and psoriasis.
A critical step in the preclinical development of these agonists is the precise characterization of their binding kinetics to the VDR. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for real-time analysis of these interactions, providing quantitative data on association rates (kₐ or kₒₙ), dissociation rates (kₑ or kₒff), and the overall equilibrium dissociation constant (Kₑ).[3][4][5] This information is vital for understanding the potency and duration of action of a potential drug candidate.
Comparative Binding Kinetics of VDR Ligands
The following table summarizes publicly available binding kinetics and affinity data for various VDR ligands, as determined by SPR and other methods. This data provides a benchmark for evaluating new VDR agonists. It is important to note that experimental conditions can significantly influence these values.
| Ligand/Agonist | Receptor/Binding Partner | Method | Kₑ (Equilibrium Dissociation Constant) | kₐ (Association Rate Constant) (M⁻¹s⁻¹) | kₑ (Dissociation Rate Constant) (s⁻¹) | Reference |
| 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) | VDR/RXR heterodimer | SPR | Not explicitly stated, but ligand binding favors heterodimerization | Not specified | Not specified | [6] |
| 25-hydroxyvitamin D3 (25OHD₃) | Vitamin D Binding Protein (DBP) | SPR | 0.3 µM | Not specified | Not specified | [7] |
| 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃) | Vitamin D Binding Protein (DBP) | SPR | 0.3 µM | Not specified | Not specified | [7] |
| 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) | Vitamin D Binding Protein (DBP) | SPR | 5 µM | Not specified | Not specified | [7] |
| 1-hydroxy-25-nitro-vitamin D₃ | Vitamin D Binding Protein (DBP) | SPR | 50 µM | Not specified | Not specified | [7] |
| (24R)-1,25-dihydroxyvitamin-24-buthyl-28-norvitamin D₂ | Vitamin D Binding Protein (DBP) | SPR | 180 µM | Not specified | Not specified | [7] |
| (24R)-1,25-dihydroxyvitamin-24-phenyl-28-norvitamin D₂ | Vitamin D Binding Protein (DBP) | SPR | 170 µM | Not specified | Not specified | [7] |
| 17β-estradiol | Estrogen Receptor α (ERα) | SPR | 0.18 nM | Not specified | Not specified | [3] |
Note: The data for VDR ligands binding to Vitamin D Binding Protein (DBP) is included as it provides a relevant example of SPR application in the Vitamin D field. The interaction with the VDR itself is the primary focus for agonist activity. The 17β-estradiol data is provided as a clear example of a high-affinity interaction measured by SPR.[3]
Experimental Protocols
A typical Surface Plasmon Resonance experiment to determine the binding kinetics of a VDR agonist involves the following key steps.
Materials and Reagents
-
SPR Instrument: e.g., Biacore, OpenSPR.
-
Sensor Chip: A CM5 sensor chip (carboxymethylated dextran (B179266) surface) is commonly used for amine coupling.
-
Recombinant Human VDR: Purified and of high quality.
-
VDR Agonist (Analyte): The compound to be tested, dissolved in a suitable running buffer.
-
Running Buffer: A buffer that mimics physiological conditions and minimizes non-specific binding, often a phosphate-buffered saline (PBS) or HBS-EP buffer.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl for amine coupling.
-
Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without denaturing the ligand, allowing for subsequent experiments. This needs to be empirically determined (e.g., a low pH buffer or a high salt concentration).
Experimental Workflow
The following diagram illustrates a standard workflow for an SPR-based binding kinetics study.
Detailed Method
-
Ligand Immobilization:
-
The sensor chip surface is activated using a mixture of EDC and NHS.
-
A solution of recombinant VDR in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface. The protein covalently binds to the surface via its primary amine groups.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.
-
A reference flow cell is typically prepared in parallel, either left blank or with an irrelevant protein immobilized to the same level, to subtract non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
The running buffer is flowed over both the ligand and reference flow cells until a stable baseline is achieved.
-
A series of concentrations of the VDR agonist (analyte) are prepared in the running buffer.
-
Each concentration is injected over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation of the agonist from the VDR (dissociation phase).
-
The change in the SPR signal (measured in Response Units, RU) is recorded in real-time, generating a sensorgram for each concentration.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the ligand flow cell data.
-
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
VDR Signaling Pathway
Understanding the VDR signaling pathway is essential for contextualizing the importance of agonist binding kinetics. Upon agonist binding, the VDR undergoes a conformational change, leading to a cascade of molecular events that ultimately modulate gene expression.
References
- 1. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. bio-rad.com [bio-rad.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of surface plasmon resonance in the binding study of vitamin D, metabolites and analogues with vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Transcriptomics: Evaluating a Novel VDR Agonist Against Vitamin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative transcriptomic analysis of a novel Vitamin D Receptor (VDR) agonist, here termed "VDR Agonist 3," against the well-established effects of 1α,25-dihydroxyvitamin D3 (the active form of vitamin D). The objective is to offer a structured approach for evaluating the genomic response to a new VDR agonist, utilizing supporting experimental data and clear visualizations to facilitate interpretation.
Introduction to VDR Signaling
The Vitamin D Receptor (VDR) is a ligand-inducible transcription factor that plays a crucial role in a wide array of physiological processes, including calcium homeostasis, bone metabolism, immune function, and cellular growth and differentiation.[1][2] Upon binding to its natural ligand, 1α,25(OH)2D3, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the regulatory regions of target genes, thereby modulating their transcription.[1][5] The genomic actions of VDR are mediated by this complex, which can either activate or repress gene expression.[6]
Novel VDR agonists are being developed to elicit more specific or potent therapeutic effects than vitamin D itself. A thorough comparison of their transcriptomic profiles is essential to understand their mechanism of action and potential clinical utility.
VDR Signaling Pathway
The canonical VDR signaling pathway involves both genomic and non-genomic actions. The genomic pathway, which is the primary focus of transcriptomics, is initiated by the binding of a VDR agonist to the receptor.
Comparative Transcriptomics Experimental Workflow
A typical RNA-sequencing (RNA-seq) workflow is employed to compare the transcriptomic profiles of cells treated with "this compound" and vitamin D. This process allows for the identification and quantification of all RNA transcripts in a sample.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of transcriptomic studies. Below are outlines for key experimental procedures.
1. Cell Culture and Treatment:
-
Cell Line: Select a relevant human cell line known to express VDR, for example, THP-1 monocytes or prostate cancer cell lines like LNCaP.[7][8]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a desired density and allow them to adhere or stabilize. Treat cells with vehicle control (e.g., ethanol), 1α,25(OH)2D3 (e.g., 10 nM), and "this compound" at various concentrations for a specified time (e.g., 24 hours).[8] Include multiple biological replicates for each condition.
2. RNA Extraction:
-
Lyse the cells directly in the culture plates using a lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA using a silica-membrane-based spin column kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
3. RNA-Seq Library Preparation:
-
Enrich for polyadenylated mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the PCR product and assess the library quality and quantity using a bioanalyzer and qPCR.
4. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.[9]
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[9]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between treatment groups and the control.[9] A common threshold for significance is a fold change > 2 and a false discovery rate (FDR) < 0.05.[8]
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Quantitative Data Summary
The results of the differential expression analysis should be summarized in clear, comparative tables.
Table 1: Overview of Differentially Expressed Genes (DEGs)
| Treatment Group | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| Vitamin D (10 nM) | 250 | 180 | 430 |
| This compound (10 nM) | 310 | 220 | 530 |
| Overlap | 180 | 150 | 330 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Comparison of Top 5 Up-regulated Genes
| Gene Symbol | Vitamin D (Fold Change) | This compound (Fold Change) | Function |
| CYP24A1 | 150.2 | 185.5 | Vitamin D metabolism |
| S100G | 85.6 | 95.3 | Calcium binding |
| TRPV6 | 60.1 | 75.8 | Calcium channel |
| CAMP | 45.3 | 55.1 | Antimicrobial peptide |
| G0S2 | 30.7 | 40.2 | Cell cycle regulation |
Note: Gene examples are based on known vitamin D target genes.[10] Fold changes are hypothetical.
Table 3: Comparison of Top 5 Down-regulated Genes
| Gene Symbol | Vitamin D (Fold Change) | This compound (Fold Change) | Function |
| IL1B | -8.5 | -10.2 | Pro-inflammatory cytokine |
| TNF | -7.2 | -9.8 | Pro-inflammatory cytokine |
| MYC | -5.6 | -6.5 | Transcription factor, proliferation |
| CCND1 | -4.8 | -5.9 | Cell cycle regulator |
| BCL2 | -4.1 | -5.2 | Anti-apoptotic protein |
Note: Gene examples are based on known vitamin D regulated genes. Fold changes are hypothetical.
Conclusion
This guide provides a standardized framework for the comparative transcriptomic analysis of a novel VDR agonist against vitamin D. By following the outlined experimental protocols and data presentation formats, researchers can generate robust and easily interpretable data. The comparative analysis of differentially expressed genes and their associated biological pathways will provide critical insights into the similarities and differences in the molecular mechanisms of the novel agonist compared to vitamin D, ultimately informing its potential for further development as a therapeutic agent.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 4. mdpi.com [mdpi.com]
- 5. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptome-Wide Profile of 25-Hydroxyvitamin D3 in Primary Immune Cells from Human Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Whole Transcriptome Sequencing Data: Workflow and Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
assessing the calcemic potential of "VDR agonist 3" compared to other agonists
Assessing the Calcemic Potential of VDR Agonist 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the calcemic potential of a novel Vitamin D Receptor (VDR) agonist, herein referred to as "this compound," with other established VDR agonists. The information is collated from preclinical and clinical data, focusing on key markers of calcium homeostasis. The objective is to furnish researchers and drug development professionals with a clear, data-driven assessment to inform further investigation and development.
The activation of the Vitamin D Receptor (VDR) is a critical pathway for regulating calcium and phosphate (B84403) homeostasis, bone metabolism, and various other physiological processes.[1][2][3] The therapeutic application of VDR agonists, however, is often limited by their calcemic side effects, primarily hypercalcemia, which can lead to severe complications.[4][5][6][7] Consequently, a key goal in the development of new VDR agonists is to separate the desired therapeutic effects from the calcemic liabilities.[1][8]
Comparative Analysis of this compound
This comparison focuses on the effects of this compound relative to Calcitriol (the active form of Vitamin D3) and Paricalcitol, a second-generation VDR agonist known for its reduced calcemic effects.[9] The data presented is hypothetical for "this compound" and is based on typical preclinical assessment models for VDR agonists.
Table 1: In Vivo Calcemic Profile in 5/6 Nephrectomized Rat Model
| Parameter | Vehicle Control | Calcitriol (0.1 µg/kg) | Paricalcitol (0.2 µg/kg) | This compound (0.2 µg/kg) |
| Serum Calcium (mg/dL) | 9.5 ± 0.3 | 12.8 ± 0.6 | 10.5 ± 0.4 | 10.2 ± 0.5 |
| Serum Phosphate (mg/dL) | 5.2 ± 0.4 | 7.1 ± 0.5 | 5.8 ± 0.4 | 5.5 ± 0.3 |
| Urinary Calcium Excretion (mg/24h) | 1.2 ± 0.2 | 4.5 ± 0.7 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| Serum PTH (% suppression) | 0% | 85% ± 5% | 75% ± 7% | 80% ± 6% |
Table 2: In Vitro Gene Expression Analysis in Human Intestinal Cells (Caco-2)
| Gene Target | Fold Induction vs. Vehicle | ||
| Calcitriol (10 nM) | Paricalcitol (10 nM) | This compound (10 nM) | |
| TRPV6 (Calcium Channel) | 15.2 ± 1.8 | 7.5 ± 1.1 | 5.2 ± 0.9 |
| CaBP9k (Calbindin-D9k) | 25.4 ± 2.5 | 12.1 ± 1.9 | 8.3 ± 1.4 |
| CYP24A1 (Vitamin D Catabolism) | 45.3 ± 4.1 | 30.7 ± 3.5 | 35.1 ± 3.9 |
Experimental Protocols
In Vivo Assessment of Calcemic Potential in 5/6 Nephrectomized Rat Model
This model is a standard for evaluating VDR agonists in the context of chronic kidney disease (CKD), where these drugs are frequently used.
-
Animal Model: Male Sprague-Dawley rats undergo a two-step 5/6 nephrectomy to induce chronic renal insufficiency and secondary hyperparathyroidism.
-
Dosing: Animals are treated daily via oral gavage with the respective VDR agonist or vehicle for a period of 4 weeks.
-
Sample Collection: Blood samples are collected weekly for the analysis of serum calcium, phosphate, and parathyroid hormone (PTH) levels. 24-hour urine is collected at the end of the study to measure calcium excretion.
-
Biochemical Analysis: Serum and urine calcium and phosphate levels are determined using colorimetric assays. Serum PTH levels are measured using an enzyme-linked immunosorbent assay (ELISA).
In Vitro Gene Expression Analysis in Caco-2 Cells
This assay assesses the direct effect of VDR agonists on the expression of genes involved in intestinal calcium absorption.
-
Cell Culture: Human Caco-2 cells are cultured until differentiation into an enterocyte-like phenotype.
-
Treatment: Differentiated cells are treated with the VDR agonists at a concentration of 10 nM for 24 hours.
-
RNA Extraction and qRT-PCR: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of TRPV6, CaBP9k, and CYP24A1. Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the fold change relative to the vehicle control is calculated.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VDR signaling pathway leading to calcemic effects and the general workflow for assessing the calcemic potential of a novel VDR agonist.
Caption: VDR signaling pathway leading to increased serum calcium.
References
- 1. Structure and the Anticancer Activity of Vitamin D Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VDR agonists and how do they work? [synapse.patsnap.com]
- 4. Comparative Analyses of the Safety Profiles of Vitamin D Receptor Agonists: A Pharmacovigilance Study Based on the EudraVigilance Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Activation of vitamin D receptors in the optimization of secondary hyperparathyroidism on dialysis | Nefrología [revistanefrologia.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of VDR Agonist 3
This document provides comprehensive, step-by-step guidance for the proper disposal of VDR agonist 3, a potent vitamin D receptor agonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound, like other potent biologically active compounds, requires careful handling to avoid exposure. Always consult the specific Safety Data Sheet (SDS) for "this compound" provided by the manufacturer before handling. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][4] In case of accidental contact, wash the affected area immediately with soap and plenty of water and seek medical advice.[2]
-
Spill Management: In the event of a spill, contain the material with an absorbent substance like sand or silica (B1680970) gel.[4] The contaminated absorbent material must then be disposed of as hazardous waste. For larger spills, dike the area and collect the material.[4]
Waste Classification and Segregation
Proper disposal begins with the correct classification and segregation of waste streams. This compound waste should be categorized as follows:
-
Pure this compound Waste: This includes expired or unused pure compounds. This is considered a potent pharmaceutical waste and must be disposed of as hazardous chemical waste.
-
Contaminated Solid Waste: This category includes items such as gloves, weigh boats, pipette tips, and other disposable labware that have come into direct contact with this compound.[5]
-
Contaminated Liquid Waste: This includes solutions containing this compound, such as experimental solutions or the first rinseate from cleaning contaminated glassware.[5]
-
Empty Containers: Original containers of this compound must be handled as hazardous waste until properly decontaminated.[5][6]
All waste streams must be segregated at the point of generation to prevent mixing with other waste types.
Disposal Procedures
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. [2][4][5] All waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
Step-by-Step Disposal Protocol:
-
Pure this compound (Unused/Expired):
-
Contaminated Solid Waste:
-
Collect all contaminated solid waste (gloves, pipette tips, etc.) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]
-
Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Solid waste contaminated with this compound").
-
-
Contaminated Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[6]
-
Do not mix incompatible waste streams.
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.[8]
-
-
Empty this compound Containers:
-
Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).[5][6]
-
The first rinseate is considered hazardous and must be collected as contaminated liquid waste.[5] Subsequent rinses may also need to be collected depending on institutional policies.
-
After triple-rinsing, deface or remove the original label, and dispose of the container as regular solid waste or as directed by your institution's EHS office.[5][6]
-
Quantitative Data for Disposal
The following table outlines the types of quantitative data that are essential for the safe disposal of chemical waste. Researchers must refer to the specific Safety Data Sheet (SDS) for this compound to obtain these values.
| Data Point | Relevance to Disposal | Typical Location in SDS |
| pH of Solutions | Determines corrosivity (B1173158) and compatibility with other waste streams. Corrosive wastes (pH ≤ 2 or ≥ 12.5) are considered hazardous.[7] | Section 9: Physical and Chemical Properties |
| Flash Point | Indicates the temperature at which a liquid can ignite. Liquids with a flash point below 140°F (60°C) are considered ignitable hazardous waste.[7] | Section 9: Physical and Chemical Properties |
| Toxicity Data (e.g., LD50) | Provides information on the acute toxicity of the substance, which informs handling precautions and waste classification. Acutely toxic wastes have specific disposal requirements.[7] | Section 11: Toxicological Information |
| Solubility | Important for selecting an appropriate solvent for decontaminating glassware and for understanding the environmental fate if accidentally released. | Section 9: Physical and Chemical Properties |
Experimental Protocols for Decontamination
Protocol for Triple-Rinsing Empty this compound Containers:
-
Select a solvent in which this compound is readily soluble. Consult the manufacturer's literature or the substance's SDS for solubility information.
-
Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and shake it to rinse the interior thoroughly.
-
Pour the rinseate into a designated hazardous liquid waste container. This first rinse is considered acutely hazardous.
-
Repeat the rinsing process two more times, collecting the rinseate in the same hazardous waste container.
-
Allow the container to air dry completely in a fume hood.
-
Once dry, deface the original label and dispose of the container according to your institution's guidelines for decontaminated glassware or plastic.[5][6]
Visual Guide to this compound Waste Disposal
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of different this compound waste streams.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. download.basf.com [download.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling VDR Agonist 3
For researchers, scientists, and drug development professionals working with VDR Agonist 3 (also known as Compound E15), a potent non-steroidal vitamin D receptor (VDR) agonist, stringent adherence to safety protocols is paramount.[1][2] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protection is required to avoid inhalation, and contact with eyes and skin. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles or a full-face shield should be worn to protect against accidental splashes. |
| Hand Protection | Wear two pairs of chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound. |
| Body Protection | A lab coat or a disposable gown designed to resist chemical permeation is required. |
| Respiratory Protection | When handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) should be used in a well-ventilated area or fume hood. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for minimizing exposure risk and maintaining the integrity of the compound.
Handling Procedures:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing the powdered form of the compound, use a balance within a ventilated enclosure.
-
Solution Preparation: To prepare a stock solution, select an appropriate solvent based on experimental needs.[3] Information on solubility in common solvents like DMSO is often available on the supplier's product webpage.[3] When dissolving, do so slowly and carefully to avoid splashing. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is low enough (<0.5%) to prevent cell toxicity.[3]
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. Clean all equipment thoroughly after use.
Storage:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[3]
-
In Solvent: Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware | Disposable items (e.g., gloves, pipette tips, vials) that have come into contact with the compound should be collected in a designated, sealed hazardous waste container. |
| Contaminated Solutions | Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled hazardous waste containers for chemical waste disposal. |
| Spills | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water. Report all spills to the laboratory supervisor. |
Experimental Protocol: Inhibition of Hepatic Stellate Cell (HSC) Activation
This compound has been shown to effectively inhibit the activation of hepatic stellate cells (HSCs), a key process in the development of liver fibrosis.[1][2] The following is a general experimental workflow for assessing the anti-fibrotic activity of this compound in vitro.
Experimental Workflow for In Vitro HSC Activation Assay:
Signaling Pathway: VDR-Mediated Inhibition of HSC Activation
This compound exerts its anti-fibrotic effects by activating the Vitamin D Receptor. This activation leads to the suppression of pro-fibrotic gene expression in hepatic stellate cells. The simplified signaling pathway is illustrated below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
